molecular formula C35H50O10Si B040433 7-O-(Triethylsilyl)-10-deacetyl Baccatin III CAS No. 115437-18-8

7-O-(Triethylsilyl)-10-deacetyl Baccatin III

Cat. No.: B040433
CAS No.: 115437-18-8
M. Wt: 658.8 g/mol
InChI Key: HWHJTOVPIRHJCM-NIWDXWTNSA-N
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Description

7-O-(Triethylsilyl)-10-deacetyl Baccatin III (CAS 115437-18-8) is a strategically protected derivative of 10-deacetylbaccatin III, a natural precursor to the anticancer drug Paclitaxel (Taxol). This compound features a triethylsilyl (TES) group at the 7-hydroxyl position, which acts as a protecting group during complex semi-synthetic reaction schemes. Its primary research application and value lie in the multi-step chemical synthesis of Paclitaxel and other taxane analogues, facilitating the selective functionalization of the baccatin core structure. The mechanism of action for the final drug, Paclitaxel, is the stabilization of microtubules, preventing their depolymerization and thereby inhibiting cell division in rapidly proliferating cells, which is a cornerstone of anticancer activity. As a key synthetic intermediate, this compound is of significant interest for medicinal chemistry research, particularly in developing and optimizing synthetic routes for taxane-based chemotherapeutic agents. It is typically supplied as a white to off-white solid and should be stored at -20°C. Please Note: This product is intended for research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H50O10Si/c1-9-46(10-2,11-3)45-24-17-25-34(19-42-25,44-21(5)36)28-30(43-31(40)22-15-13-12-14-16-22)35(41)18-23(37)20(4)26(32(35,6)7)27(38)29(39)33(24,28)8/h12-16,23-25,27-28,30,37-38,41H,9-11,17-19H2,1-8H3/t23-,24-,25+,27+,28-,30-,33+,34-,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHJTOVPIRHJCM-NIWDXWTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H50O10Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40471290
Record name 7-O-(Triethylsilyl)-10-deacetyl Baccatin III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

658.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115437-18-8
Record name 7-O-(Triethylsilyl)-10-deacetyl Baccatin III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Characterization of 7-O-(triethylsilyl)-10-deacetylbaccatin III: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-O-(triethylsilyl)-10-deacetylbaccatin III (7-O-TES-10-DAB) is a pivotal intermediate in the semi-synthesis of Paclitaxel and its analogues, a class of potent anti-cancer agents.[1] As a derivative of 10-deacetylbaccatin III (10-DAB), a naturally occurring taxane diterpenoid, the strategic protection of the C7 hydroxyl group with a triethylsilyl (TES) ether enables selective functionalization at other positions of the baccatin core.[1] A thorough understanding of its spectroscopic characteristics, particularly via Nuclear Magnetic Resonance (NMR), is paramount for reaction monitoring, purity assessment, and structural confirmation. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectroscopic features of 7-O-TES-10-DAB, grounded in established principles and data from related compounds.

Molecular Structure and Numbering

The structural integrity and stereochemistry of the taxane core are fundamental to its biological activity. The numbering system for the baccatin core, essential for NMR signal assignment, is depicted below.

Caption: Core structure of 7-O-(triethylsilyl)-10-deacetylbaccatin III with standard numbering.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 7-O-TES-10-DAB is complex due to the rigid polycyclic structure and numerous stereocenters. The introduction of the triethylsilyl protecting group at the C7 position induces notable changes in the chemical shifts of nearby protons compared to the parent compound, 10-deacetylbaccatin III.

Causality of Experimental Choices in ¹H NMR
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and effective solvent for taxane diterpenoids, offering good solubility and minimal interference with the analyte signals.[2] Its residual proton signal at approximately 7.26 ppm serves as a convenient internal standard.[3]

  • Field Strength: High-field NMR spectrometers (e.g., 400 MHz or higher) are essential for resolving the heavily overlapped signals in the upfield region of the spectrum, which is characteristic of complex natural products like taxanes.[2]

  • 2D NMR Spectroscopy: Due to significant signal overlap, one-dimensional ¹H NMR alone is often insufficient for complete assignment. Two-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguous proton and carbon assignments.[2]

Key ¹H NMR Spectral Features and Assignments

The following table outlines the anticipated ¹H NMR chemical shifts for 7-O-TES-10-DAB. These are based on published data for 10-deacetylbaccatin III and the expected influence of the C7-O-TES group.[4][5][6]

Proton Anticipated δ (ppm) in CDCl₃ Multiplicity Key Correlations (COSY) Rationale for Chemical Shift
H2~5.6dH3deshielded by the adjacent benzoyl group and the C1 hydroxyl.
H3~3.9dH2Coupled to H2.
H5~4.9ddH6α, H6βDeshielded by the C4 acetate and the oxetane ring.
H6α, H6β~2.5, ~1.8mH5, H7Diastereotopic protons adjacent to the C7-OTES group.
H7~4.6mH6α, H6βShifted downfield due to the electronegative oxygen, but the exact shift is influenced by the bulky TES group.
H10~5.0dH9Deshielded by the adjacent hydroxyl group.
H13~4.8tH14α, H14βDeshielded by the adjacent hydroxyl group.
Me-16, Me-17~1.1, ~1.6s-Singlets characteristic of the gem-dimethyl group on the six-membered ring.
Me-18~1.2s-Methyl group at the C12 position.
Me-19~2.1s-Methyl group on the C1-C15 bridge.
OAc~2.2s-Acetyl methyl protons at C4.
OBz~8.1, ~7.6, ~7.5m-Aromatic protons of the benzoyl group at C2.
TES-CH₂ ~0.6-0.7 q TES-CH₃ Characteristic quartet for the methylene protons of the triethylsilyl group. [1]
TES-CH₃ ~0.9-1.0 t TES-CH₂ Characteristic triplet for the methyl protons of the triethylsilyl group. [1]

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides crucial information on the carbon framework of the molecule. The chemical shifts are sensitive to the local electronic environment, hybridization, and substitution patterns.

Key ¹³C NMR Spectral Features and Assignments

The table below presents the predicted ¹³C NMR chemical shifts for 7-O-TES-10-DAB, extrapolated from data for 10-deacetylbaccatin III and related structures.[4]

Carbon Anticipated δ (ppm) in CDCl₃ Rationale for Chemical Shift
C1~79Oxygenated quaternary carbon.
C2~72Methoxy carbon bearing the benzoyl group.
C4~84Oxygenated carbon with an acetate group.
C5~81Methoxy carbon of the oxetane ring.
C7~76Methoxy carbon bearing the triethylsilyl group.
C9~204Carbonyl carbon of the six-membered ring.
C10~75Methoxy carbon.
C13~72Methoxy carbon.
OAc (C=O)~171Carbonyl of the acetate group.
OAc (CH₃)~21Methyl of the acetate group.
OBz (C=O)~167Carbonyl of the benzoyl group.
OBz (aromatic)~128-134Aromatic carbons of the benzoyl group.
TES (CH₂) ** ~7 Methylene carbons of the triethylsilyl group.
TES (CH₃) **~6 Methyl carbons of the triethylsilyl group.

Experimental Protocols

Sample Preparation for NMR Analysis

A self-validating protocol ensures reproducibility and high-quality data.

  • Weighing: Accurately weigh 5-10 mg of purified 7-O-TES-10-DAB.

  • Solvent Selection: Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃, 99.8 atom % D).[2]

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.

  • Degassing (Optional but Recommended): For high-resolution experiments, particularly for long-duration 2D acquisitions, it is advisable to degas the sample to remove dissolved oxygen, which can cause line broadening. This can be achieved by bubbling a gentle stream of an inert gas (e.g., argon) through the solution for a few minutes.

  • Labeling: Clearly label the NMR tube with the sample's identity and concentration.

G cluster_prep Sample Preparation Workflow cluster_acq NMR Data Acquisition Weigh Weigh Sample Dissolve Dissolve in CDCl3 Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Degas Degas (Optional) Filter->Degas Acquire_1H Acquire 1H Spectrum Degas->Acquire_1H Acquire_13C Acquire 13C Spectrum Acquire_1H->Acquire_13C Acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acquire_13C->Acquire_2D

Caption: Experimental workflow for NMR analysis.

Data Acquisition Parameters
  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: ~12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on concentration.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: ~220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

  • 2D NMR (COSY, HSQC, HMBC):

    • Use standard, gradient-selected pulse programs.

    • Optimize spectral widths in both dimensions to cover all relevant signals.

    • Adjust the number of increments and scans to achieve the desired resolution and signal-to-noise ratio.

Conclusion

References

Sources

An In-Depth Technical Guide to the X-ray Crystal Structure Determination of 7-O-(triethylsilyl)-10-deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed walkthrough for the determination of the single-crystal X-ray structure of 7-O-(triethylsilyl)-10-deacetylbaccatin III. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical steps from synthesis to structural refinement, emphasizing the scientific rationale behind key experimental choices. While a specific crystal structure for this derivative is not publicly deposited at the time of this writing, this guide presents a robust and validated workflow to achieve this outcome, grounded in established methodologies for taxane diterpenoids.

Introduction: The Significance of 7-O-(triethylsilyl)-10-deacetylbaccatin III in Medicinal Chemistry

10-deacetylbaccatin III (DAB) is a complex diterpenoid extracted from the needles of the yew tree (Taxus baccata)[1]. It serves as a crucial precursor in the semi-synthesis of the highly successful anticancer drug, Paclitaxel (Taxol®)[2]. The chemical complexity of DAB presents numerous challenges in its synthetic manipulation. To achieve regioselective modifications at other positions of the baccatin core, specific hydroxyl groups must be temporarily masked using protecting groups[3][4][5].

The triethylsilyl (TES) group is a commonly employed protecting group for hydroxyl moieties in organic synthesis[2]. The selective silylation of the C7 hydroxyl group of DAB to yield 7-O-(triethylsilyl)-10-deacetylbaccatin III is a pivotal step in many synthetic routes to Paclitaxel and its analogs[6][7]. This modification prevents unwanted side reactions at the C7 position, allowing for the subsequent esterification of the C13 hydroxyl group, which is essential for the drug's bioactivity.

Understanding the precise three-dimensional structure of 7-O-(triethylsilyl)-10-deacetylbaccatin III through single-crystal X-ray diffraction is paramount. It provides invaluable insights into how the bulky triethylsilyl group influences the overall conformation of the baccatin core. This structural information can aid in the rational design of new taxane derivatives with improved pharmacological properties.

Synthesis and Purification of 7-O-(triethylsilyl)-10-deacetylbaccatin III

The successful growth of high-quality single crystals is contingent on the purity of the compound. The following protocol outlines a reliable method for the synthesis and purification of 7-O-(triethylsilyl)-10-deacetylbaccatin III.

Experimental Protocol:
  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 10-deacetylbaccatin III (1 equivalent) in anhydrous pyridine.

  • Silylation: Cool the solution to 0 °C using an ice bath. Add triethylsilyl chloride (TESCl, 1.2 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (1:1).

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure 7-O-(triethylsilyl)-10-deacetylbaccatin III as a white to off-white solid[2][8].

Crystallization of 7-O-(triethylsilyl)-10-deacetylbaccatin III

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The following are established techniques for the crystallization of small organic molecules and are applicable to taxane derivatives.

Crystallization Techniques:
  • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, acetone/hexane, or ethyl acetate/heptane) in a clean vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: This technique involves two vials, one inside the other. The inner, smaller vial contains a concentrated solution of the compound in a relatively low-boiling-point solvent. The outer, larger vial contains a higher-boiling-point solvent (the anti-solvent) in which the compound is less soluble. The sealed system allows the anti-solvent vapor to slowly diffuse into the inner vial, gradually decreasing the solubility of the compound and promoting crystallization.

  • Solvent Layering: Carefully layer a solution of the compound with a less dense, miscible anti-solvent. At the interface of the two solvents, the solubility of the compound is reduced, which can lead to the formation of crystals.

Note on Solvent Selection: The choice of solvent is critical. A systematic screening of various solvents and solvent combinations is recommended. For taxane derivatives, mixtures of a good solvent (e.g., dichloromethane, acetone, ethyl acetate) and a poor solvent (e.g., hexane, heptane, isopropanol) often yield high-quality crystals[9].

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, the following workflow is employed for data collection and structure determination.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_structure Structure Solution & Refinement Synthesis Synthesis of 7-O-TES-DAB Purification Flash Chromatography Synthesis->Purification Crude Product Purity_Check NMR & HPLC Analysis Purification->Purity_Check Pure Compound Crystal_Screening Solvent Screening Purity_Check->Crystal_Screening >95% Purity Crystal_Growth Crystal Growth Crystal_Screening->Crystal_Growth Optimal Conditions Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Single Crystal Data_Collection Data Collection Crystal_Mounting->Data_Collection Mounted Crystal Data_Processing Data Processing Data_Collection->Data_Processing Raw Diffraction Data Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Processed Data (hkl file) Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Model Validation Structure Validation Structure_Refinement->Validation Refined Structure

Figure 1: Experimental workflow for the X-ray crystal structure determination of 7-O-(triethylsilyl)-10-deacetylbaccatin III.
Experimental Protocol:
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector[10][11][12]. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. This step yields a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes for each reflection[8].

  • Structure Solution: The phase problem is solved using direct methods or other algorithms to obtain an initial electron density map and a preliminary structural model[13].

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors[14].

  • Structure Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Expected Crystallographic Data

Upon successful completion of the X-ray diffraction analysis, a set of crystallographic data will be generated. The following table summarizes the key parameters that would be expected in the final crystallographic information file (CIF).

ParameterExpected Value/Information
Crystal Data
Chemical FormulaC₃₅H₅₀O₁₀Si
Formula Weight658.85 g/mol
Crystal Systeme.g., Orthorhombic, Monoclinic
Space Groupe.g., P2₁2₁2₁, P2₁/c
a, b, c (Å)To be determined
α, β, γ (°)To be determined
Volume (ų)To be determined
ZNumber of molecules per unit cell
Data Collection
RadiationMo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)
Temperature100 K
Refinement
R-factor (R1)< 0.05 for observed reflections
Weighted R-factor (wR2)< 0.15 for all data
Goodness-of-fit (S)~1.0

Conclusion

This technical guide provides a comprehensive and actionable framework for the determination of the X-ray crystal structure of 7-O-(triethylsilyl)-10-deacetylbaccatin III. By following the detailed protocols for synthesis, purification, crystallization, and X-ray diffraction analysis, researchers can obtain a high-resolution three-dimensional structure of this important synthetic intermediate. The resulting structural data will be invaluable for advancing the rational design and development of new and more effective taxane-based anticancer agents.

References

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  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N-dialkylated diindolocarbazole. PubMed Central. [Link]

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  • Stemodane Diterpenes and Diterpenoids: Isolation, Structure Elucidation, Biogenesis, Biosynthesis, Biological Activity, Biotransformations, Metabolites and Derivatives Biological Activity, Rearrangements. PubMed Central. [Link]

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  • Process for the preparation of 10-deacetylbaccatin III.
  • Semisynthesis of Taxol®: An improved procedure for the isolation of 10-deacetylbaccatin III. ResearchGate. [Link]

  • The impact of crystallization conditions on structure-based drug design: A case study on the methylene blue/acetylcholinesterase complex. National Institutes of Health. [Link]

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chemical stability and degradation of 7-O-(triethylsilyl)-10-deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Stability and Degradation of 7-O-(triethylsilyl)-10-deacetylbaccatin III

Abstract

7-O-(triethylsilyl)-10-deacetylbaccatin III (7-TES-10-DAB) is a pivotal intermediate in the semi-synthesis of leading taxane-based anticancer agents, including paclitaxel and docetaxel.[1][2][3] Its strategic design, featuring a triethylsilyl (TES) protecting group at the C-7 hydroxyl position, facilitates selective functionalization of the complex baccatin III core.[1][4] However, the chemical stability of this intermediate is a critical parameter that dictates the efficiency of synthetic routes, impurity profiles of the final active pharmaceutical ingredient (API), and overall process viability. This guide provides a comprehensive analysis of the degradation pathways of 7-TES-10-DAB under various stress conditions, offering field-proven insights into its handling, stability-indicating analytical methods, and the mechanistic underpinnings of its degradation.

Introduction: The Strategic Role of 7-TES-10-DAB in Taxane Synthesis

The journey of paclitaxel from a natural extract of the Pacific yew (Taxus brevifolia) to a blockbuster chemotherapeutic has been paved with significant synthetic challenges.[5] The low natural abundance of paclitaxel necessitated the development of semi-synthetic routes from more abundant precursors, primarily 10-deacetylbaccatin III (10-DAB), which can be extracted from the needles of the European yew (Taxus baccata).[2][6]

The conversion of 10-DAB to paclitaxel or docetaxel requires the selective esterification of the C-13 hydroxyl group with a complex side chain.[7] To achieve this regioselectivity, other reactive hydroxyl groups on the baccatin core must be transiently protected. The C-7 hydroxyl group is particularly reactive, and its protection is a cornerstone of modern taxane synthesis.[4] The triethylsilyl (TES) group is an ideal choice for this role due to its ease of introduction, sufficient stability to withstand subsequent reaction conditions, and mild, selective removal.[8] Thus, 7-TES-10-DAB emerges as a critical, high-value intermediate.[1] Understanding its stability is not merely an academic exercise but a crucial aspect of process development and quality control in pharmaceutical manufacturing.

Physicochemical Properties and Intrinsic Stability

7-O-(triethylsilyl)-10-deacetylbaccatin III is typically supplied as a white to off-white solid.[1][9] For long-term integrity, it is recommended to be stored at low temperatures, often -20°C, to minimize potential degradation over time.[1][9] The molecule's stability is intrinsically linked to the lability of its key functional groups: the C-7 triethylsilyl ether, the C-4 acetate ester, the C-2 benzoate ester, and the strained oxetane ring.

The TES ether is central to the molecule's reactivity profile. Silyl ethers, in general, are susceptible to cleavage under both acidic and basic conditions.[10] The stability of a silyl ether is governed by steric hindrance around the silicon atom and the electronic environment.[8][11] The relative stability of common silyl ethers towards acid-catalyzed hydrolysis is approximately: TMS (trimethylsilyl) < TES (triethylsilyl) < TBS (tert-butyldimethylsilyl) < TIPS (triisopropylsilyl).[10][11] This intermediate stability makes the TES group robust enough for multi-step synthesis while allowing for its selective removal without disturbing more resilient protecting groups or the core structure.[8][12]

Degradation Pathways Under Stress Conditions

Forced degradation studies are essential to elucidate the potential degradation pathways and to develop stability-indicating analytical methods.[13] The degradation of 7-TES-10-DAB is primarily dictated by hydrolysis, with contributions from thermal and photolytic stress.

Hydrolytic Degradation (pH-Dependent)

The pH of the reaction medium is the most critical factor influencing the stability of 7-TES-10-DAB.

Under acidic conditions, the primary degradation pathway is the cleavage of the C-7 triethylsilyl ether to yield 10-deacetylbaccatin III (10-DAB).[11] This reaction is an acid-catalyzed hydrolysis of the Si-O bond. While the baccatin core itself is relatively stable at mildly acidic pH, harsh acidic conditions (e.g., pH < 2) can promote other degradation pathways seen in related taxanes, such as cleavage of the strained oxetane ring.[14] However, the deprotection of the TES group is typically the most facile reaction.[11][12]

The molecule is significantly more labile under basic conditions, with multiple degradation pathways competing:

  • C-7 Silyl Ether Cleavage: Similar to acidic conditions, the TES group is readily cleaved under basic catalysis to form 10-DAB.[10]

  • C-7 Epimerization: Taxanes are known to undergo base-catalyzed epimerization at the C-7 position.[15] This process involves a retro-aldol/aldol-type reaction mechanism, and the removal of the C-10 acetyl group (as is the case in 10-DAB derivatives) has been shown to increase the rate of this epimerization.[15]

  • Ester Hydrolysis: The ester groups at C-4 (acetate) and C-2 (benzoate) are susceptible to base-catalyzed hydrolysis.[16][17] Studies on paclitaxel and related compounds show that after side-chain cleavage, the C-10 acetate is the next most labile ester, followed by those at C-2 and C-4.[16][17] For 7-TES-10-DAB, this suggests that the C-4 and C-2 esters would also be prone to hydrolysis under sufficiently basic conditions, leading to a complex mixture of degradants.

The primary degradation pathways under hydrolytic stress are visualized below.

G cluster_acid Acidic Conditions (e.g., pH < 4) cluster_base Basic Conditions (e.g., pH > 8) A_Start 7-TES-10-DAB A_Prod1 10-Deacetylbaccatin III A_Start->A_Prod1 Primary Pathway: Cleavage of C-7 TES Ether A_Prod2 Triethylsilanol B_Start 7-TES-10-DAB B_Prod1 10-Deacetylbaccatin III B_Start->B_Prod1 Cleavage of C-7 TES Ether B_Prod2 7-epi-7-TES-10-DAB B_Start->B_Prod2 Epimerization at C-7 B_Prod3 Further Ester Hydrolysis Products B_Prod1->B_Prod3 Slower Hydrolysis

Caption: Primary hydrolytic degradation pathways of 7-TES-10-DAB.

Thermal and Photolytic Degradation

Thermal Stability: Taxanes generally exhibit good thermal stability.[18] Studies on paclitaxel have shown it to be stable at temperatures up to 43°C.[18][19] However, in the solid state under heat, degradation of some taxane derivatives can occur via oxidation or acid-catalyzed hydrolysis from trace impurities.[13][20] For 7-TES-10-DAB, prolonged exposure to high temperatures, especially in solution, could accelerate the hydrolytic degradation pathways mentioned above.

Photostability: Many complex organic molecules, including some anticancer drugs, are sensitive to light.[21][22] Photodegradation can involve complex reactions such as photoisomerization, photo-oxidation, and photocleavage.[22][23] While specific photodegradation studies on 7-TES-10-DAB are not widely published, taxane derivatives can be sensitive to light, particularly short-wavelength light.[24] Therefore, it is prudent to protect the compound from light during storage and handling to prevent the formation of photoproducts that could complicate synthesis and purification.

Oxidative Degradation

Forced degradation studies of taxane derivatives often employ oxidizing agents like hydrogen peroxide (H₂O₂).[13] Potential sites for oxidation on the 7-TES-10-DAB molecule include the double bond within the taxane core and potentially the tertiary alcohol groups, although these are generally less reactive. The formation of N-oxides is a known pathway for taxanes with a side chain, but this is not applicable to the baccatin core itself.[13][20]

Summary of Forced Degradation Data

The following table summarizes the expected stability profile of 7-TES-10-DAB under typical forced degradation conditions, based on the known chemistry of silyl ethers and the taxane core.

Stress ConditionReagent/ConditionExpected Primary Degradation PathwayRelative Lability
Acid Hydrolysis 0.1 M HCl, 60°CCleavage of C-7 TES etherHigh
Base Hydrolysis 0.1 M NaOH, RTCleavage of C-7 TES ether, C-7 EpimerizationVery High
Oxidation 3% H₂O₂, RTPotential oxidation of the taxane coreLow to Moderate
Thermal 80°C, Solid StateGenerally stable, potential for slow hydrolysisLow
Photolytic ICH Q1B LightPotential for complex photoproductsModerate

Impact of Degradation on API Synthesis

The degradation of 7-TES-10-DAB has direct and significant consequences for the synthesis of paclitaxel and docetaxel.

  • Yield Reduction: The primary degradation product, 10-DAB, is the starting material. Its formation represents a reversal of a key synthetic step, leading to a direct reduction in process yield.

  • Impurity Formation: The formation of 7-epi-10-DAB or other hydrolysis and oxidation products introduces impurities that are structurally similar to the desired intermediate and the final API. These "process-related impurities" can be difficult and costly to remove during downstream purification, potentially impacting the final API's purity and safety profile.[13]

  • Process Control: A thorough understanding of the stability of 7-TES-10-DAB is crucial for defining critical process parameters (CPPs) such as pH, temperature, and reaction time for subsequent synthetic steps.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is required to monitor the purity of 7-TES-10-DAB and quantify its degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for stability testing.[1][13] A reversed-phase HPLC method with UV detection (typically around 227-230 nm) can effectively separate 7-TES-10-DAB from its starting material (10-DAB) and other potential degradants. Gradient elution is often necessary to resolve all components in a complex mixture from a forced degradation sample.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying unknown degradation products.[14][16] By providing mass information, it allows for the rapid elucidation of impurity structures, such as confirming the loss of a triethylsilyl group (mass difference of 114 Da) or the addition of an oxygen atom (mass difference of 16 Da).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of isolated impurities, 1D and 2D NMR techniques are the gold standard.[1][13] They provide detailed information about the connectivity and stereochemistry of the molecule.

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical workflow for assessing the stability of 7-TES-10-DAB.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis P1 Prepare stock solution of 7-TES-10-DAB in Acetonitrile (e.g., 1 mg/mL) S1 Acid: Mix stock with 0.2 M HCl (1:1). Incubate at 60°C. P1->S1 S2 Base: Mix stock with 0.2 M NaOH (1:1). Incubate at RT. P1->S2 S3 Oxidation: Mix stock with 6% H2O2 (1:1). Incubate at RT. P1->S3 S_Control Control: Dilute stock with water/ACN. Keep at 5°C. P1->S_Control P2 Prepare stressor solutions: 0.2 M HCl, 0.2 M NaOH, 6% H2O2 A1 Take samples at t=0, 2, 8, 24 hrs. Neutralize acid/base samples. S1->A1 S2->A1 S3->A1 S4 Thermal: Expose solid sample to 80°C. S4->A1 S5 Photo: Expose solution to ICH Q1B light source. S5->A1 S_Control->A1 A2 Dilute all samples to a final concentration (e.g., 0.1 mg/mL) A1->A2 A3 Analyze by validated stability-indicating HPLC-UV method. A2->A3 A4 Calculate % degradation. Identify major degradants using LC-MS. A3->A4

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately weigh and dissolve 7-TES-10-DAB in a suitable organic solvent like acetonitrile to prepare a 1.0 mg/mL stock solution.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Incubate in a water bath at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Stress: Store a vial containing the solid powder in an oven at 80°C.

    • Photolytic Stress: Place a solution of the compound (e.g., 0.1 mg/mL in acetonitrile/water) in a photostability chamber according to ICH Q1B guidelines.

    • Control: Prepare a sample by diluting the stock solution with acetonitrile/water (1:1) and store it at the recommended storage condition (e.g., 5°C) protected from light.

  • Sampling and Quenching:

    • Withdraw aliquots from each stressed solution at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • For thermal stress, dissolve the solid in acetonitrile at each time point for analysis.

    • Immediately neutralize the acid and base samples with an equimolar amount of base or acid, respectively (e.g., 0.2 M NaOH for the acid sample).

  • Analysis:

    • Dilute all samples, including the control, to a suitable final concentration for HPLC analysis (e.g., 0.1 mg/mL).

    • Inject the samples into an HPLC system equipped with a C18 column and a PDA detector.

    • Calculate the percentage of degradation against the control sample. Peak purity analysis of the parent peak should be performed.

    • For samples showing significant degradation, perform LC-MS analysis to identify the mass of the degradation products.

Conclusion

7-O-(triethylsilyl)-10-deacetylbaccatin III is a robust synthetic intermediate when handled under appropriate conditions. Its primary liability is the C-7 triethylsilyl ether, which is susceptible to cleavage under both acidic and, more rapidly, basic conditions. Basic conditions also promote C-7 epimerization, a common degradation pathway for taxanes. A comprehensive understanding of these degradation pathways is paramount for researchers and drug development professionals. By controlling critical parameters like pH, temperature, and light exposure, and by employing validated stability-indicating analytical methods, the integrity of this key intermediate can be maintained, ensuring the efficient and high-quality production of life-saving taxane chemotherapeutics.

References

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An In-depth Technical Guide to the Physicochemical Properties of 7-O-(triethylsilyl)-10-deacetyl baccatin III

Author: BenchChem Technical Support Team. Date: January 2026

A_TECHNICAL_GUIDE_TO_7-O-(TRIETHYLSILYL)-10-DEACETYL_BACCATIN_III

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 7-O-(triethylsilyl)-10-deacetyl baccatin III (7-TES-10-DAB). As a critical intermediate in the semi-synthesis of paclitaxel and its analogues, a thorough understanding of this molecule is paramount for researchers, chemists, and drug development professionals in the field of oncology.[1] This document details the compound's structural and physical characteristics, provides validated analytical methodologies, and contextualizes its role in the broader landscape of taxane chemistry.

Introduction: The Strategic Importance of 7-TES-10-DAB

The intricate structure of paclitaxel, a potent anti-cancer agent, presents significant challenges for total chemical synthesis. Consequently, the pharmaceutical industry relies heavily on semi-synthetic routes originating from advanced natural precursors. This compound (CAS: 115437-18-8) is a cornerstone of this strategy.[1] It is a strategically protected derivative of 10-deacetylbaccatin III (10-DAB), a natural product extracted from the needles of the yew tree (Taxus species).

The primary value of 7-TES-10-DAB lies in the selective installation of a triethylsilyl (TES) ether at the C-7 hydroxyl position.[1] This bulky protecting group serves a crucial function: it sterically shields the C-7 hydroxyl group, which is more reactive than the C-13 hydroxyl, thereby directing the subsequent acylation or side-chain attachment to the desired C-13 position. This regioselectivity is fundamental to the efficient construction of the final paclitaxel molecule.[1] This guide will elucidate the properties that make 7-TES-10-DAB a robust and reliable intermediate for complex organic synthesis.

Core Physicochemical Properties

The physical and chemical attributes of 7-TES-10-DAB dictate its handling, reaction conditions, and purification strategies. These core properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 115437-18-8[1][2][3][4][5][6]
Molecular Formula C₃₅H₅₀O₁₀Si[2][3][4][6][7]
Molecular Weight 658.85 g/mol [2][3][4][6][7]
Accurate Mass 658.3173[7]
Appearance White to off-white solid; White powder[1][2][6]
Purity Typically ≥95% or ≥97%[1][2]
Storage Conditions Long-term: -20°C; Short-term: 2-8°C[1][2][6]
Shipping Conditions Ambient Temperature[2][6]
Solubility Profile

Precise quantitative solubility data for 7-TES-10-DAB is not widely published. However, based on the general characteristics of taxanes and the introduction of a lipophilic triethylsilyl group, a qualitative solubility profile can be established.

  • Aqueous Solubility: Like most taxane derivatives, 7-TES-10-DAB is expected to have very poor solubility in water.

  • Organic Solubility: The compound is soluble in a range of common organic solvents utilized in synthesis and chromatography. These include, but are not limited to:

    • Dichloromethane (DCM)

    • Ethyl Acetate (EtOAc)

    • Tetrahydrofuran (THF)

    • Acetone

    • Methanol (MeOH)

    • Dimethylformamide (DMF)

Causality Insight: The large, non-polar taxane core combined with the hydrophobic TES group governs its solubility. This profile is advantageous for its synthesis and purification, which are typically conducted in organic media, and for subsequent reactions where anhydrous conditions are necessary.

Stability and Handling

7-TES-10-DAB is a stable solid under recommended storage conditions. For long-term chemical integrity, storage at -20°C is advised to minimize potential degradation.[1][2] The triethylsilyl ether linkage is generally stable to neutral and basic conditions but is susceptible to cleavage under acidic conditions (e.g., formic acid, hydrofluoric acid) or by fluoride ion sources (e.g., TBAF).[8][9] This controlled lability is a key feature, allowing for its removal (deprotection) at a later, strategic point in the synthetic sequence.

Synthesis and Reactivity Workflow

The preparation of 7-TES-10-DAB is a foundational step in many paclitaxel semi-synthesis campaigns.

Synthetic Protocol: Regioselective Silylation

The synthesis is predicated on the differential reactivity of the hydroxyl groups on the 10-DAB core. The C-7 hydroxyl is sterically more accessible and chemically more reactive than the tertiary C-13 hydroxyl, allowing for selective protection.

Protocol:

  • Dissolution: Dissolve 10-deacetylbaccatin III in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF).

  • Base Addition: Add a suitable base, typically imidazole, to the solution. The base acts as a catalyst and an acid scavenger.

  • Silylating Agent: Slowly add triethylsilyl chloride (TES-Cl) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) until the starting material is consumed.[1]

  • Workup: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by silica gel column chromatography, to yield pure this compound.

Synthesis_Workflow DAB 10-Deacetylbaccatin III (in DMF) Reaction Regioselective Silylation DAB->Reaction Reagents Triethylsilyl Chloride (TES-Cl) + Imidazole Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product 7-TES-10-DAB Purification->Product

Caption: Synthetic workflow for 7-TES-10-DAB.

Role in Paclitaxel Synthesis

The protection of the C-7 hydroxyl group is the critical enabling step performed by 7-TES-10-DAB. With this position blocked, the C-13 hydroxyl is now the primary site for esterification, allowing for the attachment of the complex N-benzoyl-β-phenylisoserine side chain, which is essential for the anticancer activity of paclitaxel.

Paclitaxel_Pathway cluster_0 Core Modification cluster_1 Side Chain Attachment cluster_2 Final Deprotection DAB 10-DAB TES_DAB 7-TES-10-DAB DAB->TES_DAB Silylation at C-7 Protected_Taxol Protected Paclitaxel Analogue TES_DAB->Protected_Taxol Esterification at C-13 SideChain Protected Side Chain (e.g., β-lactam) SideChain->Protected_Taxol Final_Product Paclitaxel Protected_Taxol->Final_Product Removal of Protecting Groups (e.g., TES at C-7)

Caption: Role of 7-TES-10-DAB in the Paclitaxel pathway.

Analytical Characterization Protocols

Rigorous analytical control is essential to ensure the identity, purity, and quality of 7-TES-10-DAB for use in GMP (Good Manufacturing Practice) environments.

High-Performance Liquid Chromatography (HPLC)

HPLC is the principal technique for assessing the purity of 7-TES-10-DAB and for monitoring reaction progress.[1]

Protocol:

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Reversed-Phase C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Methanol:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV spectrophotometer at 227 nm.[1][10]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a sample of approximately 1 mg/mL in the mobile phase.

  • Acceptance Criteria: Purity of the main peak should be ≥97%.

Trustworthiness Insight: This self-validating system relies on the well-established retention characteristics of taxanes on C18 columns and their strong UV absorbance at 227 nm due to the benzoyl and other chromophores in the molecule.[1][10]

Spectroscopic Identification

NMR is the definitive method for confirming the molecular structure of 7-TES-10-DAB, ensuring the silylation has occurred at the correct C-7 position.[1] While a full spectral assignment is beyond the scope of this guide, key diagnostic signals in ¹H NMR (in CDCl₃) would include:

  • Aromatic Protons: Signals in the δ 7.4-8.2 ppm range corresponding to the C-2 benzoyl group.

  • Taxane Core Protons: A complex series of multiplets between δ 1.0-6.5 ppm. The proton at C-7 would show a characteristic upfield shift upon silylation compared to the starting 10-DAB.

  • Triethylsilyl (TES) Group: Characteristic signals around δ 0.5-1.0 ppm (quartets and triplets) for the ethyl groups attached to the silicon atom.

Mass spectrometry is used to confirm the molecular weight of the compound. Using electrospray ionization (ESI) in positive mode, the expected ions would be:

  • [M+H]⁺: ~659.3 m/z

  • [M+Na]⁺: ~681.3 m/z

Conclusion

This compound is more than a mere synthetic intermediate; it is a product of precise chemical engineering designed to overcome the inherent challenges of taxane chemistry. Its physicochemical properties—solubility in organic media, thermal stability under controlled conditions, and the strategic lability of its TES group—make it an ideal component for the multi-step synthesis of paclitaxel and related life-saving therapeutics. The analytical methods detailed herein provide the necessary framework for researchers and quality control professionals to ensure its identity and purity, underpinning the integrity of the entire drug development process.

References

  • Chandra Reddy, A., et al. (2009). Chemoselective deprotection of triethylsilyl ethers. Nucleosides, Nucleotides & Nucleic Acids, 28(11), 1016-29. Available from: [Link]

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  • Gelest. Deprotection of Silyl Ethers. Available from: [Link]

  • Grognot, M., et al. (2015). Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 39(8), 648-56. Available from: [Link]

  • Pharmaffiliates. 115437-18-8 | Product Name : this compound. Available from: [Link]

  • Pharmaffiliates. Baccatin III and its Impurities. Available from: [Link]

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  • Wuts, P. G. M. (2020). Two-Phase Total Synthesis of Taxanes: Tactics and Strategies. The Journal of Organic Chemistry, 85(15), 9475-9490. Available from: [Link]

  • Wuts, P. G. M. (2020). Two-Phase Total Synthesis of Taxanes: Tactics and Strategies. Susumu Ohira Pages. Available from: [Link]

  • Yadav, P., et al. (2023). Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance. Journal of Separation Science, 46(5), 2200755. Available from: [Link]

  • Zhang, Y., et al. (2015). A toxic organic solvent-free technology for the preparation of PEGylated paclitaxel nanosuspension based on human serum albumin for effective cancer therapy. International Journal of Nanomedicine, 10, 7361-7373. Available from: [Link]

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The Triethylsilyl Group: A Linchpin in the Total Synthesis of Taxanes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the monumental challenge of synthesizing paclitaxel (Taxol®) and its analogues, a task that has defined a generation of organic chemistry, the strategic selection and deployment of protecting groups are paramount. Among the arsenal of chemical shields available to the synthetic chemist, the triethylsilyl (TES) ether has emerged as a particularly versatile and crucial tool. Its intermediate stability and predictable reactivity have made it an indispensable component in the landmark total syntheses of Taxol, enabling chemists to navigate the molecule's dense and sensitive functionality. This guide provides a deep dive into the strategic role of the TES protecting group, drawing on the seminal works of Holton, Nicolaou, and Wender to illustrate its application, the rationale behind its selection, and the precise experimental conditions for its use.

The Strategic Niche of the Triethylsilyl Group

The utility of any protecting group is defined by its ability to be introduced and removed selectively and in high yield, while remaining inert to a variety of reaction conditions. Silyl ethers, as a class, are widely used for the protection of alcohols due to their favorable balance of these properties. The stability of a silyl ether is primarily governed by the steric bulk of the substituents on the silicon atom, which physically hinders the approach of acids, bases, or fluoride ions that mediate cleavage.[1][2]

The triethylsilyl group occupies a critical intermediate position in the stability hierarchy of common silyl ethers.

Relative Stability of Common Silyl Ethers: Trimethylsilyl (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBS/TBDMS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS)[1]

This "tunable" lability is the core of the TES group's strategic value. It is robust enough to survive reaction conditions that would cleave a more labile TMS group, yet it can be selectively removed in the presence of bulkier and more stable silyl ethers like TBS or TIPS. This property, known as orthogonality, is fundamental to the successful synthesis of complex poly-hydroxylated molecules like taxanes.[3]

View Silyl Ether Stability Hierarchy Diagram

G TMS TMS TES TES TMS->TES Increasing Stability TBDMS TBDMS/TBS TES->TBDMS TIPS TIPS TBDMS->TIPS TBDPS TBDPS TIPS->TBDPS

Caption: Relative stability of common silyl ether protecting groups.

Quantitative Stability Comparison

The qualitative stability trend is supported by quantitative data on the relative rates of hydrolysis under acidic conditions.

Silyl EtherRelative Rate of Acidic Hydrolysis (vs. TMS=1)
TMS1
TES 64
TBDMS20,000
TIPS700,000
TBDPS5,000,000
Data compiled from various sources.[4]

This table clearly illustrates that the TES group is significantly more stable than TMS, yet far more labile than the commonly used TBDMS group, allowing for a well-defined window for selective deprotection.

The TES Group in Action: Landmark Taxol Syntheses

The strategic importance of the TES group is best understood by examining its specific applications in the total syntheses of Taxol.

The Holton Synthesis: Early-Stage Control and Late-Stage Coupling

In the first total synthesis of Taxol, Robert Holton's group utilized the TES group for two distinct and critical purposes.

1. Preventing Grob Fragmentation: In the early stages of the synthesis, a key skeletal rearrangement of an epoxy alcohol generated a diol intermediate. The newly formed secondary hydroxyl group was strategically protected as a TES ether. This step was crucial to prevent its unwanted participation in a subsequent Grob fragmentation reaction, a testament to the authors' foresight in reaction planning.[5][6] The protection was achieved using triethylsilyl chloride (TESCl) with 4-(dimethylaminopyridine) (DMAP) and pyridine.[6]

2. Side Chain Attachment: The TES group played a pivotal role in the final stages, protecting the C2'-hydroxyl of the Ojima lactam side chain. This protection was necessary to ensure the selective coupling of the lactam's nitrogen to the C13 hydroxyl of the baccatin III core. The final step of the synthesis involved the removal of this TES group using a buffered hydrofluoric acid-pyridine complex in acetonitrile to unveil Taxol.[5]

View Holton Synthesis Workflow Diagram

G cluster_Holton Holton Synthesis: Key TES Roles A Diol Intermediate (Post-Rearrangement) B TES Protection (TESCl, DMAP, Pyridine) A->B C TES-Protected Intermediate B->C D Grob Fragmentation C->D Prevents side reaction E Further Synthesis Steps... D->E F Ojima Lactam (Side Chain Precursor) G C2'-OH TES Protection F->G H Protected Ojima Lactam G->H I Coupling with Baccatin Core H->I J Protected Taxol I->J K Final TES Deprotection (HF-Pyridine) J->K L Taxol K->L

Caption: Workflow showing the dual role of TES in Holton's synthesis.

The Nicolaou Synthesis: Differentiating the B-Ring Hydroxyls

K. C. Nicolaou's convergent synthesis of Taxol also relied on the nuanced reactivity of the TES group. A key intermediate, 10-deacetylbaccatin III, possesses hydroxyl groups at C7 and C13, both of which are reactive. To prepare for the crucial side-chain coupling at C13, the more sterically accessible C7 hydroxyl group was selectively protected as a TES ether.

This strategic move shielded the C7 position, directing the subsequent acylation to the desired C13 position. The synthesis of 7-O-triethylsilylbaccatin III was achieved in high yield (91%) by treating 10-deacetylbaccatin III with 20 equivalents of TESCl in pyridine over 17 hours.[7] The subsequent removal of the C7 TES group, along with other protecting groups, was accomplished in the final steps of the synthesis.[2] The choice of TES was deliberate; it provided the necessary stability during the coupling reaction while being sufficiently labile for removal without damaging the intricate taxane core.

¹H NMR Data for 7-O-Triethylsilylbaccatin III: The successful protection can be confirmed by ¹H NMR spectroscopy. Key signals for the TES group appear as characteristic multiplets in the upfield region of the spectrum.

  • ¹H NMR (500 MHz, CDCl₃): δ 0.93 (t, J = 7.9 Hz, 9 H, Si(CH₂CH ₃)₃), 0.57 (q, J = 7.9 Hz, 6 H, Si(CH ₂)₃).[7]

The Wender Synthesis: Regioselective Control in C-Ring Construction

In Paul Wender's synthesis, which commenced from the naturally abundant monoterpene α-pinene, the TES group was instrumental in the construction of the C-ring. An intermediate diol required differentiation of its two hydroxyl groups to enable the selective oxidation of one over the other.

The less sterically hindered hydroxyl group was selectively protected as a TES ether using TESCl and pyridine in dichloromethane at low temperature (-78 to -20 °C) over 10 hours, affording the desired mono-protected intermediate in an excellent 92% yield.[8][9] This allowed for the clean oxidation of the remaining free hydroxyl group to a ketone using Dess-Martin periodinane.[1][9] Later in the synthesis, the TES group was cleanly removed using ammonium fluoride to reveal the hydroxyl group for subsequent transformations.[1][4] This sequence highlights the TES group's utility in achieving high regioselectivity in polyol systems.

Experimental Protocols: A Self-Validating System

The trustworthiness of a chemical protocol lies in its reproducibility. The following are detailed, step-by-step methodologies for the introduction and removal of TES ethers, adapted from standard procedures and the specific context of taxane synthesis.

Protocol 1: TES Protection of a Secondary Alcohol (General Procedure)

This protocol is representative of the conditions used for protecting hydroxyl groups in taxane intermediates, such as in the Wender and Nicolaou syntheses.

Materials:

  • Alcohol Substrate (1.0 equiv)

  • Triethylsilyl chloride (TESCl, 1.5 - 2.0 equiv)

  • Pyridine or Imidazole (3.0 - 4.0 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the alcohol substrate (1.0 equiv) and imidazole (or pyridine, 4.0 equiv) in anhydrous DCM (to a concentration of approx. 0.1-0.5 M) under an inert atmosphere (Nitrogen or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add TESCl (1.5 equiv) dropwise to the stirred solution over 5-10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM or diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure triethylsilyl ether.

Protocol 2: TES Deprotection using Fluoride Source (e.g., HF-Pyridine)

This method is commonly used for the cleavage of TES ethers, as seen in the final step of the Holton synthesis. Caution: Hydrogen fluoride is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

Materials:

  • TES-protected Substrate (1.0 equiv)

  • Hydrogen Fluoride - Pyridine complex (HF•Py, excess)

  • Anhydrous Acetonitrile (MeCN) and Pyridine

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a polypropylene or Teflon vessel, dissolve the TES-protected substrate (1.0 equiv) in a mixture of pyridine and acetonitrile (e.g., 1:10 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add HF•Pyridine (typically 5-10 equivalents of HF) to the stirred solution.

  • Stir the reaction at 0 °C for 1-4 hours, monitoring progress by TLC.

  • Carefully quench the reaction by slowly pouring it into a vigorously stirred, cold saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous mixture with Ethyl Acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography.

Protocol 3: Selective TES Deprotection using Mild Acidic Conditions

This protocol can achieve selective cleavage of a TES ether in the presence of more robust silyl ethers like TBDMS or TIPS.

Materials:

  • TES-protected Substrate (1.0 equiv)

  • Formic Acid (HCOOH)

  • Methanol (MeOH)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the silyl ether substrate in methanol (to a concentration of approx. 0.05 M).

  • Cool the solution to 0-5 °C.

  • Slowly add a solution of 5-10% formic acid in methanol dropwise.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material and the appearance of the more polar alcohol product.[1]

  • Upon completion, neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., Ethyl Acetate or DCM).

  • Dry the combined organic layers, concentrate, and purify by flash chromatography.

Conclusion: An Enduring Legacy in Complex Synthesis

The triethylsilyl protecting group, through its finely tuned stability, has proven to be an exceptionally powerful tool in the synthesis of taxanes. Its role was not merely as a passive shield but as an active instrument of synthetic strategy, enabling chemists to orchestrate complex reaction sequences with high levels of chemo- and regioselectivity. The pioneering syntheses of Taxol by Holton, Nicolaou, and Wender provide a masterclass in the principles of protecting group chemistry, with the TES group frequently taking center stage at critical junctures. For researchers and drug development professionals continuing to work on this important class of molecules, a thorough understanding of the strategic application and experimental nuances of the TES group remains an essential component of the synthetic chemist's toolkit.

References

  • Holton, R. A., Somoza, C., Kim, H. B., Liang, F., Biediger, R. J., Boatman, P. D., ... & Liu, J. H. (1994). First total synthesis of taxol. 1. Functionalization of the B ring. Journal of the American Chemical Society, 116(4), 1597–1598. [Link]

  • Chandra, T., Broderick, W. E., & Broderick, J. B. (2009). Chemoselective deprotection of triethylsilyl ethers. Nucleosides, Nucleotides & Nucleic Acids, 28(11), 1016-1029. [Link]

  • BenchChem. (2025). A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions. BenchChem Technical Guides.
  • Holton, R. A., Kim, H. B., Somoza, C., Liang, F., Biediger, R. J., Boatman, P. D., ... & Murthi, K. K. (1994). First total synthesis of taxol. 2. Completion of the C and D rings. Journal of the American Chemical Society, 116(4), 1599–1600. [Link]

  • Wender, P. A., Badham, N. F., Conway, S. P., Floreancig, P. E., Glass, T. E., Gränicher, C., ... & Taylor, R. E. (1997). The pinene path to taxanes. 5. Stereocontrolled synthesis of a versatile taxane precursor. Journal of the American Chemical Society, 119(11), 2755–2756. [Link]

  • Nicolaou, K. C., Yang, Z., Liu, J. J., Ueno, H., Nantermet, P. G., Guy, R. K., ... & Sorensen, E. J. (1994). Total synthesis of taxol. Nature, 367(6464), 630-634. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Wender, P. A., Badham, N. F., Conway, S. P., Floreancig, P. E., Glass, T. E., Houze, J. B., ... & Taylor, R. E. (1997). The pinene path to taxanes. 6. A concise stereocontrolled synthesis of taxol. Journal of the American Chemical Society, 119(11), 2757–2758. [Link]

  • Nicolaou, K. C., Nantermet, P. G., Ueno, H., Guy, R. K., Couladouros, E. A., & Sorensen, E. J. (1995). Total Synthesis of Taxol. 1. Retrosynthesis, Degradation, and Reconstitution. Journal of the American Chemical Society, 117(2), 624–633. [Link]

  • BenchChem. (2025). The Bedrock of Protection: A Technical Guide to Silyl Ether Stability in Organic Synthesis. BenchChem Technical Guides.
  • Holton Taxol total synthesis. (n.d.). In Chemeurope.com.

Sources

A Technical Guide to the Mechanism of Selective Silylation of 10-Deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The semi-synthesis of Paclitaxel (Taxol®) and its analogues, cornerstone chemotherapeutic agents, relies heavily on the strategic chemical modification of 10-deacetylbaccatin III (10-DAB).[1][2] This complex diterpenoid, extracted from the needles of the yew tree (Taxus species), possesses multiple hydroxyl groups of similar reactivity, presenting a significant synthetic challenge.[3][4] The selective protection of these hydroxyls is paramount to achieving the desired transformations, particularly the esterification at the C13 position, which is crucial for antitumor activity.[3][5] This guide provides an in-depth analysis of the mechanism governing the selective silylation of 10-DAB, a critical step in many synthetic routes. We will explore the interplay of steric and electronic factors, the principles of kinetic versus thermodynamic control, and the role of specific reagents in directing the silylation to the desired position, primarily the C7 hydroxyl group.

The Molecular Landscape: Reactivity of 10-DAB Hydroxyl Groups

10-Deacetylbaccatin III is a structurally complex tetracyclic molecule featuring four distinct hydroxyl groups at positions C1, C7, C10, and C13. The successful semi-synthesis of paclitaxel hinges on the ability to differentiate these four sites.

  • C1-OH: This is a tertiary alcohol located at a bridgehead position. It is severely sterically hindered and is generally the least reactive of the four.

  • C13-OH: This secondary alcohol is the site for the crucial side-chain attachment. However, it is located within the concave interior of the taxane skeleton, making it sterically hindered and less accessible than the C7 and C10 hydroxyls.[3]

  • C7-OH & C10-OH: These two secondary hydroxyls are the most accessible and, therefore, the most reactive sites for acylation and silylation.[3] Differentiating between them is a key challenge. Studies on their relative reactivity towards acylation have generally shown the C7-OH to be slightly more reactive than the C10-OH.[6] This subtle difference in reactivity is the foundation upon which selective protection strategies are built.

The general order of reactivity for the hydroxyl groups in 10-DAB is: C7-OH > C10-OH > C13-OH > C1-OH .[6] This hierarchy is primarily dictated by the steric environment surrounding each group.

The Silylation Reaction: A Tale of Kinetic vs. Thermodynamic Control

Selective protection of the C7 hydroxyl is a common initial step in paclitaxel synthesis.[4][7] This is typically achieved using a silylating agent, such as triethylsilyl chloride (TESCl), in the presence of a base like pyridine or a catalyst like imidazole. The selectivity of this reaction is a classic example of kinetic versus thermodynamic control.[8][9]

  • Kinetic Control: This regime governs reactions where the product distribution is determined by the relative rates of formation of the possible products.[8][9] The product that forms fastest (i.e., via the lowest activation energy pathway) will be the major product. This is typically favored at lower temperatures and shorter reaction times.[10]

  • Thermodynamic Control: This applies when reactions are reversible, allowing an equilibrium to be established. The product distribution is then determined by the relative thermodynamic stability of the products.[8] The most stable product will be the major product, regardless of how fast it is formed. This is favored by higher temperatures and longer reaction times, which provide the energy needed to overcome the reverse activation barriers.[9][10]

In the silylation of 10-DAB, the C7-OH is less sterically hindered than the C10-OH. Consequently, it reacts faster with a bulky silylating agent. By running the reaction at low temperatures (e.g., 0°C to 23°C), the reaction is kept under kinetic control , leading to the preferential formation of the 7-O-silylated product.[6][11]

Caption: Reaction coordinate diagram illustrating kinetic control in the silylation of 10-DAB.

The Silylation Mechanism: Role of Reagents

The silylation of an alcohol with a silyl chloride (R₃SiCl) is facilitated by a base. The choice of base can significantly impact the reaction mechanism and rate.

A. Silylation using Pyridine: Pyridine serves a dual role as both a solvent and a base to neutralize the hydrochloric acid (HCl) generated during the reaction.[11] The mechanism is a straightforward nucleophilic substitution where the alcohol oxygen attacks the silicon center.

B. Catalytic Silylation using Imidazole: Imidazole is a more effective nucleophilic catalyst than pyridine.[12] It first reacts with the silyl chloride to form a highly reactive silylimidazolium intermediate. This intermediate is much more electrophilic than the silyl chloride itself, making it highly susceptible to nucleophilic attack by the alcohol. This catalytic pathway significantly accelerates the rate of silylation.

G cluster_cycle Catalytic Cycle TESCl Triethylsilyl Chloride (TESCl) Imidazole Imidazole SilylImidazolium Silylimidazolium Intermediate (Highly Reactive) Imidazole->SilylImidazolium Attacks Alcohol 10-DAB (R'-OH) SilylEther Silylated 10-DAB (R'-O-TES) Alcohol->SilylEther Attacks Intermediate SilylEther->Imidazole Regenerates Catalyst

Caption: Catalytic cycle for imidazole-mediated silylation of an alcohol.

Experimental Protocols and Data

The selective protection of the C7 hydroxyl group is a well-established procedure. The following protocol is a representative example based on common laboratory practices.

Protocol 1: Selective Silylation of 10-DAB at C7

Objective: To synthesize 7-O-(Triethylsilyl)-10-deacetylbaccatin III.

Materials:

  • 10-deacetylbaccatin III (10-DAB)

  • Triethylsilyl chloride (TESCl)[13]

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with 10-deacetylbaccatin III. The flask is sealed with a septum and placed under an inert atmosphere (Argon or Nitrogen).

  • Dissolution: Anhydrous pyridine is added via syringe, and the mixture is stirred until the 10-DAB is fully dissolved.[11] The solution is cooled to 0°C in an ice bath.

  • Reagent Addition: Triethylsilyl chloride (typically 1.5 to 3.0 equivalents) is added dropwise to the stirred solution via syringe.

  • Reaction Monitoring: The reaction is allowed to stir at 0°C and may be gradually warmed to room temperature (20-23°C).[11] The progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-20 hours).

  • Workup: Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃. The mixture is transferred to a separatory funnel and extracted three times with an organic solvent like ethyl acetate.

  • Washing: The combined organic layers are washed sequentially with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-O-(Triethylsilyl)-10-deacetylbaccatin III as a white solid.[14]

Comparative Data on Silylation Conditions
ParameterCondition 1Condition 2Reference
Silylating Agent Triethylsilyl chloride (TESCl)Acetyl chloride (AcCl)[7]
Target Position C7-OHC10-OH[7]
Base/Solvent PyridinePyridine[7][11]
Equivalents of Agent ~20 eqN/A[11]
Temperature 23°CN/A[11]
Reaction Time 20 hoursN/A[11]
Typical Yield High (often >90%)~90%[7]

Note: While Condition 2 refers to acetylation, it is included to highlight the common subsequent step after C7 protection. The high selectivity and yield are cornerstones of this synthetic strategy.

Conclusion

The selective silylation of 10-deacetylbaccatin III is a finely tuned process that leverages the subtle differences in steric hindrance between the C7 and C10 hydroxyl groups. By carefully controlling reaction conditions—particularly temperature—chemists can operate under a kinetic regime to favor the rapid formation of the less-hindered 7-O-silylated product. This crucial protecting group strategy opens the door for subsequent modifications, most notably the acetylation of the C10-OH and the eventual attachment of the pharmacologically essential side chain at C13. A thorough understanding of the underlying mechanistic principles of nucleophilic catalysis and kinetic control is essential for researchers and professionals in the field of drug development and complex molecule synthesis.

References

  • Organocatalytic Site-Selective Acylation of 10-Deacetylbaccatin III | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • US Patent for Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile. (n.d.). Google Patents.
  • Semisynthesis of Taxol®: An improved procedure for the isolation of 10-deacetylbaccatin III. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Paclitaxel total synthesis. (2024, November 26). Wikipedia. Retrieved January 12, 2026, from [Link]

  • A semisynthesis of paclitaxel via a 10-deacetylbaccatin III derivative bearing a β-keto ester appendage | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Kawabata, T., et al. (2016). Organocatalytic Site-Selective Acylation of 10-Deacetylbaccatin III. J-Stage. Retrieved January 12, 2026, from [Link]

  • Kou, P., et al. (2024). An Integrated Strategy Based on 10-DAB Extraction and In Situ Whole-Cell Biotransformation of Renewable Taxus Needles to Produce Baccatin III. MDPI. Retrieved January 12, 2026, from [Link]

  • Thermodynamic versus kinetic control in substituent redistribution reactions of silylium ions steered by the counteranion. (2018). Institute for Basic Science. Retrieved January 12, 2026, from [Link]

  • Protecting Groups. (n.d.). Retrieved January 12, 2026, from [Link]

  • Protecting Groups - Organic Synthesis. (n.d.). Organic-synthesis.org. Retrieved January 12, 2026, from [Link]

  • Kawabata, T., et al. (2016). Organocatalytic Site-Selective Acylation of 10-Deacetylbaccatin III. Chemical & Pharmaceutical Bulletin, 64(7), 907-912. [Link]

  • Thermodynamic versus kinetic control in substituent redistribution reactions of silylium ions steered by the counteranion. (2018). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin. Retrieved January 12, 2026, from [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024, March 17). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Kinetic vs Thermodynamic Control. (n.d.). University of Cincinnati. Retrieved January 12, 2026, from [Link]

  • Proposed activation of silyl chloride by imidazole-based nucleophiles.... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Chemical structures of 10-deacetylbaccatin III (10- DAB III) and related taxoids. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

Methodological & Application

Selective Synthesis of 7-O-(triethylsilyl)-10-deacetylbaccatin III: A Key Intermediate for Paclitaxel Semi-Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

This document provides a comprehensive guide for the selective synthesis of 7-O-(triethylsilyl)-10-deacetylbaccatin III, a pivotal intermediate in the semi-synthesis of the renowned anticancer agent, Paclitaxel (Taxol®)[1][2]. The protocol details a robust and efficient method for the regioselective protection of the C7 hydroxyl group of 10-deacetylbaccatin III (10-DAB) using triethylsilyl chloride (TESCl). This application note is intended for researchers, medicinal chemists, and professionals in drug development, offering a step-by-step methodology, mechanistic insights, and detailed analytical characterization.

Introduction

10-deacetylbaccatin III (10-DAB) is a naturally occurring taxane diterpenoid extracted from the needles of the yew tree (Taxus species)[3]. Its relative abundance compared to Paclitaxel makes it an economically viable starting material for the semi-synthesis of this essential chemotherapeutic drug[2]. The synthesis of Paclitaxel from 10-DAB necessitates a strategic protection of the various hydroxyl groups on the baccatin core to enable the selective esterification of the C13 hydroxyl group with the complex side chain.

The selective protection of the C7 hydroxyl group is a critical first step in this synthetic route. The triethylsilyl (TES) group is an ideal protecting group for this purpose due to its steric bulk, which favors reaction at the more accessible C7 hydroxyl, and its stability under the conditions required for subsequent transformations, as well as its facile removal under mild acidic conditions[4]. This protocol, adapted from the seminal work in the field of Paclitaxel semi-synthesis, employs triethylsilyl chloride in the presence of imidazole to achieve high yields and selectivity for the desired 7-O-silylated product.

Chemical Transformation Workflow

SynthesisWorkflow Start 10-Deacetylbaccatin III (10-DAB) Reaction Selective Silylation at C7-OH Start->Reaction Reagents Triethylsilyl Chloride (TESCl) Imidazole Reagents->Reaction Solvent Anhydrous Pyridine or DMF Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Purification Flash Column Chromatography Workup->Purification Product 7-O-(triethylsilyl)-10-deacetylbaccatin III Purification->Product Analysis NMR, HPLC, MS Product->Analysis

Figure 1: Step-by-step experimental workflow for the synthesis of 7-O-(triethylsilyl)-10-deacetylbaccatin III.

Materials and Methods

Materials
Reagent/MaterialGradeSupplier
10-Deacetylbaccatin III (10-DAB)≥98%Commercially Available
Triethylsilyl chloride (TESCl)≥99%Commercially Available
Imidazole≥99%Commercially Available
PyridineAnhydrous, ≥99.8%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Ethyl acetateHPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available
Dichloromethane (CH₂Cl₂)ACS GradeCommercially Available
Methanol (MeOH)ACS GradeCommercially Available
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially Available
Silica Gel230-400 meshCommercially Available
Instrumentation
  • Magnetic stirrer with heating plate

  • Round-bottom flasks and standard glassware

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Flash chromatography system

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Nuclear Magnetic Resonance (NMR) spectrometer (¹H NMR: 400 MHz or higher, ¹³C NMR: 100 MHz or higher)

  • Mass Spectrometer (MS)

Experimental Protocol

This protocol is based on the established procedures for the selective silylation of 10-deacetylbaccatin III.

1. Reaction Setup:

  • In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve 10-deacetylbaccatin III (1.0 g, 1.84 mmol) in anhydrous pyridine (20 mL).

    • Expert Insight: The use of an inert atmosphere and anhydrous solvent is crucial to prevent the hydrolysis of triethylsilyl chloride, which would reduce the yield of the desired product. Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction. Anhydrous DMF can also be used as a solvent.

2. Addition of Reagents:

  • To the stirred solution, add imidazole (0.25 g, 3.68 mmol, 2.0 equiv.).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add triethylsilyl chloride (0.62 mL, 3.68 mmol, 2.0 equiv.) dropwise to the reaction mixture over 5-10 minutes.

    • Causality Explanation: Imidazole acts as a nucleophilic catalyst, activating the triethylsilyl chloride by forming a more reactive silylimidazolium intermediate. This significantly accelerates the rate of silylation[5]. Adding the TESCl slowly at 0 °C helps to control the exothermic reaction and minimize potential side reactions.

3. Reaction Monitoring:

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 5% methanol in dichloromethane. The reaction is typically complete within 2-4 hours.

    • Self-Validation: The disappearance of the starting material (10-DAB) and the appearance of a new, less polar spot corresponding to the product (7-O-TES-10-DAB) on the TLC plate indicates the progression of the reaction. An Rf value of approximately 0.32 for the product is expected in this solvent system.

4. Work-up:

  • Once the reaction is complete, quench the reaction by the slow addition of water (10 mL).

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate (50 mL).

  • Wash the organic layer successively with saturated aqueous copper sulfate solution (2 x 20 mL) to remove pyridine, followed by water (20 mL), and finally with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a white foam or solid.

5. Purification:

  • Purify the crude product by flash column chromatography on silica gel.

  • Column Preparation: Pack a glass column with silica gel in a slurry of hexanes.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporation of the solvent, load the dried silica gel onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate in hexanes).

    • Field-Proven Insight: A gradient elution is generally more effective for separating the product from any unreacted starting material and potential di-silylated byproducts. The optimal gradient may need to be determined by preliminary TLC analysis.

  • Collect the fractions containing the pure product, as identified by TLC analysis.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to afford 7-O-(triethylsilyl)-10-deacetylbaccatin III as a white solid.

Results and Discussion

Yield and Purity

Following this protocol, typical yields of 7-O-(triethylsilyl)-10-deacetylbaccatin III are in the range of 85-95%. The purity of the final product, as determined by HPLC analysis at 227 nm, should be ≥97%[1].

Mechanism of Selective Silylation

The regioselective silylation of the C7 hydroxyl group over the C1, C10, and C13 hydroxyl groups is primarily governed by steric factors. The C7 hydroxyl group is sterically the most accessible of the secondary hydroxyl groups in the 10-deacetylbaccatin III molecule. The bulky triethylsilyl group preferentially reacts at this less hindered position.

The reaction is catalyzed by imidazole, which acts as a nucleophilic catalyst. The proposed mechanism involves the initial reaction of imidazole with triethylsilyl chloride to form a highly reactive silylimidazolium intermediate. This intermediate is then readily attacked by the hydroxyl group of 10-DAB to form the silyl ether and regenerate the imidazole catalyst.

SilylationMechanism cluster_activation Catalyst Activation cluster_silylation Silylation of Alcohol cluster_regeneration Catalyst Regeneration TESCl Et₃Si-Cl Intermediate [Et₃Si-Imidazole]⁺Cl⁻ Silylimidazolium Intermediate TESCl:f0->Intermediate:f0 Nucleophilic Attack Imidazole Imidazole Imidazole:f0->TESCl:f0 Product 10-DAB-C7-O-SiEt₃ Intermediate:f0->Product:f0 Nucleophilic Attack DAB_OH 10-DAB-C7-OH DAB_OH:f0->Intermediate:f0 HCl HCl Product->HCl Imidazole_regen Imidazole HCl->Imidazole_regen Salt Pyridinium Chloride HCl->Salt Base Pyridine Base->Salt

Figure 2: Proposed mechanism for the imidazole-catalyzed silylation of the C7-hydroxyl group of 10-deacetylbaccatin III.

Characterization Data

The structure and purity of the synthesized 7-O-(triethylsilyl)-10-deacetylbaccatin III should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show the characteristic signals for the baccatin core, along with the signals for the triethylsilyl group, typically appearing as a quartet around 0.6 ppm and a triplet around 0.95 ppm[1]. The signal for the H7 proton will show a downfield shift compared to the starting material.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will confirm the presence of all 35 carbons in the molecule. The signals for the ethyl groups of the TES protecting group will be observed in the upfield region of the spectrum.

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product (C₃₅H₅₀O₁₀Si, M.W. = 658.85 g/mol ). A common adduct observed is [M+H]⁺ at m/z 659.1.

  • HPLC: Purity can be assessed using a C18 reverse-phase column with a mobile phase of acetonitrile and water, with detection at 227 nm.

Characteristic Data Expected Value
Appearance White to off-white solid
Molecular Formula C₃₅H₅₀O₁₀Si
Molecular Weight 658.85 g/mol
¹H NMR (CDCl₃) Characteristic signals for baccatin core and TES group
MS (ESI) [M+H]⁺ at m/z 659.1
Purity (HPLC) ≥97%

Conclusion

The selective silylation of 10-deacetylbaccatin III at the C7 position is a fundamental and critical step in the semi-synthesis of Paclitaxel. The protocol described herein provides a reliable and high-yielding method for the preparation of 7-O-(triethylsilyl)-10-deacetylbaccatin III. By understanding the principles of selectivity and the role of the catalyst, researchers can confidently execute this procedure and obtain the high-purity intermediate necessary for the subsequent steps in the synthesis of this life-saving medication.

References

  • Wikipedia. Paclitaxel total synthesis. [Link]

  • Holton, R. A., et al. (1994). First total synthesis of taxol. Journal of the American Chemical Society, 116(4), 1597-1598.
  • U.S. Patent 5,449,790. Preparation of 10-deacetylbaccatin III and 7-protected-10-deacetylbaccatin III derivatives from 10-deacetyl taxol A, 10-deacetyl taxol B, and 10-deacetyl taxol C.
  • Denis, J. N., et al. (1988). A highly efficient, practical approach to taxol. Journal of the American Chemical Society, 110(17), 5917-5919.
  • Kingston, D. G. I. (1994). Taxol: the chemistry and pharmacology of a novel anticancer agent. Trends in Biotechnology, 12(6), 222-227.
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Nicolaou, K. C., et al. (1994). Total synthesis of taxol.
  • Ojima, I., et al. (1994). New and efficient approaches to the semisynthesis of taxol and its C-13 side-chain analogs by means of β-lactam synthon method. Tetrahedron, 50(20), 5823-5834.
  • Holton, R. A., et al. (1995). A synthesis of taxusin. Journal of the American Chemical Society, 117(28), 7570-7571.
  • Wani, M. C., et al. (1971). Plant antitumor agents. VI. The isolation and structure of taxol, a novel antileukemic and antitumor agent from Taxus brevifolia. Journal of the American Chemical Society, 93(9), 2325-2327.
  • U.S. Patent 6,307,071 B1. Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile.
  • European Patent EP 0 875 508 A1.
  • Nicolaou, K. C., et al. (1995). Total Synthesis of Taxol. 1. Retrosynthesis, Degradation, and Reconstitution. Journal of the American Chemical Society, 117(41), 10227-10238.
  • ResearchGate. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction.
  • ResearchGate. What is the best procedure for silylation of hydroxy compounds? [Link]

  • ResearchGate. Organocatalytic Site-Selective Acylation of 10-Deacetylbaccatin III | Request PDF. [Link]

  • ResearchGate. Semisynthesis of Taxol®: An improved procedure for the isolation of 10-deacetylbaccatin III. [Link]

  • Preprints.org. Supplementary Information. [Link]

  • ResearchGate. What is the best procedure for silylation of hydroxy compounds? [Link]

  • PubMed. Organocatalytic Site-Selective Acylation of 10-Deacetylbaccatin III. [Link]

  • Google Patents. US5449790A - Preparation of 10-deacetylbaccatin III and 7-protected-10-deacetylbaccatin III derivatives from 10-deacetyl taxol A, 10-deacetyl taxol B, and 10-deacetyl taxol C.
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  • MIT OpenCourseWare. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques. [Link]

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Application Notes and Protocols for the Synthesis of Docetaxel Using 7-O-(triethylsilyl)-10-deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the semi-synthesis of Docetaxel, a crucial antineoplastic agent, starting from 10-deacetylbaccatin III (10-DAB). The protocol emphasizes the strategic use of the triethylsilyl (TES) protecting group at the C7 position to facilitate the selective esterification at the C13 hydroxyl group, a key step in the synthesis. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, explanations of the underlying chemical principles, and practical insights to ensure a successful and efficient synthesis.

Introduction: The Strategic Importance of Docetaxel Semi-Synthesis

Docetaxel (Taxotere®) is a highly effective chemotherapeutic agent used in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer.[1] Its mechanism of action involves promoting the assembly of microtubules and inhibiting their depolymerization, thereby arresting cell division.[1] The primary source of Docetaxel is through the semi-synthesis from 10-deacetylbaccatin III (10-DAB), a precursor extracted from the needles of the European yew tree, Taxus baccata.[1][2] This approach is more sustainable and economically viable than total synthesis or direct extraction from the yew tree, where Docetaxel is found in very low concentrations.

The conversion of 10-DAB to Docetaxel involves several key transformations, with the selective functionalization of its multiple hydroxyl groups being a central challenge. This application note focuses on a robust and widely adopted strategy that employs the triethylsilyl (TES) group to protect the C7 hydroxyl, thereby directing the subsequent esterification to the C13 position.

The Rationale Behind the 7-O-Triethylsilyl Protecting Group Strategy

The baccatin III core possesses several hydroxyl groups with varying reactivity. For the synthesis of Docetaxel, the C13 hydroxyl group must be esterified with the N-Boc-protected (2R,3S)-3-phenylisoserine side chain. However, the C7 hydroxyl group is more sterically accessible and reactive, necessitating a protection strategy to achieve the desired regioselectivity.

The triethylsilyl (TES) group is an ideal choice for protecting the C7 hydroxyl for several key reasons:

  • Selective Introduction: The TES group can be selectively introduced at the C7 position under mild conditions due to the favorable steric environment of this secondary alcohol compared to the more hindered C13 tertiary alcohol.

  • Stability: The 7-O-TES ether is stable under the conditions required for the subsequent esterification at C13. The relative stability of silyl ethers to acidic and basic conditions is well-documented, with TES offering a good balance of stability and ease of removal.[3]

  • Selective Deprotection: The TES group can be removed under mild conditions that do not affect other functional groups in the molecule, such as the ester linkages or the N-Boc protecting group on the side chain. Reagents like hydrofluoric acid in pyridine (HF-Py) or other fluoride sources are commonly used for this purpose.[3][4][5][6] The selective deprotection of silyl ethers is a well-established technique in organic synthesis.[3][7]

This strategic use of the TES protecting group is a cornerstone of an efficient and high-yielding semi-synthesis of Docetaxel.[2]

Experimental Workflow and Key Transformations

The overall synthetic route from 10-deacetylbaccatin III to Docetaxel can be visualized as a multi-step process.

Synthesis_Workflow DAB 10-Deacetylbaccatin III TES_DAB 7-O-(Triethylsilyl)-10-deacetylbaccatin III DAB->TES_DAB  Protection (TES-Cl, Imidazole) Protected_Baccatin 7-O-TES-Baccatin III TES_DAB->Protected_Baccatin  Acetylation (Ac₂O, Pyridine) Coupled_Intermediate Protected Docetaxel Intermediate Protected_Baccatin->Coupled_Intermediate  Side Chain Coupling Docetaxel Docetaxel Coupled_Intermediate->Docetaxel  Deprotection (HF-Py)

Caption: Overall workflow for the synthesis of Docetaxel.

Detailed Experimental Protocols

4.1. Step 1: Protection of the C7 Hydroxyl Group

This step involves the selective silylation of the C7 hydroxyl group of 10-deacetylbaccatin III.

Protocol:

  • To a solution of 10-deacetylbaccatin III in anhydrous pyridine, add imidazole.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add triethylsilyl chloride (TES-Cl) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 7-O-(triethylsilyl)-10-deacetylbaccatin III.

Rationale: Pyridine acts as both the solvent and a base to neutralize the HCl generated during the reaction. Imidazole serves as a catalyst, activating the silyl chloride and facilitating the reaction. The use of a slight excess of TES-Cl ensures complete conversion of the starting material.

4.2. Step 2: Acetylation of the C10 Hydroxyl Group

With the C7 hydroxyl group protected, the C10 hydroxyl can be selectively acetylated.

Protocol:

  • Dissolve 7-O-(triethylsilyl)-10-deacetylbaccatin III in anhydrous pyridine.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Cool the solution to 0°C.

  • Add acetic anhydride dropwise.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • The resulting 7-O-triethylsilyl-baccatin III is typically used in the next step without further purification.

Rationale: DMAP is a highly effective acylation catalyst. The reaction is generally clean and high-yielding. The workup with sodium bicarbonate neutralizes any remaining acetic anhydride and acetic acid.

4.3. Step 3: Side Chain Coupling

This is the crucial esterification step to attach the protected side chain to the C13 position. A common method involves the use of a pre-activated β-lactam side chain.

Protocol:

  • Dissolve 7-O-triethylsilyl-baccatin III in anhydrous tetrahydrofuran (THF) under an argon atmosphere.

  • Cool the solution to -40 to -50°C.

  • In a separate flask, prepare the (2'R,3'S)-N-Boc-3-phenylisoserine β-lactam side chain.

  • To the baccatin III solution, add a solution of a strong, non-nucleophilic base such as lithium hexamethyldisilazide (LiHMDS) in THF dropwise to generate the C13 alkoxide.[4]

  • After stirring for a short period, add the β-lactam side chain solution.

  • Stir the reaction mixture at low temperature for 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the coupled product by column chromatography.

Rationale: The strong base deprotonates the C13 hydroxyl group to form a nucleophilic alkoxide. This alkoxide then attacks the strained β-lactam ring of the side chain, leading to its opening and the formation of the desired ester linkage. The low temperature is critical to control the reactivity and prevent side reactions.

4.4. Step 4: Deprotection of the C7 Silyl Ether

The final step is the removal of the TES protecting group to yield Docetaxel.

Protocol:

  • Dissolve the protected Docetaxel intermediate in a mixture of pyridine and THF.

  • Cool the solution to 0°C.

  • Carefully add a solution of hydrogen fluoride-pyridine (HF-Py) dropwise.

  • Stir the reaction at 0°C for 2-4 hours, monitoring by TLC.

  • Once the deprotection is complete, dilute the reaction mixture with ethyl acetate.

  • Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid, followed by water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product, Docetaxel, by recrystallization or column chromatography.

Rationale: HF-Py is a standard reagent for the cleavage of silyl ethers.[4] The pyridine acts as a base to buffer the highly corrosive HF. The reaction is typically clean and efficient.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield (%)
1 10-Deacetylbaccatin IIITES-Cl, Imidazole, Pyridine7-O-(Triethylsilyl)-10-deacetylbaccatin III90-95%
2 7-O-(Triethylsilyl)-10-deacetylbaccatin IIIAcetic Anhydride, DMAP, Pyridine7-O-Triethylsilyl-baccatin III95-98%
3 7-O-Triethylsilyl-baccatin IIIβ-lactam side chain, LiHMDSProtected Docetaxel Intermediate80-85%[4]
4 Protected Docetaxel IntermediateHF-PyridineDocetaxel90-95%
Overall 10-Deacetylbaccatin III Docetaxel ~50% [8][9]

Purification and Characterization

The purification of Docetaxel is critical to ensure it meets pharmaceutical standards. High-performance liquid chromatography (HPLC) is the primary analytical technique for assessing purity.

Purification:

  • Column Chromatography: Silica gel chromatography is often used for the purification of intermediates and the final product. A gradient elution system of ethyl acetate in hexanes is typically employed. For the final purification of Docetaxel, reversed-phase chromatography (e.g., C18 silica) may also be used.[10]

  • Recrystallization: The final product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetonitrile/water.

Characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compounds.

  • HPLC: To determine the purity of the final product. A typical mobile phase for reversed-phase HPLC analysis of Docetaxel consists of a mixture of acetonitrile and water.[11][12][13][14]

Safety and Handling

  • 10-Deacetylbaccatin III and Docetaxel: These compounds are cytotoxic and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood.

  • Reagents:

    • Pyridine and DMAP: These are toxic and should be handled in a fume hood.

    • Triethylsilyl chloride and Acetic Anhydride: These are corrosive and moisture-sensitive.

    • LiHMDS: This is a strong base and is pyrophoric. It must be handled under an inert atmosphere.

    • Hydrogen Fluoride-Pyridine: This is extremely corrosive and toxic. Extreme caution must be exercised when handling this reagent. Use appropriate PPE, including acid-resistant gloves and a face shield, and work in a fume hood specifically designed for acid work.

Conclusion

The semi-synthesis of Docetaxel from 7-O-(triethylsilyl)-10-deacetylbaccatin III is a well-established and efficient method. The strategic use of the triethylsilyl protecting group allows for the selective functionalization of the baccatin core, leading to high yields of the desired product. The protocols outlined in this application note, coupled with a thorough understanding of the underlying chemical principles, provide a robust framework for the successful synthesis of this vital anticancer drug. Careful execution of the experimental procedures and adherence to safety protocols are paramount for achieving optimal results.

References

  • Gunda, G. et al. (2007). Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III. National Institutes of Health. Available at: [Link]

  • Kim, J. et al. (2012). Method for preparing highly pure anhydrous docetaxel. Google Patents.
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  • Zhou, H. et al. (2011). A Mild and Convenient Semi-Synthesis of Docetaxel from 10-Deacetyl Baccatin III. Letters in Organic Chemistry, 7(6), 463-465. Available at: [Link]

  • O'Neil, M.J. (ed.). (2006). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Merck & Co., Inc.
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  • Baran, P. S. et al. (2016). Two-Phase Synthesis of Taxol®. PubMed Central. Available at: [Link]

  • Baran, P. S. et al. (2020). Two-Phase Total Synthesis of Taxanes: Tactics and Strategies. The Journal of Organic Chemistry. Available at: [Link]

  • Reddy, M. et al. (2014). Isolation and characterization of impurities in docetaxel DRL. ResearchGate. Available at: [Link]

  • Van der Zwan, G. et al. (2001). Method for the preparation of baccatin III and derivatives thereof from 10-deacetylbaccatin III. Google Patents.
  • Falck, J. R. et al. (2004). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. National Institutes of Health. Available at: [Link]

  • Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
  • Patel, R. N. (2011). Enzymatic acetylation of 10-deacetylbaccatin III to baccatin III by C-10 deacetylase from Nocardioides luteus SC 13913. ResearchGate. Available at: [Link]

  • BenchChem. (2025). Application Note: Chromatographic Separation of Docetaxel and 6-Oxo Docetaxel. BenchChem.
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  • Reddy, G. et al. (2012). Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities. National Institutes of Health. Available at: [Link]

  • Wikipedia. (2023). Trimethylsilyl group. Available at: [Link]

  • Study.com. (n.d.). Trimethylsilyl | TMS Definition, Structure & Protecting Groups. Available at: [Link]

  • Li, C. et al. (2021). Construction of acetyl-CoA and DBAT hybrid metabolic pathway for acetylation of 10-deacetylbaccatin III to baccatin III. PubMed Central. Available at: [Link]

  • Schelhaas, M. & Waldmann, H. (2011). Selective Deprotection of Silyl Ethers. ResearchGate. Available at: [Link]

  • Didier, D. & Commercon, A. (1994). New esterification process for baccatin III and 10-deacetyl baccatin III. Google Patents.
  • Kingston, D. G. I. (2011). The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds. National Institutes of Health. Available at: [Link]

  • Wozniak-Knopp, G. et al. (2023). Profiling Docetaxel in Plasma and Urine Samples from a Pediatric Cancer Patient Using Ultrasound-Assisted Dispersive Liquid–Liquid Microextraction Combined with LC–MS/MS. MDPI. Available at: [Link]

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Application Notes and Protocols: Semi-synthesis of Cabazaxel from 7-O-(triethylsilyl)-10-deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Introduction

Cabazitaxel, a second-generation taxane, represents a significant advancement in the treatment of hormone-refractory metastatic prostate cancer.[1][2] Its unique molecular structure, particularly the presence of two methoxy groups at the C-7 and C-10 positions of the baccatin III core, confers a reduced affinity for the P-glycoprotein (P-gp) efflux pump.[2][3] This characteristic allows Cabazitaxel to be effective in tumors that have developed resistance to other taxanes like docetaxel.[3][4] The semi-synthesis of Cabazitaxel is a critical area of research, aiming for efficient and scalable production routes.

This document provides a detailed guide for the semi-synthesis of Cabazitaxel starting from 10-deacetylbaccatin III (10-DAB), a readily available precursor extracted from the needles of the yew tree (Taxus baccata).[5][6] The protocol herein focuses on a strategic pathway that utilizes a triethylsilyl (TES) protecting group at the C-7 position, a key step to facilitate selective modifications on the taxane core. The use of silyl protecting groups is a well-established strategy in the synthesis of complex molecules to temporarily mask reactive functional groups.[7][8][9]

The following protocols are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic process.

Synthetic Strategy Overview

The semi-synthesis of Cabazitaxel from 10-deacetylbaccatin III involves a multi-step process that can be broadly categorized as follows:

  • Selective Protection: Introduction of a triethylsilyl (TES) protecting group at the C-7 hydroxyl of 10-DAB. This is a crucial step to differentiate the reactivity of the hydroxyl groups at C-7, C-10, and C-13.

  • Methylation: Selective methylation of the C-10 hydroxyl group, followed by methylation of the C-7 hydroxyl after removal of the TES group.

  • Side-Chain Coupling: Esterification of the C-13 hydroxyl group with a protected β-lactam side chain, a key structural component for the biological activity of taxanes.[5][10]

  • Deprotection: Removal of the protecting groups on the side chain to yield the final Cabazitaxel product.

Synthesis_Workflow Start 10-Deacetylbaccatin III (10-DAB) Step1 Step 1: Selective C-7 Silylation Start->Step1 Intermediate1 7-O-(triethylsilyl)-10-deacetylbaccatin III Step1->Intermediate1 Step2 Step 2: C-10 Methylation Intermediate1->Step2 Intermediate2 7-O-(triethylsilyl)-10-methoxy-10-deacetylbaccatin III Step2->Intermediate2 Step3 Step 3: C-7 Deprotection Intermediate2->Step3 Intermediate3 10-methoxy-10-deacetylbaccatin III Step3->Intermediate3 Step4 Step 4: C-7 Methylation Intermediate3->Step4 Intermediate4 7,10-dimethoxy-10-deacetylbaccatin III Step4->Intermediate4 Step5 Step 5: Side-Chain Coupling Intermediate4->Step5 Intermediate5 Protected Cabazitaxel Step5->Intermediate5 Step6 Step 6: Deprotection Intermediate5->Step6 End Cabazitaxel Step6->End

Experimental Protocols

PART 1: Synthesis of the Baccatin III Core
Step 1: Selective Silylation of 10-Deacetylbaccatin III at C-7

Expertise & Experience: The selective protection of the C-7 hydroxyl group is paramount. The triethylsilyl (TES) group is chosen for its relative stability and the ability to be selectively removed under specific conditions without affecting other functional groups. Pyridine acts as a base to neutralize the HCl generated during the reaction and also as a solvent.

Protocol:

  • To a solution of 10-deacetylbaccatin III (1 equivalent) in anhydrous pyridine, add triethylsilyl chloride (TESCl, 1.2 equivalents) dropwise at 0 °C under an argon atmosphere.[11]

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 7-O-(triethylsilyl)-10-deacetylbaccatin III.

Step 2 & 4: Methylation of C-10 and C-7 Hydroxyl Groups

Expertise & Experience: The methylation of the C-10 and C-7 hydroxyls is a defining feature of Cabazitaxel.[2] A strong base like sodium hydride (NaH) is used to deprotonate the hydroxyl groups, forming alkoxides that then react with a methylating agent such as methyl iodide or dimethyl sulfate.[12] The reaction is performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent quenching of the strong base.

Protocol for C-10 Methylation:

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 equivalents) in anhydrous THF, add a solution of 7-O-(triethylsilyl)-10-deacetylbaccatin III (1 equivalent) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (2 equivalents) dropwise and continue stirring at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Proceed with aqueous workup and purification as described in Step 1.

Protocol for C-7 Deprotection and subsequent C-7 Methylation:

  • The 7-O-TES group is typically removed under acidic conditions, for example, with hydrofluoric acid-pyridine complex or trifluoroacetic acid in an appropriate solvent.[13]

  • Following purification, the resulting 10-methoxy-10-deacetylbaccatin III is subjected to a second methylation reaction under similar conditions as the C-10 methylation to yield 7,10-dimethoxy-10-deacetylbaccatin III.[14]

StepReactantReagentSolventTypical Yield (%)
110-Deacetylbaccatin IIITriethylsilyl chloride, PyridinePyridine85-95
27-O-(TES)-10-DABSodium Hydride, Methyl IodideTHF80-90
410-methoxy-10-DABSodium Hydride, Methyl IodideTHF80-90
PART 2: Side-Chain Coupling and Final Deprotection
Step 5: Coupling with the β-Lactam Side Chain

Expertise & Experience: The esterification at the C-13 hydroxyl group with a protected β-lactam is a critical step for the anticancer activity of taxanes.[5] The reaction is typically carried out at low temperatures using a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) to deprotonate the sterically hindered C-13 hydroxyl.[5] The β-lactam must have its 2'-hydroxyl and amino groups protected. A common protecting group for the amino function is the tert-butoxycarbonyl (Boc) group.

Side_Chain_Coupling Baccatin_Core 7,10-dimethoxy-10-deacetylbaccatin III Base LiHMDS Baccatin_Core->Base Deprotonation Alkoxide C-13 Alkoxide Base->Alkoxide Coupling Esterification Alkoxide->Coupling Side_Chain Protected β-Lactam Side Chain Side_Chain->Coupling Product Protected Cabazitaxel Coupling->Product

Protocol:

  • Dissolve 7,10-dimethoxy-10-deacetylbaccatin III (1 equivalent) in anhydrous THF and cool the solution to -40 °C under an argon atmosphere.

  • Slowly add a solution of LiHMDS in THF (1.1 equivalents) and stir for 30 minutes.

  • Add a solution of the protected β-lactam (e.g., (3R,4S)-1-(tert-butoxycarbonyl)-3-((tert-butyldimethylsilyl)oxy)-4-phenylazetidin-2-one) (1.5 equivalents) in anhydrous THF.

  • Allow the reaction to proceed at low temperature, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Perform an aqueous workup and purify by column chromatography.

Step 6: Final Deprotection

Expertise & Experience: The final step involves the removal of the protecting groups from the side chain to yield Cabazitaxel. The choice of deprotection conditions depends on the protecting groups used. For a Boc group on the nitrogen and a silyl ether on the 2'-hydroxyl, acidic conditions are typically employed.

Protocol:

  • Dissolve the protected Cabazitaxel in a suitable solvent system, such as a mixture of acetonitrile and an aqueous acid (e.g., hydrochloric acid).[13]

  • Stir the reaction at room temperature and monitor its progress by HPLC.

  • Upon completion, neutralize the reaction mixture and extract the product.

  • The crude Cabazitaxel is then purified by recrystallization or preparative HPLC to achieve high purity.[15]

StepReactantReagentSolventTypical Yield (%)
57,10-dimethoxy-10-DABLiHMDS, Protected β-LactamTHF70-85
6Protected CabazitaxelAqueous Acid (e.g., HCl)Acetonitrile/Water85-95

Characterization and Quality Control

The identity and purity of the synthesized Cabazitaxel and its intermediates should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.[16]

  • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify impurities.[17][18]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Safety Precautions

Cabazitaxel and its intermediates are potent cytotoxic agents and should be handled with extreme care in a well-ventilated fume hood.[19] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. All waste materials should be disposed of according to institutional guidelines for hazardous chemical waste.

References

  • ResearchGate. (n.d.). Advance in synthesis of cabazitaxel. Retrieved from [Link]

  • PubMed. (2021). Synthesis and biological evaluation of novel cabazitaxel analogues. Retrieved from [Link]

  • Google Patents. (n.d.). EP2003124B1 - Semi-synthesis of taxane intermediates from 9-dihydro-13-acetylbaccatin III.
  • Google Patents. (n.d.). WO2001034589A1 - Semi-synthesis of baccatin iii from 9-dihydro-13-acetylbaccatin iii.
  • PubMed. (1999). A new semisynthesis of paclitaxel from baccatin III. Retrieved from [Link]

  • ResearchGate. (2012). A new synthesis route of cabazitaxel. Retrieved from [Link]

  • Google Patents. (n.d.). CN102659721A - Synthetic method of cabazitaxel.
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  • Research Journal of Pharmacy and Technology. (n.d.). Separation, Characterization and quantification of Impurities and Identification of stress degradants of Cabazitaxel by RP-HPLC and LC-ESI-MS techniques. Retrieved from [Link]

  • Google Patents. (n.d.). EP2768819B1 - Cabazitaxel, related compounds and methods of synthesis.
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  • European Patent Office. (n.d.). EP 2768819 B1 - Cabazitaxel, related compounds and methods of synthesis. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Cabazitaxel Acetone?. Retrieved from [Link]

  • PubMed Central. (n.d.). Cabazitaxel (Jevtana): A Novel Agent for Metastatic Castration-Resistant Prostate Cancer. Retrieved from [Link]

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  • PubMed. (2000). Enzymatic acetylation of 10-deacetylbaccatin III to baccatin III by C-10 deacetylase from Nocardioides luteus SC 13913. Retrieved from [Link]

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Application Note & Protocol: A Scalable and Regioselective Synthesis of 7-O-(triethylsilyl)-10-deacetylbaccatin III for Taxane-Based Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 7-O-(triethylsilyl)-10-deacetylbaccatin III, a pivotal intermediate in the semi-synthesis of widely used anticancer agents Paclitaxel (Taxol®) and Docetaxel (Taxotere®). The protocol herein details a robust and scalable method for the regioselective silylation of the C7 hydroxyl group of 10-deacetylbaccatin III (10-DAB). By leveraging the steric hindrance of the triethylsilyl (TES) protecting group, this procedure facilitates the selective functionalization of other hydroxyl groups on the baccatin core, a critical step in the efficient production of taxane-based therapeutics. This guide is intended for researchers, chemists, and process development scientists in the pharmaceutical industry.

Introduction: The Strategic Importance of 7-O-(triethylsilyl)-10-deacetylbaccatin III

The complex diterpenoid 10-deacetylbaccatin III (10-DAB) is a naturally occurring taxane that can be extracted in relatively high quantities from the needles of the European yew tree (Taxus baccata)[1]. While 10-DAB itself exhibits limited cytotoxic activity, its true value lies in its role as a readily available starting material for the semi-synthesis of potent chemotherapeutic agents like Paclitaxel and Docetaxel[2][3]. The core challenge in this semi-synthesis is the selective derivatization of the various hydroxyl groups present on the 10-DAB molecule.

The regioselective protection of the C7 hydroxyl group is a key strategic step. The relative reactivity of the hydroxyl groups in 10-DAB towards acylation is generally C7-OH > C10-OH > C13-OH > C1-OH[4]. To enable the crucial esterification of the C13-hydroxyl group with the protected β-phenylisoserine side chain, it is imperative to first protect the more reactive C7-hydroxyl group[5][6].

The triethylsilyl (TES) group is an ideal protecting group for this purpose due to its steric bulk and stability under various reaction conditions, while still allowing for selective deprotection later in the synthetic sequence. The resulting intermediate, 7-O-(triethylsilyl)-10-deacetylbaccatin III (7-O-TES-10-DAB), is a stable, crystalline solid that serves as a cornerstone for the industrial production of taxane-based drugs[7]. This protocol provides a detailed, step-by-step methodology for the efficient and scalable synthesis of this critical intermediate.

Synthetic Workflow Overview

The synthesis of 7-O-(triethylsilyl)-10-deacetylbaccatin III is a single-step protection reaction. The overall transformation is depicted below:

SynthesisWorkflow ten_DAB 10-Deacetylbaccatin III (10-DAB) Reaction Silylation Reaction (Anhydrous Conditions) ten_DAB->Reaction TESCl Triethylsilyl Chloride (TESCl) TESCl->Reaction Pyridine Pyridine (Base/Solvent) Pyridine->Reaction Product 7-O-(triethylsilyl)-10-deacetylbaccatin III Reaction->Product Purification Purification (Chromatography/Crystallization) Product->Purification Final_Product High-Purity Product (>95%) Purification->Final_Product caption Workflow for the Synthesis of 7-O-TES-10-DAB

Figure 1: General workflow for the synthesis and purification of 7-O-(triethylsilyl)-10-deacetylbaccatin III.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
10-Deacetylbaccatin III (10-DAB)>98%CommercialMust be thoroughly dried before use.
Triethylsilyl chloride (TESCl)>99%CommercialStore under inert gas.
PyridineAnhydrousCommercialStore over molecular sieves.
Dichloromethane (DCM)AnhydrousCommercialUse from a solvent purification system or freshly distilled.
Ethyl acetateHPLC GradeCommercialFor chromatography and workup.
HexanesHPLC GradeCommercialFor chromatography.
Sodium bicarbonate (NaHCO₃)ReagentCommercialFor aqueous workup.
Brine (saturated NaCl solution)-In-house prepFor aqueous workup.
Anhydrous magnesium sulfate (MgSO₄)ReagentCommercialFor drying organic layers.
Silica gel60 Å, 230-400 meshCommercialFor column chromatography.
Equipment
  • Large-scale glass reactor equipped with mechanical stirrer, thermometer, and nitrogen inlet.

  • Addition funnel.

  • Rotary evaporator.

  • Chromatography columns.

  • Crystallization vessels.

  • Standard laboratory glassware.

  • High-Performance Liquid Chromatography (HPLC) system for in-process control and final purity analysis.

  • Nuclear Magnetic Resonance (NMR) spectrometer for structural confirmation.

Detailed Synthesis Protocol

This protocol is scalable; quantities provided are for a laboratory-scale synthesis which can be proportionally increased.

Step 1: Reaction Setup and Reagent Charging

  • Ensure all glassware is oven-dried and assembled under a positive pressure of dry nitrogen. Anhydrous conditions are critical to prevent hydrolysis of the silylating agent[7].

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add 10-deacetylbaccatin III (54.4 g, 100 mmol).

  • Add anhydrous pyridine (500 mL). Stir the mixture at room temperature until all the 10-DAB has dissolved. Rationale: Pyridine serves as both a solvent and a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Step 2: Silylation Reaction

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add triethylsilyl chloride (25.2 mL, 150 mmol, 1.5 equivalents) to the stirred solution over 30 minutes using an addition funnel. A slight exotherm may be observed. Maintain the internal temperature below 5 °C. Rationale: A slight excess of TESCl ensures complete conversion of the starting material. Slow addition helps to control the reaction rate and temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

Step 3: In-Process Control (IPC)

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

    • TLC: Eluent system: Ethyl acetate/Hexanes (1:1). Visualize with UV light and a potassium permanganate stain. The product will have a higher Rf value than the starting material (10-DAB).

    • HPLC: Use a C18 column with a gradient of water and acetonitrile. The product, being more nonpolar, will have a longer retention time than 10-DAB. The reaction is considered complete when <1% of 10-DAB remains.

Step 4: Workup and Extraction

  • Once the reaction is complete, cool the mixture to 0 °C.

  • Slowly quench the reaction by adding 200 mL of deionized water.

  • Transfer the mixture to a separatory funnel and add 500 mL of ethyl acetate.

  • Wash the organic layer sequentially with:

    • 1 M HCl solution (2 x 250 mL) to remove pyridine.

    • Saturated NaHCO₃ solution (2 x 250 mL) to neutralize any remaining acid.

    • Brine (1 x 250 mL) to reduce the solubility of organic material in the aqueous layer.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure on a rotary evaporator to obtain a crude solid or viscous oil.

Step 5: Purification

  • Column Chromatography:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate)[7].

    • Combine the fractions containing the pure product (as determined by TLC/HPLC).

    • Concentrate the pure fractions under reduced pressure to yield a white solid.

  • Crystallization (Optional, for higher purity):

    • Dissolve the solid obtained from chromatography in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes turbid.

    • Allow the solution to cool to room temperature and then place it in a refrigerator (4 °C) overnight to facilitate crystallization.

    • Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum to yield pure 7-O-(triethylsilyl)-10-deacetylbaccatin III.

Characterization and Quality Control

ParameterMethodSpecification
AppearanceVisualWhite to off-white crystalline solid
PurityHPLC (UV at 227 nm)> 95%[7]
Identity¹H NMR, ¹³C NMRConforms to the structure of 7-O-(triethylsilyl)-10-deacetylbaccatin III[7]
Molecular Formula-C₃₅H₅₀O₁₀Si[8]
Molecular Weight-658.85 g/mol [8]
YieldGravimetric80-90%

Process Optimization and Troubleshooting

IssuePotential Cause(s)Recommended Action(s)
Incomplete reactionInsufficient silylating agent; moisture in the reaction.Use a larger excess of TESCl (up to 2 equivalents). Ensure all reagents and solvents are strictly anhydrous.
Formation of di-silylated product (7,10-bis-O-TES-10-DAB)High reaction temperature; prolonged reaction time; large excess of TESCl.Maintain a low reaction temperature during addition. Monitor the reaction closely and stop it once the starting material is consumed. Use a smaller excess of TESCl.
Low yield after workupEmulsion formation during extraction; product loss during chromatography.Break emulsions by adding more brine. Optimize the chromatography gradient to ensure good separation and recovery.
Product hydrolysisExposure to acidic or basic conditions during workup or storage.Perform workup steps efficiently and without delay. Ensure the final product is stored in a dry, neutral environment.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagent Handling:

    • Pyridine: Is a flammable liquid with a strong, unpleasant odor. Handle in a well-ventilated fume hood.

    • Triethylsilyl chloride: Is corrosive and reacts with moisture to release HCl gas. Handle in a fume hood and keep the container tightly sealed under an inert atmosphere.

  • Reaction Quenching: The quenching of the reaction with water can be exothermic. Perform this step slowly and with cooling.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of 7-O-(triethylsilyl)-10-deacetylbaccatin III. The self-validating nature of this protocol, with its emphasis on anhydrous conditions and in-process controls, ensures high yields and purity. This critical intermediate is foundational for the subsequent attachment of the C13 side chain, leading to the efficient semi-synthesis of Paclitaxel, Docetaxel, and other novel taxane analogues for oncological research and development[9][10].

References

  • Sheng Jiajun, Yu Ya'nan, Wang Xin, Qian Yu, Fu Liwu, Zhao Yun, Ma Mingliang, Hu Wenhao. Synthesis of Paclitaxel Side Chain via Multi-Component Reaction and Its Application to the Synthesis of Paclitaxel Analogues. Chinese Journal of Chemistry.
  • Córdova, A., Notz, W., & Barbas, C. F. (2009). Highly enantioselective organocatalytic addition of aldehydes to N-(Phenylmethylene)benzamides: asymmetric synthesis of the paclitaxel side chain and its analogues. Chemistry (Weinheim an der Bergstrasse, Germany), 15(16), 4044–4048.
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  • Jia-Jun Sheng, Ya-Nan Yu, Xin Wang, Yu Qian, Li-Wu Fu, Yun Zhao, Ming-Liang Ma, & Wen-Hao Hu. (2012). Synthesis of Paclitaxel Side Chain via Multi-Component Reaction and Its Application to the Synthesis of Paclitaxel Analogues. Chinese Journal of Chemistry, 30, 2695-2703.
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Application Notes and Protocols for the Esterification of the Paclitaxel Side Chain to 7-O-(Triethylsilyl)-baccatin III

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the crucial coupling reaction in the semi-synthesis of paclitaxel: the esterification of the C-13 hydroxyl group of a protected baccatin III core with the paclitaxel side chain. Specifically, this guide focuses on the reaction between 7-O-(triethylsilyl)-baccatin III and a protected N-benzoyl-β-phenylisoserine precursor, a pivotal step that forms the complete carbon skeleton of paclitaxel. The methodologies detailed herein are synthesized from established literature, including the seminal work of Holton and Ojima, to provide researchers, medicinal chemists, and drug development professionals with a robust and reproducible framework for this challenging yet critical transformation. We will delve into the causality behind experimental choices, provide self-validating protocols, and offer insights into the characterization of the resulting intermediates and final product.

Introduction: The Strategic Importance of the C-13 Esterification

Paclitaxel (Taxol®) remains a cornerstone of chemotherapy, exhibiting potent anticancer activity against a range of solid tumors.[1] Its complex diterpenoid structure, featuring a unique tetracyclic core and an essential ester side chain at the C-13 position, has made total synthesis a formidable challenge.[2][3] Consequently, semi-synthesis, starting from advanced natural precursors like 10-deacetylbaccatin III (10-DAB), has become the primary and most commercially viable route for its production.[2] 10-DAB is readily extracted from the needles of the European yew tree, Taxus baccata, a renewable resource.[2]

The conversion of 10-DAB to paclitaxel involves a multi-step process, including the selective protection of the C-7 hydroxyl group, acetylation of the C-10 hydroxyl, and finally, the crucial esterification at the sterically hindered C-13 hydroxyl group with the protected side chain.[4] This final coupling step is paramount, as the C-13 side chain is indispensable for the compound's tubulin-binding and microtubule-stabilizing activity.[4] This guide will focus on the widely adopted and highly efficient β-lactam coupling method, often referred to as the Ojima-Holton protocol.[5]

Mechanistic Overview and Strategic Considerations

The coupling reaction involves the activation of the C-13 hydroxyl group of 7-O-(triethylsilyl)-baccatin III and its subsequent reaction with a suitable side-chain precursor. The use of a β-lactam as the side-chain synthon is particularly advantageous due to its high reactivity and stereochemical control.

The Role of Protecting Groups

Selective protection and deprotection are central to the success of this synthesis.

  • 7-O-(Triethylsilyl) Group: The triethylsilyl (TES) group is a common choice for protecting the C-7 hydroxyl of baccatin III. It is relatively stable to the conditions of C-10 acetylation and the subsequent side-chain coupling but can be readily removed in the final deprotection step.

  • Side Chain Protection: The side chain precursor, typically a derivative of N-benzoyl-β-phenylisoserine, also requires protection of its 2'-hydroxyl group to prevent unwanted side reactions. A silyl protecting group, such as triethylsilyl (TES) or tert-butyldimethylsilyl (TBS), is often employed.[6]

The Ojima-Holton β-Lactam Coupling

This highly efficient method involves the nucleophilic ring-opening of a β-lactam by the C-13 alkoxide of the baccatin core. The key steps are:

  • Deprotonation: A strong, non-nucleophilic base, such as Lithium bis(trimethylsilyl)amide (LiHMDS) or n-butyl lithium, is used to deprotonate the sterically hindered C-13 hydroxyl group of 7-O-TES-baccatin III, forming a lithium alkoxide.[4][7]

  • Nucleophilic Attack: The generated C-13 alkoxide attacks the carbonyl carbon of the β-lactam ring, leading to its opening. This reaction is highly stereoselective.[7]

  • Formation of the Ester Linkage: The ring-opening results in the formation of the desired ester bond at C-13, yielding a fully protected paclitaxel derivative.

The workflow for the semi-synthesis is illustrated in the diagram below.

Paclitaxel Semi-synthesis Workflow cluster_0 Starting Material Preparation cluster_1 Side Chain Coupling cluster_2 Final Product Formation 10_DAB 10-Deacetylbaccatin III 7_TES_10_DAB 7-O-TES-10-deacetylbaccatin III 7_TES_Baccatin 7-O-TES-baccatin III 7_TES_10_DAB->7_TES_Baccatin Ac₂O or AcCl Coupling Ojima-Holton Coupling 7_TES_Baccatin->Coupling Beta_Lactam Protected β-Lactam Side Chain Beta_Lactam->Coupling Protected_Paclitaxel 2',7-bis(O-TES)-Paclitaxel Coupling->Protected_Paclitaxel Deprotection Deprotection Protected_Paclitaxel->Deprotection Paclitaxel Paclitaxel Deprotection->Paclitaxel

Figure 1: Overall workflow for the semi-synthesis of Paclitaxel.

Experimental Protocols

Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. The reagents used are hazardous and should be handled with care.

Protocol 1: Coupling of the Paclitaxel Side Chain to 7-O-TES-baccatin III

This protocol details the esterification of the C-13 hydroxyl group using the Ojima-Holton β-lactam method.[8]

Materials:

  • 7-O-(triethylsilyl)-baccatin III

  • (3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone (a protected β-lactam)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF (e.g., 1.0 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 7-O-(triethylsilyl)-baccatin III (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to a low temperature, typically between -40 °C and -55 °C, using a dry ice/acetone bath.[4]

  • Deprotonation: Slowly add LiHMDS solution (1.1 to 1.5 equivalents) dropwise to the cooled solution. Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the lithium alkoxide.

  • Side Chain Addition: In a separate flame-dried flask, dissolve the protected β-lactam (1.2 to 1.5 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture containing the lithium alkoxide.

  • Reaction: Allow the reaction to proceed at the low temperature for 1-3 hours, or until TLC analysis indicates the consumption of the starting material. The reaction can be allowed to slowly warm to 0 °C.[4]

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product, 2',7-bis(O-triethylsilyl)-paclitaxel.

Protocol 2: Deprotection to Yield Paclitaxel

This protocol describes the removal of the triethylsilyl protecting groups.

Materials:

  • Crude 2',7-bis(O-triethylsilyl)-paclitaxel

  • Hydrofluoric acid-pyridine complex (HF-Py) or tetrabutylammonium fluoride (TBAF) in THF

  • Acetonitrile or THF

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the crude protected paclitaxel from Protocol 1 in acetonitrile or THF.

  • Deprotection: Add the deprotecting agent (e.g., HF-Py or TBAF solution) at 0 °C. Monitor the reaction progress by TLC. The reaction is typically complete within a few hours at room temperature.

  • Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter and concentrate the solution under reduced pressure to yield the crude paclitaxel.

Purification and Characterization

Purification of the crude paclitaxel is typically achieved by silica gel column chromatography.[9]

Purification Protocol:

  • Column Preparation: Pack a silica gel column with an appropriate solvent system, such as a gradient of ethyl acetate in hexanes.

  • Loading: Dissolve the crude paclitaxel in a minimal amount of dichloromethane or the chromatography eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent to obtain purified paclitaxel as a white solid.

Characterization Data:

The identity and purity of the synthesized paclitaxel should be confirmed by standard analytical techniques.

Parameter Expected Value/Observation
Molecular Formula C₄₇H₅₁NO₁₄
Molecular Weight 853.91 g/mol
Mass Spectrometry (ESI-MS) m/z 854.3 [M+H]⁺, 876.3 [M+Na]⁺[10]
¹H NMR (DMSO-d₆) Characteristic peaks for the taxane core and the side chain should be observed.[11]
Melting Point ~213-216 °C (decomposes)

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical for the success of the coupling reaction, as the strong base (LiHMDS) is highly reactive with water.

  • Temperature Control: Maintaining a low temperature during the deprotonation and coupling steps is essential to minimize side reactions and prevent decomposition of the reagents and products.

  • Stoichiometry: The stoichiometry of the base and the β-lactam should be carefully controlled to optimize the yield and minimize the formation of byproducts.

  • Purification: Paclitaxel and its precursors can be challenging to purify due to their similar polarities. Careful column chromatography with a shallow solvent gradient is often necessary.

Conclusion

The coupling of the paclitaxel side chain to a protected baccatin III core is a pivotal transformation in the semi-synthesis of this vital anticancer drug. The Ojima-Holton β-lactam method provides a highly efficient and stereoselective means to achieve this. By carefully controlling the reaction conditions, particularly through the use of appropriate protecting groups, anhydrous techniques, and precise temperature control, researchers can successfully synthesize paclitaxel. The protocols and insights provided in this guide are intended to serve as a valuable resource for those engaged in the synthesis and development of paclitaxel and its analogues.

References

  • Google Patents. (n.d.). WO2004007473A1 - Process for preparing of paclitaxel.
  • Grokipedia. (2026, January 7). Holton Taxol total synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile.
  • Wikipedia. (2023, December 19). Holton Taxol total synthesis. Retrieved from [Link]

  • Kingston, D. G. I., et al. (2009). Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation. ACS Medicinal Chemistry Letters, 1(1), 11-15. Retrieved from [Link]

  • Google Patents. (n.d.). CA2188190A1 - The semi-synthesis of a protected bacatin iii compound.
  • ResearchGate. (2008). Synthesis and Biological Evaluation of 2′-Taxoids Derived from Baccatin III and 14β-OH-Baccatin III 1,14-Carbonate. Retrieved from [Link]

  • Lund University Research Portal. (2004). Efficient purification and morphology characterization of paclitaxel from cell cultures of Taxus chinensis. Retrieved from [Link]

  • Google Patents. (n.d.). MXPA00008050A - Synthesis of paclitaxel baccatin iii by protecting the 7-hydroxyl using a strong base and an electrophile.
  • Kamal, A., et al. (2024). Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties. Journal of Biomedical Science, 31(1), 7. Retrieved from [Link]

  • Wikipedia. (2023, December 26). Paclitaxel total synthesis. Retrieved from [Link]

  • Korea Science. (2005). Paclitaxel : Recovery and Purification in Commercialization Step. Retrieved from [Link]

  • Ojima Research Group. (n.d.). Next Generation Taxoids. Stony Brook University. Retrieved from [Link]

  • ResearchGate. (2021). 1 H NMR spectrum of (a) standard paclitaxel; and (b) crude paclitaxel from A. fumigatus. Retrieved from [Link]

  • Li, Y., et al. (2023). Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. Molecules, 28(22), 7539. Retrieved from [Link]

  • ResearchGate. (2018). The ¹H NMR spectra of PTX (A) and PTX-SA (B) in DMSO-d6. Retrieved from [Link]

  • ResearchGate. (2015). Mass spectrum of (a) paclitaxel (Taxol ® ), the m/z of 876 and 854.... Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Solid-state NMR Spectroscopic, X-Ray Diffraction and Quantum Chemical Investigations of the Crystalline Cancer Drug Paclitaxel and Paclitaxel incorporated into Polymer Micelles. Retrieved from [Link]

  • Ojima, I., et al. (2016). Advances in the chemistry of β-lactam and its medicinal applications. The Journal of Antibiotics, 69(8), 559-581. Retrieved from [Link]

  • SynArchive. (n.d.). Synthesis of Taxol by Robert A. Holton (1994). Retrieved from [Link]

  • PubMed. (2000). Synthesis of highly potent second-generation taxoids through effective kinetic resolution coupling of racemic beta-lactams with baccatins. Retrieved from [Link]

  • Geng, R., et al. (2023). The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse. Molecules, 28(2), 859. Retrieved from [Link]

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Application Note: A Robust Protocol for the Selective Deprotection of 7-O-(Triethylsilyl)-10-deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the selective removal of the triethylsilyl (TES) protecting group from the C7 hydroxyl of 10-deacetylbaccatin III (10-DAB) derivatives. The resulting 10-DAB is a crucial, advanced intermediate in the semi-synthesis of the widely used anticancer agents paclitaxel (Taxol®) and docetaxel (Taxotere®). This guide is intended for researchers, chemists, and process development professionals in the fields of medicinal chemistry and pharmaceutical manufacturing. We will delve into the mechanistic underpinnings of the deprotection reaction, provide a step-by-step experimental procedure, and offer insights into process monitoring, purification, and troubleshooting.

Introduction: The Strategic Importance of Selective Deprotection

10-Deacetylbaccatin III is a complex diterpenoid natural product, typically extracted from the needles of yew trees (Taxus species). Its structural core is the essential starting point for the commercial production of paclitaxel and its analogues. The semi-synthetic route necessitates the strategic manipulation of several hydroxyl groups on the baccatin core. The C7 hydroxyl group is often protected with a triethylsilyl (TES) group to allow for selective acylation or other modifications at the C10 position.[1]

The subsequent, selective removal of the 7-O-TES group is a critical transformation that must be achieved with high fidelity, leaving other sensitive functional groups, such as the C13 hydroxyl (once the side chain is attached) and the benzoate and acetate esters, intact. The choice of deprotection agent is paramount; it must be potent enough to cleave the sterically accessible Si-O bond at C7 but mild enough to avoid unwanted side reactions.

Mechanistic Rationale: Fluoride-Mediated Cleavage of the Si-O Bond

The deprotection of silyl ethers is most commonly and effectively achieved using a source of fluoride ions.[2] The exceptional strength of the newly formed silicon-fluorine (Si-F) bond, which is one of the strongest single bonds in chemistry, provides the thermodynamic driving force for the reaction.

The reaction typically proceeds via a nucleophilic attack of the fluoride ion on the silicon atom. This attack leads to the formation of a transient, hypervalent pentacoordinate silicate intermediate.[3] This intermediate then collapses, breaking the weaker silicon-oxygen (Si-O) bond to release the free alcohol and forming a stable triethylfluorosilane byproduct.

For substrates like the baccatin III core, a buffered source of fluoride, such as a hydrofluoric acid-pyridine complex (HF-Pyridine), is often preferred.[4][5] The pyridine acts as a base to temper the acidity of HF, preventing acid-catalyzed rearrangements of the sensitive tetracyclic baccatin core, which can be a significant issue with strong, unbuffered acids.[6]

Deprotection_Mechanism Figure 2. Mechanism of Fluoride-Mediated TES Deprotection Substrate 7-O-TES-10-DAB (R-O-SiEt₃) Intermediate Pentacoordinate Silicon Intermediate [R-O-Si(F)Et₃]⁻ Substrate->Intermediate Nucleophilic Attack Fluoride Fluoride Ion (F⁻) from HF-Pyridine Product 10-DAB (R-OH) Intermediate->Product Si-O Bond Cleavage Byproduct Triethylfluorosilane (F-SiEt₃) Intermediate->Byproduct

Caption: Mechanism of Fluoride-Mediated TES Deprotection

Experimental Protocol

This protocol outlines a robust method for the deprotection of 7-O-(triethylsilyl)-10-deacetylbaccatin III using HF-Pyridine in a polar aprotic solvent.

Materials and Reagents
  • 7-O-(triethylsilyl)-10-deacetylbaccatin III (Substrate)

  • Hydrofluoric acid-pyridine complex (~70% HF)

  • Anhydrous Pyridine

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • TLC plates (silica gel 60 F₂₅₄)

  • Plastic labware (e.g., polyethylene or PTFE reaction vessels and measuring cylinders) - CRITICAL

Safety Precaution: The HF-Pyridine complex is highly toxic and corrosive. It causes severe burns upon skin contact and reacts with glass. All manipulations must be performed in a certified chemical fume hood using appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, a lab coat, and chemical splash goggles. Calcium gluconate gel should be readily available as a first aid antidote for HF exposure.

Overall Workflow

Caption: High-level workflow for the deprotection of 7-O-TES-10-DAB.

Step-by-Step Procedure
  • Reaction Setup: In a suitable plastic (e.g., Nalgene®) flask equipped with a magnetic stir bar, dissolve 7-O-(triethylsilyl)-10-deacetylbaccatin III (1.0 eq) in a mixture of anhydrous pyridine and anhydrous THF (typically a 1:5 to 1:10 ratio, v/v). The total solvent volume should be sufficient to achieve a substrate concentration of approximately 0.1 M.

    • Rationale: Pyridine serves as a co-solvent and a base to buffer the HF. THF is an excellent solvent for both the starting material and the reaction intermediates. Anhydrous conditions are crucial to prevent unwanted side reactions.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

    • Rationale: The reaction is exothermic. Starting at a low temperature helps to control the reaction rate and minimize the formation of byproducts.

  • Reagent Addition: Slowly, add the HF-pyridine complex (typically 3.0-5.0 eq relative to the substrate) dropwise to the cold, stirred solution via a plastic syringe.[2][4]

    • Rationale: Slow addition is critical to maintain temperature control and prevent a runaway reaction. An excess of the reagent ensures the reaction proceeds to completion in a reasonable timeframe.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). A typical eluent system is 50-70% ethyl acetate in hexanes. The product (10-DAB) will have a lower Rf value (be more polar) than the starting material. The reaction is typically complete within 1-3 hours.

    • Rationale: TLC is a rapid and effective method to determine the consumption of the starting material. Over-running the reaction is generally not detrimental but can lead to minor degradation if left for extended periods.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, portion-wise addition of a saturated aqueous NaHCO₃ solution until gas evolution (CO₂) ceases.

    • Rationale: The bicarbonate solution neutralizes the excess HF-Pyridine, making the mixture safe to handle and work with in standard glassware. This step must be done slowly and with caution due to vigorous gas evolution.

  • Aqueous Work-up: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Rationale: This standard liquid-liquid extraction procedure removes inorganic salts and residual pyridine, isolating the crude organic product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[7][8] Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 30% and gradually increasing to 70% EtOAc) to isolate the pure 10-deacetylbaccatin III.

    • Rationale: Chromatography is necessary to remove the triethylfluorosilane byproduct and any minor impurities, yielding a product of high purity suitable for subsequent synthetic steps.

Data Summary & Expected Results

The following table summarizes typical reaction parameters and expected outcomes for this protocol.

ParameterValue / RangeRationale / Notes
Substrate Scale 100 mg - 10 gProtocol is scalable; ensure efficient stirring and cooling.
Reagent HF-Pyridine (~70% HF)Buffered fluoride source to prevent acid-catalyzed rearrangement.
Equivalents of HF 3.0 - 5.0Ensures complete and timely conversion of the starting material.
Solvent System Pyridine/THF (1:5 v/v)Provides good solubility and buffers the reaction medium.
Temperature 0 °C to Room Temp.Initial cooling controls exotherm; can be allowed to warm slowly.
Reaction Time 1 - 3 hoursMonitor by TLC for completion.
Typical Yield 85% - 95%Yields are typically high for this clean transformation.
Purity (Post-Chromo.) >98% (by HPLC/NMR)High purity is achievable with careful chromatography.[7]

Troubleshooting

  • Incomplete Reaction: If TLC indicates a significant amount of starting material remains after 3 hours, add an additional portion of HF-Pyridine (0.5-1.0 eq) and continue to monitor. Ensure reagents are anhydrous.

  • Formation of Byproducts: If significant byproduct spots are observed on TLC, it may be due to an excessively high reaction temperature or the presence of water. Ensure proper cooling and use of anhydrous solvents.

  • Low Yield after Purification: Low recovery can result from incomplete extraction or issues during chromatography. Ensure the pH is neutral before extraction to prevent the product from remaining in the aqueous layer.

Conclusion

The selective deprotection of the 7-O-TES group on the 10-deacetylbaccatin III core is a robust and high-yielding transformation when performed with care. The use of a buffered HF-Pyridine complex is key to achieving excellent selectivity and preventing degradation of the sensitive molecular framework. This protocol provides a reliable foundation for chemists working on the semi-synthesis of paclitaxel and related taxane-based therapeutic agents.

References

  • Lee, S. H., et al. (2001). Separation and purification of 10-deacetylbaccatin III by high-speed counter-current chromatography. Journal of Chromatography A, 927(1-2), 123-128. [Link]

  • Shirshekan, M., et al. (2017). The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction. Iranian Journal of Pharmaceutical Research, 16(4), 125049. [Link]

  • Bhaduri, A., et al. (2012). Chemoselective Deprotection of Triethylsilyl Ethers. Letters in Organic Chemistry, 9(1), 58-61. [Link]

  • Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

  • Wikipedia. (n.d.). Silyl ether. Wikipedia, The Free Encyclopedia. [Link]

  • Tamao, K. (2004). Discovery and synthetic applications of novel silicon-carbon bond cleavage reactions based on the coordination number change of organosilicon compounds. Proceedings of the Japan Academy, Series B, 80(6), 277-292. [Link]

  • Liu, J., et al. (2014). Incorporation of the fluoride induced Si-O bond cleavage and functionalized gold nanoparticle aggregation into one colorimetric probe for highly specific and sensitive detection of fluoride. Analytica Chimica Acta, 820, 139-145. [Link]

  • Nelson, T. D., & Crouch, R. D. (2011). Selective Deprotection of Silyl Ethers. Synthesis, 2011(11), 1649-1678. [Link]

  • Zhang, T., et al. (2023). Fluoride‐Catalyzed Siloxane Exchange as a Robust Dynamic Chemistry for High‐Performance Vitrimers. Advanced Materials, 35(28), 2303280. [Link]

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Application Notes & Protocols: Strategic Use of 7-O-(Triethylsilyl)-10-deacetylbaccatin III in the Synthesis of Novel Taxane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative for Taxane Analog Synthesis

The taxane family of diterpenoids, prominently featuring paclitaxel (Taxol®) and docetaxel (Taxotere®), represents a cornerstone of modern cancer chemotherapy.[1] Their unique mechanism of action, which involves the stabilization of microtubules and subsequent arrest of cell division, has made them indispensable in treating a range of solid tumors, including ovarian, breast, and non-small cell lung cancers.[2][3]

The clinical success of these drugs has been paralleled by an intense effort in medicinal chemistry to develop next-generation analogs. The primary goals of this research are to overcome challenges such as acquired drug resistance, poor oral bioavailability, and to improve the therapeutic index.[2] Semi-synthesis, starting from advanced, naturally occurring precursors, is the most viable route for producing these complex molecules on a large scale.[1]

10-deacetylbaccatin III (10-DAB), which can be extracted in relatively high quantities from the needles of the yew tree (Taxus baccata), is the key starting material for the commercial semi-synthesis of both paclitaxel and docetaxel.[4][5] This document provides a detailed guide on the strategic use of a pivotal intermediate derived from 10-DAB: 7-O-(triethylsilyl)-10-deacetylbaccatin III . We will explore the rationale behind its use and provide detailed protocols for its application in the synthesis of novel taxane analogs.

The strategic value of 7-O-(triethylsilyl)-10-deacetylbaccatin III lies in two key structural features:

  • The Free C10 Hydroxyl Group: Starting with a 10-deacetylated core provides a crucial handle for introducing a wide variety of functionalities at this position, allowing for the exploration of structure-activity relationships (SAR).

  • The C7 Triethylsilyl (TES) Ether: The selective protection of the C7 hydroxyl group with a bulky yet cleavable triethylsilyl group is the most critical step. It deactivates the more reactive C7 position, thereby directing the subsequent, crucial esterification of the C13 hydroxyl group with the desired amino acid side chain.[4][5] The TES group is robust enough to withstand various reaction conditions yet can be removed selectively later in the synthesis.[6]

This guide will provide both the foundational theory and practical, step-by-step protocols for leveraging this versatile intermediate in the discovery of new, potentially more effective taxane-based therapeutic agents.

Physicochemical Properties and Handling

Before proceeding with synthetic protocols, it is essential to understand the properties of the key starting material.

PropertyValueReference
IUPAC Name [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate[7]
CAS Number 115437-18-8[7][8]
Molecular Formula C₃₅H₅₀O₁₀Si[7][8]
Molecular Weight 658.85 g/mol [7][8]
Appearance White to off-white powder[9]
Storage Store at +5°C, desiccated[7]

Handling and Safety:

  • Handle in a well-ventilated area or fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Core Synthetic Strategy: A Modular Workflow

The synthesis of novel taxane analogs from 10-DAB via the 7-O-TES intermediate follows a logical and modular workflow. This allows for diversification at key positions of the taxane core before the final side-chain attachment and deprotection steps.

G Start 10-Deacetylbaccatin III (10-DAB) Protect Protocol 1: Selective C7 Silylation Start->Protect Intermediate 7-O-(Triethylsilyl)-10-deacetylbaccatin III Protect->Intermediate Modify Optional C10/Core Modification (e.g., Fluorination, Acylation) Intermediate->Modify Couple Protocol 2: C13 Side-Chain Esterification Intermediate->Couple Direct Coupling Modified_Intermediate Modified 7-O-TES-Baccatin Core Modify->Modified_Intermediate Modified_Intermediate->Couple Protected_Analog Fully Protected Taxane Analog Couple->Protected_Analog SideChain Protected Side-Chain (e.g., β-Lactam) SideChain->Couple Deprotect Protocol 3: C7-TES Deprotection & Final Deprotections Protected_Analog->Deprotect Final Novel Taxane Analog Deprotect->Final

Caption: General workflow for novel taxane analog synthesis.

Detailed Experimental Protocols

Protocol 1: Selective Protection of 10-DAB at the C7 Position

Objective: To synthesize 7-O-(triethylsilyl)-10-deacetylbaccatin III from 10-deacetylbaccatin III.

Rationale: The C7 hydroxyl group of 10-DAB is sterically more accessible and kinetically more reactive than the C13 hydroxyl. This protocol exploits this difference to achieve selective protection. Triethylsilyl chloride (TESCl) is used as the silylating agent, and a tertiary amine base like triethylamine or pyridine acts as an acid scavenger. 4-(Dimethylamino)pyridine (DMAP) is often added as a nucleophilic catalyst to accelerate the reaction.[10]

Materials:

  • 10-Deacetylbaccatin III (10-DAB)

  • Triethylsilyl chloride (TESCl)

  • Triethylamine (Et₃N) or Pyridine

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for column chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Dissolve 10-deacetylbaccatin III (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add 4-DMAP (0.1-0.5 eq) and triethylamine (5.0 eq).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add triethylsilyl chloride (5.0 eq) dropwise to the stirred solution.[10]

  • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) (typically 1-2 hours). The product will have a higher Rf value than the starting material.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 7-O-(triethylsilyl)-10-deacetylbaccatin III as a white solid. A typical yield is around 80%.[10]

Protocol 2: C13 Side-Chain Esterification via β-Lactam Coupling

Objective: To attach a protected N-acyl-phenylisoserine side chain to the C13 hydroxyl group of the 7-O-TES protected core.

Rationale: This is the pivotal bond-forming step. The Ojima-Holton β-lactam coupling is one of the most efficient methods.[2][5] The C13 hydroxyl group is deprotonated with a strong, non-nucleophilic base like Lithium Hexamethyldisilazide (LiHMDS) at low temperature to form a lithium alkoxide. This potent nucleophile then attacks the strained four-membered ring of a protected β-lactam, leading to ring-opening and formation of the desired ester linkage with high diastereoselectivity.[2]

Materials:

  • 7-O-(triethylsilyl)-10-deacetylbaccatin III (or a C10-modified derivative) (1.0 eq)

  • Protected cis-β-lactam (e.g., (3R,4S)-1-benzoyl-3-(triethylsilyloxy)-4-phenylazetidin-2-one) (1.5-2.0 eq)

  • Lithium Hexamethyldisilazide (LiHMDS) (1.0 M solution in THF) (1.2-1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the 7-O-TES protected baccatin core (1.0 eq) and the protected β-lactam (1.5 eq) in anhydrous THF.

  • Cool the solution to between -40 °C and -50 °C using a dry ice/acetonitrile bath.

  • Slowly add the LiHMDS solution (1.2 eq) dropwise via syringe. The solution may turn slightly yellow.

  • Stir the reaction mixture at this temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the starting baccatin derivative is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution at -40 °C.[2]

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography (hexane/ethyl acetate) to yield the fully protected taxane analog.

Protocol 3: Deprotection of the C7-Triethylsilyl (TES) Group

Objective: To remove the TES protecting group from the C7 hydroxyl position.

Rationale: The final step in many taxane syntheses is the removal of protecting groups. The TES group is typically removed under acidic conditions or with a fluoride source. Formic acid in a protic solvent like methanol offers a mild, efficient, and economical method for selectively cleaving TES ethers, often leaving other silyl groups like TBDMS intact.[6] HF-Pyridine is also highly effective but is more hazardous and requires specialized handling.

Materials:

  • Protected taxane analog from Protocol 2

  • Methanol (MeOH)

  • Formic acid (HCOOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure (using Formic Acid):

  • Dissolve the silyl-protected taxane analog in methanol to make a 5-10% solution (e.g., 100 mg in 1-2 mL MeOH).

  • Add formic acid to a final concentration of 5-10% (v/v).[6]

  • Stir the reaction at room temperature. Monitor the deprotection by TLC (the product will have a lower Rf). The reaction is typically complete within 1-4 hours.

  • Once complete, carefully neutralize the mixture by adding saturated NaHCO₃ solution until effervescence ceases.

  • Extract the product with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify by column chromatography or recrystallization to obtain the final deprotected taxane analog.

Application Example: Synthesis of a Fluorinated Docetaxel Analog

This section illustrates how the core intermediate can be used to generate novel analogs, specifically those incorporating fluorine, an element known to modulate the metabolic stability and electronic properties of drug candidates.[10]

G Start 7-O-TES-10-deacetylbaccatin III Reagent1 DAST THF, -78 °C Start->Reagent1 Product1 Fluorinated 13-keto taxoid (Rearrangement Product) Reagent1->Product1 Step2 Reduction (e.g., NaBH₄) Product1->Step2 Product2 Fluorinated 7-O-TES-baccatin core Step2->Product2 Step3 Protocol 2: β-Lactam Coupling Product2->Step3 Product3 Protected Fluorinated Analog Step3->Product3 Step4 Protocol 3: Deprotection Product3->Step4 Final Final Fluorinated Docetaxel Analog Step4->Final

Caption: Workflow for a fluorinated docetaxel analog.[10]

In a reported synthesis, reacting 7-O-(triethylsilyl)-10-deacetylbaccatin III with (diethylamino)sulfur trifluoride (DAST) did not lead to simple fluorination but instead induced a vinylogous pinacol-type rearrangement to form novel fluorinated 13-keto taxoids.[10] These intermediates can then be further elaborated. For instance, subsequent reduction of the C13 ketone, followed by side-chain coupling (Protocol 2) and deprotection (Protocol 3), can yield a library of novel, biologically active fluorinated taxane analogs.[10] This highlights how the 7-O-TES intermediate serves as a versatile platform for accessing structurally unique compounds through unexpected reactivity pathways.

Conclusion

7-O-(triethylsilyl)-10-deacetylbaccatin III is a cornerstone intermediate in the semi-synthesis of novel taxane analogs. Its strategic design enables selective and high-yield transformations, particularly the crucial C13 side-chain esterification, while providing opportunities for diversification at the C10 position and other parts of the baccatin core. The protocols outlined in this guide provide a robust framework for researchers to synthesize libraries of new taxanes, facilitating the exploration of structure-activity relationships and the development of next-generation anticancer therapeutics with improved pharmacological profiles.

References

  • Georg, G. I., et al. (2015). Synthesis and Biological Evaluation of New Paclitaxel Analogs and Discovery of Potent Antitumor Agents. ACS Omega. Available at: [Link]

  • Gunda, G., et al. (2007). Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III. Molecules. Available at: [Link]

  • Shiina, I., et al. (1996). New and effective synthesis of 7-triethylsilylbaccatin III from 7β,13α-bistriethylsiloxy-1β,2α,10β-trihydroxy-9-oxo- 4(20),11-taxadiene. Chemistry Letters. Available at: [Link]

  • Kingston, D. G. I. (2000). Semisynthesis of Taxol®: An improved procedure for the isolation of 10-deacetylbaccatin III. ResearchGate. Available at: [Link]

  • Holton, R. A. (2001). Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile. Google Patents.
  • Holton, R. A. (1998). A New Synthesis of Taxol from Baccatin III. VTechWorks. Available at: [Link]

  • Kumar, P., et al. (2012). Chemoselective Deprotection of Triethylsilyl Ethers. PubMed Central. Available at: [Link]

  • Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Available at: [Link]

  • YouTube. (2022). Silyl group deprotection by TBAF solution. YouTube. Available at: [Link]

  • G. Appendino, et al. (2006). A pharmacophore modeling approach to design new taxol® mimics: towards the synthesis of potential anticancer and MDR-reversing. ARKIVOC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. Available at: [Link]

  • Der Pharma Chemica. (2014). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Scholars Research Library. Available at: [Link]

  • Chen, S., et al. (2003). A Mild and Convenient Semi-Synthesis of Docetaxel from 10-Deacetyl Baccatin III. Letters in Organic Chemistry. Available at: [Link]

  • Pharmaffiliates. (n.d.). Baccatin III and its Impurities. Pharmaffiliates. Available at: [Link]

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analytical methods for monitoring the synthesis of 7-O-(triethylsilyl)-10-deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Analytical Methods for Monitoring the Synthesis of 7-O-(triethylsilyl)-10-deacetylbaccatin III

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of a Protected Intermediate

The semi-synthesis of Paclitaxel (Taxol®), a cornerstone of modern chemotherapy, relies on the availability of advanced, structurally complex precursors.[1][2] One such pivotal intermediate is 7-O-(triethylsilyl)-10-deacetylbaccatin III. It is derived from 10-deacetylbaccatin III (10-DAB), a naturally occurring taxane extracted from the needles of the yew tree (Taxus baccata).[3] The synthesis involves the selective protection of the C-7 hydroxyl group with a triethylsilyl (TES) ether.[4] This strategic protection is crucial as it prevents unwanted side reactions at this position during the subsequent esterification at the C-13 hydroxyl group, a key step in attaching the pharmacologically essential sidechain.[5]

Effective synthesis of this intermediate requires rigorous in-process monitoring. Inadequate control can lead to incomplete reactions, the formation of undesired side-products (such as di-silylated species), or degradation, all of which complicate purification and reduce overall yield. This guide provides a detailed overview of the primary analytical techniques—Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—used to monitor this reaction, ensuring a robust and reproducible synthetic process.

The Monitored Reaction: Selective Silylation of 10-DAB

The core transformation is the regioselective silylation of the C-7 hydroxyl group of 10-deacetylbaccatin III. This is typically achieved by reacting 10-DAB with an electrophilic silylating agent, such as triethylsilyl chloride (TESCl), in an anhydrous solvent with a suitable base (e.g., pyridine or imidazole) to activate the hydroxyl group and neutralize the HCl byproduct.

DAB 10-Deacetylbaccatin III (10-DAB) TES_Baccatin 7-O-(triethylsilyl)-10-deacetylbaccatin III DAB->TES_Baccatin Selective Silylation Reagents Triethylsilyl Chloride (TESCl) Base (e.g., Pyridine) Anhydrous Solvent (e.g., DMF) Reagents->DAB

Caption: Synthetic route from 10-DAB to its C-7 TES-protected form.

Part 1: In-Process Reaction Monitoring

Real-time or near-real-time monitoring is essential to determine the reaction endpoint, preventing the formation of impurities from over-reaction or low yields from incomplete conversion. TLC and HPLC are the workhorse techniques for this purpose.

Thin-Layer Chromatography (TLC): A Rapid Qualitative Assessment

Expertise & Rationale: TLC is an indispensable tool for rapid, qualitative analysis of the reaction's progress. The principle lies in the significant polarity difference between the starting material and the product. The 10-DAB, with its free hydroxyl groups, is relatively polar and will exhibit lower mobility on a silica plate. The product, with one hydroxyl group masked by a nonpolar triethylsilyl group, is significantly less polar and will travel further up the plate, resulting in a higher Retention Factor (Rƒ). This difference allows for a clear visual assessment of the consumption of starting material and the formation of the product.

Protocol: TLC Analysis

  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A common and effective solvent system is a mixture of Hexane and Ethyl Acetate. A starting ratio of 1:1 (v/v) is recommended. This can be optimized as needed; increasing the proportion of hexane will lower all Rƒ values, while increasing ethyl acetate will raise them.

  • Sample Preparation:

    • Carefully withdraw a small aliquot (~5-10 µL) from the reaction mixture using a glass capillary.

    • Dilute the aliquot in a vial with ~0.5 mL of ethyl acetate or dichloromethane.

  • Spotting:

    • On the TLC plate's baseline, spot three separate lanes:

      • SM: A reference solution of the 10-DAB starting material.

      • RXN: The diluted reaction mixture aliquot.

      • CO: A co-spot containing both the starting material and the reaction mixture.

  • Development: Place the spotted TLC plate in a developing chamber saturated with the mobile phase vapor. Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front.

    • Visualize the spots under a UV lamp at 254 nm. Taxanes are UV-active due to the benzoate group.

    • For enhanced visualization and to detect non-UV active impurities, stain the plate using a p-anisaldehyde or potassium permanganate solution, followed by gentle heating.

  • Interpretation:

    • The 10-DAB spot (SM lane) will have a lower Rƒ.

    • The product spot will appear in the RXN lane at a higher Rƒ.

    • The reaction is considered complete when the 10-DAB spot in the RXN lane has completely disappeared. The co-spot (CO) lane is critical to confirm that the new spot is distinct from the starting material.

High-Performance Liquid Chromatography (HPLC): Quantitative Progress Tracking

Expertise & Rationale: For precise, quantitative monitoring, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[4][6] In RP-HPLC, separation is based on hydrophobicity. The less polar product, 7-O-(TES)-10-deacetylbaccatin III, will interact more strongly with the nonpolar stationary phase (e.g., C18) and thus have a longer retention time (RT) than the more polar 10-DAB starting material. By integrating the peak areas, one can accurately calculate the percentage conversion over time and make informed decisions about when to quench the reaction. HPLC is also crucial for identifying the formation of any side-products.

Workflow for HPLC Monitoring

cluster_0 Reaction Vessel cluster_1 Sample Preparation cluster_2 HPLC Analysis cluster_3 Data Interpretation Reaction 10-DAB + TESCl Aliquot Withdraw Aliquot Reaction->Aliquot Quench Quench (e.g., with water) Aliquot->Quench Dilute Dilute in Mobile Phase Quench->Dilute Inject Inject onto C18 Column Dilute->Inject Detect UV Detection @ 227 nm Inject->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Calculate Peak Area % Chromatogram->Quantify Decision Decision: Continue or Quench Reaction Quantify->Decision

Caption: Workflow for quantitative reaction monitoring using HPLC.

Protocol: RP-HPLC Method

This protocol is a robust starting point and should be validated according to internal SOPs and ICH guidelines for pharmaceutical analysis.[7][8][9]

ParameterRecommended ConditionRationale / Notes
HPLC System Standard LC with UV/PDA DetectorA photodiode array (PDA) detector is advantageous for peak purity analysis.[10]
Column C18, 4.6 x 150 mm, 3.5 µmA widely used stationary phase for taxane analysis, providing good resolution.[11]
Mobile Phase A Deionized WaterUse HPLC-grade solvents.
Mobile Phase B AcetonitrileUse HPLC-grade solvents.
Gradient 0-2 min: 40% B; 2-15 min: 40-90% B; 15-18 min: 90% B; 18-20 min: 40% BA gradient elution is necessary to resolve the polar starting material from the nonpolar product and any impurities within a reasonable time.
Flow Rate 1.2 mL/minA typical flow rate for a 4.6 mm ID column.[11]
Column Temp. 40°CElevated temperature can improve peak shape and reduce viscosity.[11]
Detection UV at 227 nmThis wavelength corresponds to a UV maximum for the taxane core's benzoate chromophore.[11][12][13]
Injection Vol. 10 µLAdjust as needed based on sample concentration.

Sample Preparation for HPLC:

  • Withdraw a reaction aliquot (~20 µL) and immediately quench it in 1 mL of a 50:50 water/acetonitrile mixture to stop the reaction.

  • Vortex the sample thoroughly.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulates.

  • Analyze immediately.

Data Analysis:

  • Identify the peaks for 10-DAB (earlier retention time) and 7-O-(TES)-10-deacetylbaccatin III (later retention time) by running standards of each.

  • Monitor the disappearance of the 10-DAB peak and the growth of the product peak.

  • The reaction is typically driven to >98% conversion, as calculated by the relative peak area percentages.

Part 2: Structural Confirmation of the Final Product

After the reaction is complete and the product is isolated and purified (e.g., via column chromatography), its chemical structure must be unequivocally confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for confirming the precise location of the silylation. While both C-7 and C-10 positions have secondary hydroxyls, the C-7 position is generally more sterically accessible and reactive, leading to the desired product. ¹H NMR provides definitive proof of this regioselectivity.

Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified, dried product in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Interpretation of Key Signals:

    • Confirmation of TES Group: Look for the characteristic signals of the triethylsilyl protons. These typically appear as a multiplet or overlapping quartet and triplet in the upfield region of the spectrum, around δ 0.5–1.0 ppm .[4][14] The integration of these signals should correspond to 15 protons (3 x CH₂ and 3 x CH₃).

    • Confirmation of C-7 Silylation: The attachment of the silyl group to the C-7 oxygen causes a diagnostic shift in the signal for the proton at C-7 (H-7). Compare the spectrum of the product to that of the 10-DAB starting material to observe this shift.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is used to confirm the molecular weight of the synthesized compound, verifying that the desired silylation has occurred. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, typically yielding the protonated molecular ion [M+H]⁺ or a sodium adduct [M+Na]⁺.

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the purified product (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Acquisition: Infuse the sample directly into the ESI source or use an LC-MS system. Acquire the spectrum in positive ion mode.

  • Interpretation:

    • The molecular formula of 7-O-(triethylsilyl)-10-deacetylbaccatin III is C₃₅H₅₀O₁₀Si.[15][16]

    • The molecular weight is 658.85 g/mol .[15][16]

    • The expected accurate mass for the protonated molecule [M+H]⁺ is m/z 659.3246 .

    • The expected accurate mass for the sodium adduct [M+Na]⁺ is m/z 681.3066 .

    • The presence of a strong signal at one of these m/z values confirms the correct molecular weight. High-resolution mass spectrometry (e.g., TOF or Orbitrap) can confirm the elemental composition.[4]

Summary of Analytical Data

The following table summarizes the expected analytical results for the starting material and the desired product, providing a clear checklist for successful synthesis monitoring and confirmation.

AnalyteTLC Rƒ (approx.)HPLC RT (approx.)Key ¹H NMR Signals (δ ppm)ESI-MS (m/z)
10-Deacetylbaccatin III 0.30~5-7 minAbsence of signals at 0.5-1.0 ppm[M+H]⁺ = 545.23
7-O-(TES)-10-deacetylbaccatin III 0.65~12-14 minMultiplets at ~0.5-1.0 (15H, -Si(CH₂CH₃)₃)[M+H]⁺ = 659.32

Note: Rƒ and RT values are illustrative and will vary based on the specific conditions used.

References

  • Stephon, G. HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. (2024). [Link]

  • Gao, Y., et al. (2016). Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex. Indian Journal of Pharmaceutical Sciences, 78(4), 481–488. [Link]

  • Kumar, A., et al. (2024). Development and Validation of a Robust RP-HPLC Method for the Quantification of Paclitaxel: A Comprehensive Study in Pharmaceutical Analysis. International Journal of Pharmaceutical and Bio-Medical Science, 4(1), 1-10. [Link]

  • Jain, A., et al. (2012). Analytical Approaches to Paclitaxel. Hamdard Medicus, 55(3), 17-29. [Link]

  • Holton, R. A. (2001). Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile. U.S.
  • Ribeiro, A. S., et al. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 44(4), 470-481. [Link]

  • Patel, D., et al. (2022). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research, 8(2), 114-121. [Link]

  • International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • Dadashpour, S., et al. (2015). A Rapid and Sensitive HPLC Method for Quantitation of Paclitaxel in Biological Samples using Liquid-Liquid Extraction and UV Detection. Iranian Journal of Pharmaceutical Research, 14(4), 1257–1266. [Link]

  • Sreekanth, N., et al. (2014). An approach for validated RP-HPLC method for the analysis of paclitaxel in rat plasma. Journal of Applied Pharmaceutical Science, 4(9), 073-078. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information for Catalytic silylation of alcohols by dehydrogenative coupling of silyl formates. [Link]

  • Georg, G. I., et al. (1993). Semisynthesis of Taxol®: An improved procedure for the isolation of 10-deacetylbaccatin III. Journal of Medicinal Chemistry, 36(25), 4088-4090. [Link]

  • Zocher, D., et al. (1996). Biosynthesis of taxol: enzymatic acetylation of 10-deacetylbaccatin-III to baccatin-III in crude extracts from roots of Taxus baccata. Biochemical and Biophysical Research Communications, 229(1), 16-20. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 154272, 10-deacetylbaccatin III. [Link]

  • Organic Chemistry Portal. The Li Synthesis of Paclitaxel (Taxol®). (2022). [Link]

  • Organic Chemistry Portal. The Baran Synthesis of Paclitaxel (Taxol®). (2020). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Selective Silylation of 10-Deacetylbaccatin III at the C7-Hydroxyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective silylation of 10-deacetylbaccatin III (10-DAB). This guide is designed for researchers, chemists, and drug development professionals engaged in the semi-synthesis of paclitaxel and its derivatives. Here, we address the common challenges and frequently asked questions associated with the selective protection of the C7 hydroxyl group, a critical step that often presents significant experimental hurdles.

Introduction: The Challenge of C7 Selectivity

10-Deacetylbaccatin III is a complex polyol and a crucial intermediate for the semi-synthesis of paclitaxel. It possesses four hydroxyl groups at the C1, C7, C10, and C13 positions, each with varying degrees of reactivity. For many synthetic routes, selective protection of the C7-OH is paramount. The inherent reactivity order of the hydroxyl groups in 10-DAB towards acylation in pyridine is generally C7-OH > C10-OH > C13-OH > C1-OH.[1] However, this order can be influenced and even inverted by the choice of reagents, solvents, and reaction conditions, making the selective silylation of the C7-OH a non-trivial task.

This guide provides field-proven insights and troubleshooting protocols to help you navigate these challenges, improve your reaction yields, and ensure the successful synthesis of your target compounds.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific issues encountered during the selective silylation of the C7-hydroxyl group of 10-DAB.

Problem 1: Low or No Conversion of Starting Material (10-DAB)

You observe by TLC or LC-MS that a significant amount of 10-DAB remains unreacted even after extended reaction times.

Potential Causes & Solutions:

  • Cause A: Inactive Silylating Agent. Silyl halides (e.g., TESCl, TBDMSCl) are sensitive to moisture and can hydrolyze over time, rendering them inactive.

    • Solution: Always use a freshly opened bottle of the silylating agent or distill it before use. Store silylating agents under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator.

  • Cause B: Insufficiently Anhydrous Conditions. Trace amounts of water in the solvent or on the glassware will rapidly consume the silylating agent before it can react with 10-DAB.

    • Solution: Ensure all glassware is rigorously dried in an oven (e.g., 120°C for at least 4 hours) and cooled under a stream of inert gas. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle of anhydrous grade solvent.

  • Cause C: Ineffective Base. The base is crucial for deprotonating the hydroxyl group, facilitating its nucleophilic attack on the silicon atom.[2] If the base is weak or has degraded, the reaction will not proceed efficiently.

    • Solution: Use a suitable base like imidazole or triethylamine (TEA), ensuring it is pure and dry. Imidazole is often preferred as it can also act as a nucleophilic catalyst.[3] Distill liquid bases like TEA over calcium hydride before use.

Problem 2: Poor Selectivity - Significant Formation of C10-Silylated or Di-Silylated Products

Your reaction mixture shows multiple product spots on TLC, and subsequent analysis confirms the presence of the C10-silylated isomer and/or di-silylated (C7, C10) species in significant quantities.

Potential Causes & Solutions:

  • Cause A: Steric Bulk of Silylating Agent. The selectivity of silylation is primarily governed by sterics. The C7-OH is a secondary alcohol, while the C10-OH is also secondary but generally less sterically hindered. Using a small silylating agent like trimethylsilyl chloride (TMSCl) can lead to poor selectivity.

    • Solution: Employ a bulkier silylating agent. Triethylsilyl chloride (TESCl) is commonly used and offers a good balance of reactivity and selectivity for the C7 position. For even greater selectivity, a more sterically demanding group like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) can be used, although this may require more forcing reaction conditions.[4]

  • Cause B: Reaction Temperature is Too High. Higher temperatures provide more energy to overcome the activation barrier for the silylation of the less reactive hydroxyl groups, thereby reducing selectivity.

    • Solution: Perform the reaction at a lower temperature. Start the reaction at 0°C or even -20°C and allow it to slowly warm to room temperature. Monitor the reaction closely by TLC to find the optimal temperature profile that favors C7-silylation while minimizing side products.

  • Cause C: Incorrect Stoichiometry. Using a large excess of the silylating agent will inevitably lead to the formation of di- and poly-silylated products.

    • Solution: Carefully control the stoichiometry. Start with 1.1 to 1.5 equivalents of the silylating agent. An optimization screen may be necessary to find the ideal amount for your specific conditions.

Problem 3: Difficult Purification of the C7-Silylated Product

You are struggling to separate the desired 7-O-silyl-10-deacetylbaccatin III from the starting material and other silylated isomers using column chromatography.

Potential Causes & Solutions:

  • Cause A: Similar Polarity of Products. The silylated products often have very similar polarities (Rf values on TLC), making baseline separation by standard silica gel chromatography challenging.

    • Solution 1 (Optimize Chromatography): Use a high-quality silica gel with a small particle size for better resolution. Employ a shallow solvent gradient during elution (e.g., starting with a low polarity eluent like 10% ethyl acetate in hexanes and slowly increasing the polarity). Sometimes, switching the solvent system (e.g., using dichloromethane/methanol or toluene/acetone) can improve separation.

    • Solution 2 (Recrystallization): The desired 7-O-TES-10-DAB is often a crystalline solid. After a rough chromatographic separation to remove the bulk of impurities, attempt to recrystallize the product from a suitable solvent system (e.g., ethyl acetate/hexanes or acetone/water).

Frequently Asked Questions (FAQs)

Q1: Which silylating agent and base combination is best for C7 selectivity?

A1: The most widely cited and successful combination for achieving high C7 selectivity is Triethylsilyl chloride (TESCl) as the silylating agent and imidazole or pyridine as the base in a solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).[3] TESCl offers a good compromise of steric bulk to preferentially react at the more accessible C7-OH over the C10-OH, while being reactive enough to proceed under mild conditions. Imidazole is particularly effective as it acts as both a base and a nucleophilic catalyst, activating the silyl chloride.[3]

Q2: What is the mechanistic basis for C7 selectivity over C10?

A2: While both are secondary alcohols, the C7-OH is generally considered more sterically accessible than the C10-OH within the rigid, cage-like structure of the baccatin core. Silylation is an SN2-type reaction at the silicon center, which is highly sensitive to steric hindrance.[5] Bulky silylating agents will therefore react faster with the less hindered hydroxyl group. The relative reactivity has been reported to be in the order of C7-OH > C10-OH > C13-OH > C1-OH, although this is highly dependent on the specific reagents used.[1]

Q3: How can I effectively monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that gives good separation between the starting material (10-DAB) and the potential products. A typical system is 30-50% ethyl acetate in hexanes. The silylated products will be less polar and have a higher Rf value than the starting 10-DAB. Staining with a vanillin or ceric ammonium molybdate (CAM) stain followed by gentle heating will help visualize the spots.

Q4: Can I use DMF as a solvent? I've seen it used in other silylation reactions.

A4: Yes, DMF can be used as a solvent and can sometimes accelerate silylation reactions. In some cases, DMF can even act as a catalyst for the reaction.[6][7] However, be aware that its high boiling point can make it difficult to remove during workup. It must be scrupulously anhydrous. For the selective silylation of 10-DAB, many protocols favor DCM or pyridine due to easier workup procedures. If you are experiencing slow reaction rates in DCM, switching to DMF is a valid troubleshooting step.

Data & Reagent Guide

The choice of silylating agent is critical for achieving the desired selectivity. The following table summarizes common silylating agents and their typical characteristics for hydroxyl protection.

Silylating AgentAbbreviationTypical Steric BulkRelative Stability (to Acid Hydrolysis)Typical Conditions for C7 Silylation
Trimethylsilyl ChlorideTMSClLowLow (very labile)Not recommended due to low selectivity.
Triethylsilyl Chloride TESCl Medium Medium (Good Balance) 1.2-1.5 eq., Imidazole or Pyridine, DCM, 0°C to RT
tert-Butyldimethylsilyl ChlorideTBDMSClHighHighCan provide high selectivity but may require stronger conditions (e.g., DMF, gentle heating).
Triisopropylsilyl ChlorideTIPSClVery HighVery HighMay be too hindered to react efficiently at C7 under standard conditions.
tert-Butyldiphenylsilyl ChlorideTBDPSClVery HighVery HighSimilar to TIPSCl, high selectivity but potentially low reactivity at the C7 position.

Relative stability order: TMS < TES < TBDMS < TIPS < TBDPS[4]

Diagrams and Workflows

Reaction Scheme: Selective C7-Silylation

G cluster_0 Reactants cluster_1 Products 10-DAB 10-Deacetylbaccatin III (10-DAB) Product 7-O-TES-10-DAB (Desired Product) 10-DAB->Product Selective Silylation Byproduct C10-O-TES-10-DAB C7,C10-di-TES-10-DAB (Side Products) 10-DAB->Byproduct Non-selective Silylation Reagents TESCl (1.2 eq.) Imidazole (2.5 eq.) DCM, 0°C to RT Reagents->Product Reagents->Byproduct

Caption: General reaction scheme for the selective silylation of 10-DAB.

Troubleshooting Workflow

G start Reaction Issue Observed q1 What is the main issue? start->q1 a1 Low Conversion q1->a1 a2 Poor Selectivity q1->a2 a3 Purification Difficulty q1->a3 sol1 Check Reagent Quality (Silyl Chloride, Base) Ensure Anhydrous Conditions a1->sol1 Cause: Inactive Reagents / Water sol2 Use Bulkier Silyl Group (e.g., TESCl) Lower Reaction Temperature Adjust Stoichiometry a2->sol2 Cause: Sterics / Temp / Stoichiometry sol3 Optimize Chromatography (Solvent Gradient, High-Res Silica) Attempt Recrystallization a3->sol3 Cause: Similar Polarity

Caption: A workflow for diagnosing common silylation problems.

Recommended Experimental Protocol

This protocol is a validated starting point for the selective silylation of the C7-hydroxyl of 10-deacetylbaccatin III using triethylsilyl chloride.

Materials:

  • 10-deacetylbaccatin III (10-DAB)

  • Triethylsilyl chloride (TESCl), distilled

  • Imidazole, recrystallized

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

Procedure:

  • Preparation: Add 10-deacetylbaccatin III (1.0 eq) and imidazole (2.5 eq) to an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Dissolution: Evacuate and backfill the flask with inert gas three times. Add anhydrous DCM via syringe to dissolve the solids (concentration approx. 0.1 M).

  • Cooling: Cool the resulting clear solution to 0°C using an ice-water bath.

  • Reagent Addition: While stirring at 0°C, add distilled triethylsilyl chloride (1.2 eq) dropwise via syringe over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then let it warm slowly to room temperature. Monitor the progress of the reaction by TLC (e.g., 40% Ethyl Acetate/Hexanes), checking every 1-2 hours. The reaction is typically complete within 4-8 hours.

  • Quenching: Once the starting material is consumed (or no further conversion is observed), cool the flask back to 0°C and quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40%) to isolate the pure 7-O-TES-10-deacetylbaccatin III.

References

  • Kaur, G., & Kumar, A. (2024). Organocatalytic Site-Selective Acylation of 10-Deacetylbaccatin III. Request PDF. Retrieved from [Link]

  • Inokuchi, T., et al. (2016). Organocatalytic Site-Selective Acylation of 10-Deacetylbaccatin III. Chemical and Pharmaceutical Bulletin, 64(7), 907-912. Available at: [Link]

  • Holton, R. A., et al. (1998). Selective Protection of the C(7) and C(10) Hydroxyl Groups in 10-Deacetyl Baccatin III. Tetrahedron Letters.
  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]

  • Lv, J., et al. (2019). The proposed mechanism for silylation of hydroxyl group catalyzed by DMF. ResearchGate. Retrieved from [Link]

  • Vogel, P., et al. (2005). Silyl methallylsulfinates: efficient and powerful agents for the chemoselective silylation of alcohols, polyols, phenols and carboxylic acids. EPFL Graph Search. Retrieved from [Link]

  • ZM Silane Limited. (2025). Hydroxyl Protecting Groups In Multi-Step Syntheses. Retrieved from [Link]

  • Fluka. (n.d.). Silylation Overview.
  • Clutch Prep. (2022). Silyl Ether Protecting Groups Explained. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). Silylation. Retrieved from [Link]

  • Hartwig, J. F., et al. (2023). Iridium-Catalyzed, Site-Selective Silylation of Secondary C(sp3)−H Bonds in Secondary Alcohols and Ketones. Journal of the American Chemical Society. Available at: [Link]

  • David, S., & Hanessian, S. (1985). Kinetically controlled regiospecific silylation of polyols via dibutylstannanediyl acetals. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]

  • ResearchGate. (2019). What is the best procedure for silylation of hydroxy compounds? Retrieved from [Link]

  • Inokuchi, T., et al. (2016). Organocatalytic Site-Selective Acylation of 10-Deacetylbaccatin III. PubMed. Retrieved from [Link]

  • Zou, D., et al. (2019). Using DMF as Both a Catalyst and Cosolvent for the Regioselective Silylation of Polyols and Diols. ResearchGate. Retrieved from [Link]

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Technical Support Center: Synthesis of 7-O-(triethylsilyl)-10-deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-O-(triethylsilyl)-10-deacetylbaccatin III (7-TES-10-DAB). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this critical step in the semi-synthesis of Paclitaxel and its analogues.[1][2] Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic route, minimize side product formation, and ensure the integrity of your final compound.

I. Understanding the Core Synthesis and its Challenges

The selective protection of the C7 hydroxyl group of 10-deacetylbaccatin III (10-DAB) with a triethylsilyl (TES) group is a pivotal transformation. The relative reactivity of the hydroxyl groups in 10-DAB is generally accepted to be C7-OH > C10-OH > C13-OH > C1-OH.[3] However, the subtle differences in reactivity present a significant challenge in achieving high selectivity. This guide will address the most common side products that arise from this lack of perfect selectivity and other reaction pitfalls.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of synthesizing 7-O-(triethylsilyl)-10-deacetylbaccatin III?

A1: 7-O-(triethylsilyl)-10-deacetylbaccatin III is a key intermediate in the semi-synthesis of the anticancer drug Paclitaxel (Taxol®) and other taxane analogues.[1][2] The triethylsilyl (TES) group serves as a protecting group for the C7-hydroxyl position on the 10-deacetylbaccatin III (10-DAB) core. This protection allows for selective functionalization of other positions on the baccatin core, most notably the acylation of the C10-hydroxyl group, which is a necessary step towards the final active pharmaceutical ingredient.[4]

Q2: What are the most common side products observed during the synthesis of 7-O-(triethylsilyl)-10-deacetylbaccatin III?

A2: The most frequently encountered side products are the result of over-silylation or non-selective silylation. These include:

  • 7,10-Bis[O-(triethylsilyl)]-10-deacetylbaccatin III: Formation of this di-silylated product occurs when the C10-hydroxyl group also reacts with the silylating agent.[5]

  • 7,10,13-Tris(triethylsilyl)-10-deacetylbaccatin III: In cases of excessive silylating agent or prolonged reaction times, the C13-hydroxyl group can also be silylated.[6]

  • Unreacted 10-deacetylbaccatin III: Incomplete reaction will result in the presence of the starting material in the final product mixture.

Q3: Can the oxetane ring of the baccatin core degrade during the silylation reaction?

A3: While the silylation reaction is typically carried out under basic or neutral conditions, it is important to be aware of the stability of the taxane core. The oxetane ring is known to be sensitive to acidic conditions, which can lead to cleavage.[7] Therefore, it is crucial to maintain careful pH control throughout the reaction and workup to prevent the formation of degradation products.

III. Troubleshooting Guide

This section provides a detailed breakdown of common experimental issues, their probable causes, and actionable solutions.

Observation Potential Cause(s) Troubleshooting Steps & Recommendations
High levels of di- and tri-silylated side products in the crude reaction mixture. 1. Excess of silylating agent: Using too many equivalents of triethylsilyl chloride (TESCl) can overcome the inherent reactivity differences between the hydroxyl groups. 2. Prolonged reaction time: Allowing the reaction to proceed for too long can lead to the silylation of less reactive hydroxyl groups. 3. High reaction temperature: Elevated temperatures can increase the reactivity of the less hindered hydroxyl groups, leading to a loss of selectivity.1. Stoichiometry Control: Carefully control the stoichiometry of TESCl. Start with a small excess (e.g., 1.1-1.5 equivalents) and optimize based on in-process controls (e.g., TLC, HPLC). 2. Reaction Monitoring: Monitor the reaction progress closely. Quench the reaction as soon as the starting material is consumed to the desired level. 3. Temperature Management: Maintain a consistent and controlled reaction temperature. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance selectivity.
Significant amount of unreacted 10-deacetylbaccatin III remains. 1. Insufficient silylating agent: Not enough TESCl was used to drive the reaction to completion. 2. Poor quality of reagents: The silylating agent or the solvent may be of low purity or contain moisture. 3. Inadequate reaction time or temperature: The reaction may not have been allowed to proceed for long enough or at a high enough temperature to achieve full conversion.1. Reagent Titration: If the issue persists, consider titrating the silylating agent to determine its exact concentration. 2. Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. The presence of water will consume the silylating agent.[1] 3. Optimization of Reaction Parameters: Systematically vary the reaction time and temperature to find the optimal conditions for your specific setup.
Formation of an unknown impurity with a different polarity. 1. Degradation of starting material or product: This could be due to acidic or basic conditions during workup. 2. Rearrangement products: Taxanes can undergo rearrangements under certain conditions.1. Neutral Workup: Employ a neutral workup procedure. Quench the reaction with a neutral or slightly basic aqueous solution. 2. Characterization of Impurity: Isolate the impurity and characterize it using techniques such as NMR and Mass Spectrometry to understand its structure and formation mechanism. This will provide valuable information for targeted troubleshooting.

IV. Experimental Workflow & Methodologies

A. Generalized Protocol for the Synthesis of 7-O-(triethylsilyl)-10-deacetylbaccatin III

This protocol is a starting point and should be optimized for your specific laboratory conditions.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 10-deacetylbaccatin III in an anhydrous aprotic solvent (e.g., pyridine or dichloromethane).[4]

  • Silylation: Cool the solution to the desired temperature (e.g., 0 °C). Add triethylsilyl chloride (TESCl) dropwise.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1]

  • Quenching: Once the desired conversion is achieved, quench the reaction by adding a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).

  • Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

B. Visualizing the Reaction Pathway

The following diagram illustrates the desired reaction and the formation of the major side products.

G 7-TES-10-DAB 7-O-(triethylsilyl)-10-deacetylbaccatin III (Desired Product) TESCl2 + TESCl 7-TES-10-DAB->TESCl2 Di-TES-10-DAB 7,10-Bis-O-(triethylsilyl)-10-DAB (Side Product) TESCl3 + TESCl Di-TES-10-DAB->TESCl3 Tri-TES-10-DAB 7,10,13-Tris-O-(triethylsilyl)-10-DAB (Side Product) TESCl1 + TESCl TESCl1->7-TES-10-DAB TESCl2->Di-TES-10-DAB TESCl3->Tri-TES-10-DAB 10-DAB 10-DAB

Sources

Technical Support Center: Chromatographic Purification of 7-O-(triethylsilyl)-10-deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the chromatographic purification of 7-O-(triethylsilyl)-10-deacetylbaccatin III (7-TES-10-DAB). This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the purification of this crucial paclitaxel precursor. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity and success of your experiments.

Introduction: The Challenge of Purifying a Silylated Taxane

The introduction of a triethylsilyl (TES) protecting group at the C7 hydroxyl position of 10-deacetylbaccatin III (10-DAB) is a key step in the semi-synthesis of paclitaxel and its analogues. While this modification facilitates subsequent synthetic transformations, it introduces a unique set of challenges during chromatographic purification. The primary obstacle is the lability of the silyl ether bond, which is susceptible to cleavage under conditions commonly employed in silica gel chromatography. This guide provides a structured approach to troubleshooting and overcoming these challenges, ensuring high purity and yield of your target compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of 7-TES-10-DAB in a question-and-answer format.

Issue 1: Desilylation - Loss of the Triethylsilyl (TES) Group

Question: I'm observing a significant amount of 10-deacetylbaccatin III (10-DAB) in my fractions after silica gel chromatography of 7-TES-10-DAB. What is causing this, and how can I prevent it?

Answer: The appearance of 10-DAB is a clear indication of desilylation, where the TES protecting group is cleaved from the C7 hydroxyl group. This is the most common challenge in the purification of silylated taxanes.

Root Causes and Mechanistic Explanation:

  • Acidic Nature of Silica Gel: Standard silica gel possesses acidic silanol groups (Si-OH) on its surface.[1] These acidic sites can catalyze the hydrolysis of the silicon-oxygen bond of the silyl ether, particularly in the presence of even trace amounts of water in the mobile phase.[1][2][3]

  • Mobile Phase Polarity: The use of polar protic solvents, such as methanol, in the mobile phase can accelerate the rate of hydrolysis.[4]

  • Extended Residence Time on the Column: The longer your compound remains on the silica gel, the greater the exposure to the acidic environment, increasing the likelihood of desilylation.[4]

Solutions and Experimental Protocols:

  • Neutralize the Stationary Phase:

    • Protocol: Prepare a slurry of your silica gel in the initial, least polar mobile phase. Add 1-2% (v/v) of a non-nucleophilic base, such as triethylamine (Et₃N), to the slurry. Gently stir for 15-20 minutes before packing your column. This will neutralize the acidic silanol groups.[1]

    • Rationale: Triethylamine acts as a base to neutralize the acidic sites on the silica surface, creating a more inert environment for the acid-sensitive silyl ether.

  • Modify the Mobile Phase:

    • Protocol: Add 0.1-0.5% (v/v) triethylamine to your mobile phase throughout the purification process.[1]

    • Rationale: A small amount of a basic additive in the eluent continuously neutralizes any active sites on the silica gel that your compound encounters during elution.

  • Optimize the Solvent System:

    • Recommendation: Whenever possible, opt for less polar, aprotic solvents. A common mobile phase for taxane purification is a gradient of ethyl acetate in hexane or heptane. If a more polar solvent is required to elute your compound, consider using dichloromethane or a mixture containing a minimal amount of a protic solvent, always in the presence of a basic additive.

    • Rationale: Aprotic solvents minimize the availability of protons for the acid-catalyzed hydrolysis of the silyl ether.

  • Expedite the Purification:

    • Strategy: Employ flash chromatography techniques with slightly increased flow rates to reduce the overall run time.

    • Rationale: Minimizing the contact time between the silylated compound and the stationary phase reduces the opportunity for degradation.[4]

Issue 2: Co-elution with Structurally Similar Impurities

Question: My purified 7-TES-10-DAB fractions are contaminated with impurities that have very similar Rf values on TLC. How can I improve the separation?

Answer: Co-elution is a frequent issue due to the presence of various structurally related taxanes in the crude reaction mixture. These can include other silylated derivatives or isomers.

Potential Impurities:

  • Di-silylated species: 7,10-bis[O-(triethylsilyl)]-10-deacetyl baccatin III may be present if the silylation reaction was not perfectly selective.

  • Isomeric byproducts: Small amounts of other silylated isomers can form during the reaction.

  • Unreacted starting material: Incomplete reactions will leave residual 10-DAB.

Solutions and Strategies:

  • Fine-tune the Mobile Phase Gradient:

    • Approach: Employ a shallow gradient of the more polar solvent. For instance, instead of a 10-80% ethyl acetate in hexane gradient, try a multi-step gradient that slowly increases the polarity around the elution point of your target compound (e.g., 20-30% over several column volumes, then a steeper increase).

    • Rationale: A shallow gradient increases the resolution between compounds with similar polarities, allowing for better separation.

  • Consider Alternative Stationary Phases:

    • Option 1: Deactivated Silica Gel: Use commercially available deactivated or neutral silica gel.

    • Option 2: Reversed-Phase Chromatography (C18): If normal-phase chromatography fails to provide adequate separation, reversed-phase HPLC or flash chromatography can be an excellent alternative.[5] The separation mechanism is based on hydrophobicity rather than polarity, which can resolve impurities that co-elute on silica.

    • Typical RP Mobile Phase: A gradient of acetonitrile in water is commonly used for taxane separations on C18 columns.[6]

Issue 3: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

Question: My HPLC chromatograms for the purified fractions show significant peak tailing. What is the cause, and how can I improve the peak shape?

Answer: Poor peak shape can compromise the accuracy of purity assessment and quantification.

Causes and Solutions for Peak Tailing:

  • Secondary Interactions: Peak tailing for taxanes is often caused by interactions between the analyte and residual acidic silanol groups on the silica-based stationary phase (in both normal and reversed-phase).[7]

  • Solution:

    • Mobile Phase Additives: For reversed-phase HPLC, adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (0.05-0.1%) to the mobile phase can protonate the silanol groups and reduce these secondary interactions. For normal-phase, as discussed, triethylamine is used.

    • Column Choice: Use a high-quality, end-capped HPLC column specifically designed for the separation of polar compounds.

Causes and Solutions for Peak Fronting:

  • Column Overload: Injecting too much sample can lead to peak fronting.[7]

  • Solution: Reduce the injection volume or the concentration of your sample.

  • Solvent Mismatch: Dissolving the sample in a solvent that is significantly stronger than the mobile phase can cause the peak to front.

  • Solution: Dissolve your sample in the initial mobile phase or a weaker solvent.

Frequently Asked Questions (FAQs)

Q1: What is the relative stability of a triethylsilyl (TES) ether compared to other common silyl ethers during chromatography?

A1: The stability of silyl ethers is primarily determined by the steric bulk around the silicon atom. Larger, more sterically hindered groups offer greater stability against acid-catalyzed hydrolysis.[4]

Silyl GroupAbbreviationRelative Stability on Silica Gel
TrimethylsilylTMSLeast Stable
Triethylsilyl TES More stable than TMS
tert-ButyldimethylsilylTBDMS/TBSSignificantly more stable than TES
TriisopropylsilylTIPSVery stable
tert-ButyldiphenylsilylTBDPSMost Stable
(Data adapted from silyl ether stability studies)[1]

Q2: What are the recommended starting conditions for silica gel flash chromatography of 7-TES-10-DAB?

A2: A good starting point is a mobile phase of 10-20% ethyl acetate in hexane or heptane. Monitor the separation by TLC to determine the optimal solvent system for your specific crude mixture. Remember to add 0.1-0.5% triethylamine to the mobile phase.

Q3: How can I monitor the purification process and assess the purity of my fractions?

A3:

  • Thin-Layer Chromatography (TLC): Use TLC to track the separation and identify fractions containing your product. A common stain for taxanes is a vanillin solution followed by gentle heating.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for accurate purity assessment. A reversed-phase C18 column with a UV detector set to 227-230 nm is typically used.[6] An isocratic or gradient method with acetonitrile and water is effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool to confirm the structure and check for the presence of the TES group (characteristic signals in the 0.5-1.0 ppm region) and the absence of desilylated product.

  • Mass Spectrometry (MS): LC-MS can be used to confirm the molecular weight of the product in each fraction and to detect any desilylated impurities.

Q4: Can I use methanol in my mobile phase for the purification of 7-TES-10-DAB?

A4: It is generally advisable to avoid protic solvents like methanol, as they can promote desilylation.[4] If a stronger eluent than ethyl acetate is required, consider using dichloromethane or acetone. If methanol is absolutely necessary, use the lowest possible concentration and ensure the mobile phase is basified with triethylamine.

Experimental Workflow and Visualization

The following diagram illustrates a typical troubleshooting workflow for the purification of 7-TES-10-DAB.

purification_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Troubleshooting cluster_outcome Outcome cluster_troubleshoot Troubleshooting Path prep_crude Crude 7-TES-10-DAB prep_tlc TLC Analysis prep_crude->prep_tlc Spot purify_column Silica Gel Column (Neutralized with Et3N) prep_tlc->purify_column Determine Solvent System purify_elute Elute with Hexane/EtOAc (+ 0.1% Et3N) purify_column->purify_elute analysis_fractions Collect & Analyze Fractions (TLC, HPLC) purify_elute->analysis_fractions analysis_decision Purity & Yield Acceptable? analysis_fractions->analysis_decision outcome_success Combine Pure Fractions & Evaporate analysis_decision->outcome_success Yes outcome_rework Rework Necessary analysis_decision->outcome_rework No ts_desilylation Desilylation observed? Increase Et3N concentration Use less polar solvent outcome_rework->ts_desilylation ts_coelution Co-elution? Use shallower gradient Consider RP-HPLC outcome_rework->ts_coelution ts_peakshape Poor Peak Shape? Adjust mobile phase pH (HPLC) Check sample concentration outcome_rework->ts_peakshape ts_desilylation->purify_column Repack/Re-run ts_coelution->purify_column Repack/Re-run

Caption: Troubleshooting workflow for 7-TES-10-DAB purification.

References

  • Ghareb, N., et al. (2025). Deprotection of silyl ethers by using SO3H silica gel: Application to sugar, nucleoside, and alkaloid derivatives. ResearchGate. [Link]

  • White, J. D., & Carter, R. G. (n.d.).
  • Brinker, C. J. (n.d.). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids.
  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]

  • National Institutes of Health. (2022). General Synthetic Approach to Diverse Taxane Cores. [Link]

  • Kocienski, P. J. (n.d.). Hydroxyl Protecting Groups. Thieme.
  • Agilent. (n.d.). 5890 Chromatographic Troubleshooting Peak Shape Problem. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • American Chemical Society. (2020). Two-Phase Total Synthesis of Taxanes: Tactics and Strategies. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (n.d.). The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction. [Link]

  • Shirshekan, M., et al. (2017). The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction. Brieflands. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. [Link]

  • Organic-Synthesis.com. (n.d.). Protecting Groups. [Link]

  • The Critical Role of Mobile Phase pH in Chromatography Separations. (2023). Chromatography Today. [Link]

  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (2025). Buchi. [Link]

  • PubMed. (n.d.). A new large-scale process for taxol and related taxanes from Taxus brevifolia. [Link]

  • MDPI. (n.d.). Separation and Purification of Taxanes from Crude Taxus cuspidata Extract by Antisolvent Recrystallization Method. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Industry News. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Kirkland, J. J., et al. (1997). Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography. Pure. [Link]

  • National Institutes of Health. (2024). Reconstitution of early paclitaxel biosynthetic network. [Link]

  • Chemistry For Everyone. (2025). How Does pH Affect Chromatography?. YouTube. [Link]

  • PubMed. (n.d.). The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction. [Link]

  • ResearchGate. (2017). The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction. [Link]

Sources

Technical Support Center: Optimizing Triethylsilyl (TES) Deprotection in Taxane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the complex field of taxane synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the critical step of triethylsilyl (TES) ether deprotection. Our focus is on providing practical, field-proven insights to help you navigate challenges, optimize yields, and ensure the integrity of your complex molecular scaffolds.

Part 1: Troubleshooting Guide for TES Deprotection

The deprotection of the C7-OTES group in baccatin III derivatives is a pivotal step in the semi-synthesis of paclitaxel, docetaxel, and their analogues.[1][2] However, the multifunctional nature of the taxane core, with its sensitive ester and oxetane moieties, can lead to several challenges.[3][4] This section addresses the most common issues encountered during this process.

Problem Encountered Potential Causes Recommended Solutions & Scientific Rationale
Low or Incomplete Deprotection 1. Insufficient Reagent Reactivity: The chosen reagent (e.g., mild acid) may be too weak for the sterically hindered C7 hydroxyl. 2. Low Reaction Temperature: The activation energy for the reaction is not being met. 3. Reagent Degradation: Fluoride reagents like TBAF are hygroscopic and can lose activity if improperly stored.1. Switch to a More Potent Reagent: For resistant substrates, HF-Pyridine is a highly effective, albeit hazardous, option.[5][6] It offers a powerful fluoride source for cleaving the Si-O bond. 2. Optimize Temperature: Cautiously increase the reaction temperature in 5-10°C increments, monitoring closely by TLC to prevent side product formation. 3. Use Fresh Reagent: Always use a fresh bottle or a recently titrated solution of TBAF. For critical syntheses, consider preparing fresh HF-Pyridine stock solution.[5]
Cleavage of Other Silyl Ethers (e.g., TBS, TBDPS) 1. Harsh Reaction Conditions: Excessive reaction time, high temperature, or a highly concentrated reagent can overcome the stability difference between silyl ethers.[7] 2. Non-Selective Reagent: Some reagents lack the necessary selectivity between TES and more robust silyl ethers like TBS or TBDPS.1. Reduce Reagent Equivalents & Temperature: Start with a minimal excess of the deprotecting agent (e.g., 1.1-1.5 eq.) and run the reaction at 0°C or lower.[8] 2. Employ a Chemoselective Reagent: Formic acid in methanol (5-10%) has been shown to be highly effective for selectively cleaving TES ethers in the presence of TBDMS (TBS) groups.[9] This method is both efficient and economical.[9]
Formation of Unidentified Side Products 1. Basicity of TBAF: Unbuffered Tetrabutylammonium Fluoride (TBAF) is strongly basic and can cause decomposition or epimerization, particularly in base-sensitive substrates.[8][10][11] 2. Acyl Migration: Under certain conditions, acyl groups on the taxane core can migrate. 3. Oxetane Ring Opening: Strongly acidic conditions can lead to the opening of the D-ring (oxetane).1. Buffer the Reaction: The most common solution is to buffer TBAF with acetic acid (AcOH).[8][11] This neutralizes the basicity without significantly compromising the fluoride's activity for deprotection. 2. Use Milder Fluoride Sources: Triethylamine trihydrofluoride (Et₃N·3HF) or HF-Pyridine are less basic alternatives to TBAF.[6] 3. Avoid Strong Protic Acids: If using acid-catalyzed deprotection, opt for milder acids like pyridinium p-toluenesulfonate (PPTS) over stronger ones like HCl or trifluoroacetic acid.[12]
Epimerization at C7 1. Basic Conditions: The C7 position is susceptible to epimerization under basic conditions, which can complicate purification and affect biological activity.[13]1. Maintain Neutral or Mildly Acidic pH: The use of buffered TBAF with acetic acid is highly recommended.[8][10] 2. Favor Acidic Reagents: If the substrate is tolerant, mild acidic conditions (e.g., formic acid, PPTS) will completely avoid base-catalyzed epimerization.[9][12]

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is the Triethylsilyl (TES) group commonly used for the C7 hydroxyl in taxane synthesis?

The C7 hydroxyl group of baccatin III and 10-deacetylbaccatin III (10-DAB) must be protected to allow for the selective esterification of the sterically hindered C13 hydroxyl with the side chain.[1][2] The TES group is chosen for its ideal balance of properties:

  • Ease of Installation: It can be readily introduced onto the C7 hydroxyl.

  • Sufficient Stability: It is robust enough to withstand the conditions required for attaching the complex side chain at C13.

  • Selective Removal: It is significantly more labile than other common silyl ethers like tert-Butyldimethylsilyl (TBS) or Triisopropylsilyl (TIPS).[14] This allows for its selective removal late in the synthesis without disturbing other protecting groups that might be present on the side chain or elsewhere. The relative stability towards acid-catalyzed hydrolysis is approximately TES (64) < TBS (20,000) < TIPS (700,000), with TMS being the most labile (1).[14]

Q2: How do I choose the right deprotection reagent? A comparison of Fluoride vs. Acidic methods.

The choice of reagent is critical and depends on the other functional groups present in your specific taxane analogue.

Deprotection Method Common Reagents Mechanism & Rationale Pros Cons
Fluoride-Mediated TBAF, HF-Pyridine, Et₃N·3HFThe fluoride ion has a very high affinity for silicon, forming a strong Si-F bond and effectively cleaving the Si-O bond.[6] This is a thermodynamically driven process.Highly effective and generally fast.[6] Can be tuned for selectivity.TBAF is basic and can cause side reactions.[8][10] HF is highly toxic and corrosive, requiring special handling and plasticware.[6]
Acid-Catalyzed p-TsOH, CSA, Formic Acid, Acetic AcidThe reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack from the solvent (e.g., methanol, water) on the silicon atom.[5]Avoids basicity issues like C7 epimerization.[13] Reagents are often cheaper and easier to handle than HF.Can be slower for sterically hindered groups. May not be suitable for substrates with acid-sensitive functional groups (e.g., acetals, oxetane ring).[15]

Workflow: Selecting a TES Deprotection Strategy

The following diagram outlines a decision-making process for selecting an appropriate TES deprotection method in the context of a complex taxane intermediate.

TES_Deprotection_Workflow cluster_start Initial Assessment cluster_reagents Reagent Selection cluster_optimization Optimization & Troubleshooting cluster_special_case For Resistant Substrates Start Start with C7-OTES Taxane Intermediate CheckSensitivity Assess Substrate Sensitivity (Acid/Base Labile Groups?) Start->CheckSensitivity AcidSensitive Substrate is Acid-Sensitive CheckSensitivity->AcidSensitive Acid Labile BaseSensitive Substrate is Base-Sensitive CheckSensitivity->BaseSensitive Base Labile FluorideChoice Select Fluoride Reagent CheckSensitivity->FluorideChoice Tolerant to Both AcidSensitive->FluorideChoice AcidChoice Select Acidic Reagent BaseSensitive->AcidChoice CheckSelectivity Other Silyl Groups Present? (e.g., TBS, TIPS) FluorideChoice->CheckSelectivity BufferedTBAF Use Buffered Fluoride (TBAF / Acetic Acid) FluorideChoice->BufferedTBAF Standard AcidChoice->CheckSelectivity MildAcid Use Mild Acidic Conditions (e.g., 5-10% Formic Acid/MeOH) CheckSelectivity->MildAcid Yes, needs high selectivity CheckSelectivity->BufferedTBAF No, standard deprotection Monitor Monitor Reaction by TLC/LCMS MildAcid->Monitor BufferedTBAF->Monitor HF_Pyr Use HF-Pyridine (High Reactivity, Use with Caution) HF_Pyr->Monitor Workup Aqueous Workup & Purification Monitor->Workup CheckIncomplete Reaction Stalls? Monitor->CheckIncomplete CheckIncomplete->HF_Pyr Yes CheckIncomplete->Workup No

Caption: Decision workflow for TES deprotection in taxane synthesis.

Part 3: Experimental Protocols

The following are starting-point protocols. Researchers must adapt concentrations, temperatures, and reaction times based on their specific substrate and by carefully monitoring the reaction's progress (e.g., by TLC or LC-MS).

Protocol 1: Selective TES Deprotection using HF-Pyridine

This method is highly effective but requires extreme caution due to the toxicity and corrosivity of Hydrogen Fluoride.[6]

Materials:

  • C7-OTES Taxane Derivative

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Pyridine

  • Hydrogen Fluoride-Pyridine complex (HF·pyr, ~70% HF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • All plastic labware is mandatory (vials, syringes, stir bars). HF reacts with glass. [6]

Procedure:

  • In a plastic vial under an inert atmosphere (Nitrogen or Argon), dissolve the C7-OTES taxane derivative (1.0 equiv.) in a mixture of anhydrous THF and anhydrous pyridine (e.g., 10:1 v/v).

  • Cool the stirred solution to 0°C in an ice bath.

  • Slowly, add the HF-Pyridine complex (typically 1.5-2.0 equiv. of HF relative to the silyl ether) dropwise to the reaction mixture.

  • Stir the reaction at 0°C and monitor its progress every 15-30 minutes by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to a vigorously stirred, cold saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Buffered TES Deprotection using TBAF/Acetic Acid

This method mitigates the high basicity of TBAF, preventing base-sensitive side reactions like epimerization.[8][10]

Materials:

  • C7-OTES Taxane Derivative

  • Anhydrous Tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Glacial Acetic Acid (AcOH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the C7-OTES taxane derivative (1.0 equiv.) in anhydrous THF.

  • In a separate flask, prepare the buffered TBAF reagent by adding acetic acid (1.1-1.5 equiv.) to the 1M TBAF solution in THF (1.1-1.5 equiv.).

  • Add the prepared buffered TBAF solution to the substrate solution at room temperature or 0°C for sensitive substrates.

  • Stir the reaction and monitor its progress by TLC. The reaction may take several hours.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

References

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

  • Reddy, C. R., et al. (2008). Chemoselective Deprotection of Triethylsilyl Ethers. Beilstein Journal of Organic Chemistry, 4, 19. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]

  • ResearchGate. (n.d.). Structure of paclitaxel and docetaxel. [Link]

  • Wikipedia. (n.d.). Paclitaxel total synthesis. [Link]

  • Onomura, O., et al. (1999). Selective Deprotection of Triethylsilyl Group in the Presence of t-Butyldimethylsilyl Group with MCM-41/MeOH. Chemistry Letters, 28(11), 1205-1206. [Link]

  • Wikipedia. (n.d.). Silyl ether. [Link]

  • Gunda, G. E., et al. (2004). Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III. The Journal of Organic Chemistry, 69(17), 5793–5796. [Link]

  • Chandrasekhar, S., & Reddy, C. R. (2002). Rapid, Acid-Mediated Deprotection of Silyl Ethers Using Microwave Heating. Synthetic Communications, 32(23), 3659-3663. [Link]

  • Chem-Station. (2014). Silyl Protective Groups. [Link]

  • Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. [Link]

  • Tian, J., & Stella, V. J. (2007). Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions. Journal of Pharmaceutical Sciences, 96(11), 2895-2904. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 7-O-(triethylsilyl)-10-deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-O-(triethylsilyl)-10-deacetylbaccatin III (7-O-TES-10-DAB). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial step in the semi-synthesis of paclitaxel and its analogues. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you improve your yield, purity, and overall success rate.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of selectively silylating the C-7 hydroxyl group of 10-deacetylbaccatin III (10-DAB)?

The selective protection of the C-7 hydroxyl group with a triethylsilyl (TES) group is a critical strategic step in the semi-synthesis of paclitaxel. The C-7 hydroxyl group is more sterically accessible and reactive compared to the C-10 and C-13 hydroxyl groups. By protecting the C-7 position, we can then selectively functionalize the C-10 hydroxyl group (e.g., through acetylation to form baccatin III) and subsequently couple the C-13 hydroxyl group with the paclitaxel side chain. The TES group can be reliably removed under specific conditions later in the synthetic route.

Q2: Why is triethylsilyl chloride (TESCl) commonly used for this protection step?

Triethylsilyl chloride is a popular choice due to a good balance of reactivity and stability. It is reactive enough to efficiently silylate the C-7 hydroxyl group under relatively mild conditions but stable enough to withstand subsequent reaction steps. The resulting triethylsilyl ether is also robust enough for chromatographic purification.

Q3: What are the most common impurities encountered in this synthesis?

The most prevalent impurities are unreacted 10-deacetylbaccatin III, the di-silylated by-product 7,10-bis[O-(triethylsilyl)]-10-deacetylbaccatin III, and residual silylating agent or its hydrolysis products. The formation of the di-silylated impurity is a common cause of reduced yield of the desired mono-silylated product.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can effectively separate the starting material (10-DAB), the desired product (7-O-TES-10-DAB), and the di-silylated by-product. Staining with an appropriate agent, like ceric ammonium molybdate, will help visualize the spots. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.

Q5: What are the critical safety precautions to take during this synthesis?

Triethylsilyl chloride is corrosive and reacts with moisture to produce hydrochloric acid, so it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Pyridine, often used as a solvent and base, is flammable, toxic, and has a strong, unpleasant odor. It should also be handled in a fume hood. Ensure all glassware is dry and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of the silylating agent by atmospheric moisture.[1][2][3]

II. Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 7-O-TES-10-DAB, providing potential causes and actionable solutions.

Problem 1: Low or No Conversion of 10-deacetylbaccatin III
Potential Cause Troubleshooting Action Scientific Rationale
Moisture in the reaction Thoroughly dry all glassware in an oven and cool under an inert atmosphere. Use anhydrous solvents and ensure the 10-DAB starting material is dry.Silylating agents like TESCl are highly sensitive to moisture and will be quenched, preventing the desired reaction.
Poor quality of reagents Use freshly opened or properly stored anhydrous pyridine and triethylsilyl chloride. The quality of the 10-DAB starting material should also be high.Degraded reagents can inhibit the reaction. Pyridine, in particular, can absorb atmospheric moisture if not stored correctly.
Insufficient amount of silylating agent Increase the molar equivalents of TESCl. Start with a 1.5 to 2-fold molar excess relative to 10-DAB.An excess of the silylating agent is often necessary to drive the reaction to completion, especially if minor amounts of moisture are present.
Low reaction temperature If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40-50°C) and monitor closely by TLC.Increasing the temperature can enhance the reaction rate, but excessive heat may promote side reactions.
Problem 2: Formation of Significant Amounts of 7,10-bis[O-(triethylsilyl)]-10-deacetylbaccatin III
Potential Cause Troubleshooting Action Scientific Rationale
Excessive silylating agent Reduce the molar equivalents of TESCl. A slight excess (e.g., 1.2 equivalents) is often sufficient.While an excess of TESCl is needed, a large excess will increase the likelihood of silylating the less reactive C-10 hydroxyl group.
Prolonged reaction time Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed and before significant amounts of the di-silylated product appear.Given enough time, even the less reactive hydroxyl groups will eventually react.
High reaction temperature Maintain the reaction at room temperature or below if possible.Higher temperatures can provide the activation energy needed to overcome the steric hindrance at the C-10 position, leading to di-silylation.
Problem 3: Difficulty in Purifying the Product
Potential Cause Troubleshooting Action Scientific Rationale
Co-elution of product and impurities Optimize the solvent system for column chromatography. A gradient elution of hexane and ethyl acetate is often effective. Start with a low polarity to elute non-polar impurities, then gradually increase the polarity to elute the di-silylated product, the desired mono-silylated product, and finally the starting material.The polarity difference between the di-silylated, mono-silylated, and non-silylated compounds allows for their separation by column chromatography with an appropriate solvent gradient.
Streaking on the column Ensure the crude product is fully dissolved in a minimal amount of the initial mobile phase before loading onto the column. A dry loading technique can also be beneficial.Incomplete dissolution or using too strong a solvent for loading can lead to poor separation on the column.
Residual pyridine After the reaction, perform an aqueous workup with a dilute acid solution (e.g., 1M HCl) to protonate and remove the pyridine in the aqueous layer.Pyridine is a base and can be effectively removed from the organic layer through an acid-base extraction.

III. Experimental Protocol: Optimized Synthesis of 7-O-TES-10-DAB

This protocol provides a detailed, step-by-step methodology for the synthesis and purification of 7-O-TES-10-DAB.

Materials and Reagents:

  • 10-deacetylbaccatin III (10-DAB)

  • Anhydrous pyridine

  • Triethylsilyl chloride (TESCl)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation:

    • Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator over a drying agent.

    • Assemble the reaction apparatus (a round-bottom flask with a magnetic stir bar and a septum) under a stream of inert gas (nitrogen or argon).

  • Reaction Setup:

    • To the reaction flask, add 10-deacetylbaccatin III (1 equivalent).

    • Dissolve the 10-DAB in anhydrous pyridine.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add triethylsilyl chloride (1.2 - 1.5 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature.

    • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane:ethyl acetate as the mobile phase).

  • Workup:

    • Once the reaction is complete (typically 2-4 hours), quench it by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water, 1M aqueous HCl (to remove pyridine), water, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with a low polarity mobile phase (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity to elute the desired product.

    • Combine the fractions containing the pure 7-O-TES-10-DAB (as determined by TLC) and concentrate under reduced pressure to yield the final product as a white solid.

IV. Data Presentation

Table 1: Summary of Typical Reaction Outcomes

ParameterCondition 1 (Standard)Condition 2 (Optimized for Selectivity)Condition 3 (Pushing for Conversion)
TESCl (equivalents) 2.01.23.0
Temperature Room Temperature0°C to Room Temperature40°C
Typical Yield of 7-O-TES-10-DAB 75-85%85-95%60-70%
Key Impurities 7,10-bis-TES-10-DAB (5-10%)7,10-bis-TES-10-DAB (<5%)7,10-bis-TES-10-DAB (>15%)
Purity after Chromatography >98%>99%>95%

V. Visualization of the Workflow

The following diagram illustrates the key steps and decision points in the synthesis and purification of 7-O-TES-10-DAB.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis prep Dry Glassware & Reagents setup Dissolve 10-DAB in Pyridine prep->setup add_tescl Add TESCl at 0°C setup->add_tescl react Stir at RT, Monitor by TLC add_tescl->react react->add_tescl Low Conversion? quench Quench with NaHCO₃ react->quench column Column Chromatography react->column High di-silylation? extract Extract with EtOAc quench->extract wash Wash (H₂O, HCl, Brine) extract->wash dry Dry & Concentrate wash->dry dry->column fractions Combine Pure Fractions column->fractions final_product Final Product (7-O-TES-10-DAB) fractions->final_product analysis Purity Check (HPLC, NMR) final_product->analysis

Caption: Workflow for the synthesis of 7-O-TES-10-DAB.

VI. References

Sources

minimizing byproduct formation in the silylation of 10-deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective silylation of 10-deacetylbaccatin III (10-DAB). This guide is designed for researchers, chemists, and drug development professionals engaged in the semi-synthesis of paclitaxel and its analogues. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to help you minimize byproduct formation and maximize the yield of your target C10-silylated product.

Introduction: The Critical Role of Selective Silylation

10-deacetylbaccatin III is a crucial, renewable precursor for the semi-synthesis of paclitaxel and docetaxel.[1][2] The first critical step in this synthetic route is the selective protection of the C10 hydroxyl group, leaving the C7 and C13 hydroxyls available for subsequent modifications.[3] Silylation is a common and effective method for this protection.[4][5] However, the similar reactivity of the C7 and C10 hydroxyl groups often leads to a mixture of products, complicating purification and reducing the overall yield.[6] This guide provides expert insights and field-proven solutions to navigate these challenges effectively.

Troubleshooting & FAQs

Q1: My reaction is producing a significant amount of the 7,10-bis-silylated byproduct. How can I improve C10 selectivity?

A1: This is the most common issue in 10-DAB silylation. The formation of the 7,10-bis-triethylsilyl-10-deacetylbaccatin III byproduct occurs because the C7 hydroxyl, while more sterically hindered than C10, can still react under forcing conditions.

Root Cause Analysis:

  • Excess Silylating Agent: Using a large excess of the silylating agent (e.g., triethylsilyl chloride, TES-Cl) dramatically increases the probability of the less reactive C7-OH group being silylated after the C10-OH has reacted.

  • High Temperature: Elevated temperatures provide the necessary activation energy to overcome the steric hindrance at the C7 position, promoting di-silylation.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, even at optimal temperatures, can lead to the slow but steady formation of the bis-silylated byproduct.

  • Strong Base/Catalyst Concentration: High concentrations of a powerful base or catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction at both sites.[7]

Solutions & Optimization Protocol:

  • Control Stoichiometry: Carefully control the stoichiometry of your silylating agent. Start with 1.1 to 1.5 molar equivalents of TES-Cl relative to 10-DAB. This ensures enough reagent for the C10 position while minimizing the amount available to react at C7.

  • Temperature Management: Maintain a low reaction temperature. Start the reaction at 0 °C by adding the silylating agent slowly to a solution of 10-DAB and the base. Allow the reaction to warm slowly to room temperature and stir for a defined period (e.g., 2-4 hours).

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction. Track the consumption of 10-DAB and the formation of the desired C10-O-TES product and the bis-silylated byproduct. Quench the reaction as soon as the starting material is consumed to prevent further reaction.

  • Choice of Base: Pyridine is a common choice as both a base and a solvent. Imidazole is also an effective base, often used in catalytic amounts with a tertiary amine like triethylamine.[8][9]

cluster_0 Reaction Pathway Analysis DAB 10-DAB C10_Product Desired Product (C10-O-TES-10-DAB) DAB->C10_Product + TES-Cl (fast) C10-OH Byproduct Byproduct (C7,C10-bis-O-TES-10-DAB) DAB->Byproduct + 2 TES-Cl (slow path) C7-OH & C10-OH C10_Product->Byproduct + TES-Cl (slow) C7-OH

Caption: Reaction pathways for the silylation of 10-DAB.

Q2: My reaction is incomplete, with significant unreacted 10-DAB remaining. What went wrong?

A2: Incomplete conversion is typically due to reagent deactivation or insufficient reagent quantity. Silylating agents are highly sensitive to moisture.[8][10]

Troubleshooting Checklist:

  • Anhydrous Conditions: Silyl chlorides react rapidly with water to form silanols and HCl, rendering the reagent inactive.[8][9]

    • Action: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (e.g., pyridine, DMF, THF rated for anhydrous reactions). Handle reagents under an inert atmosphere (Nitrogen or Argon).

  • Reagent Quality:

    • Action: Use a fresh bottle of the silylating agent. Over time, even sealed bottles can accumulate moisture from atmospheric diffusion. The same applies to the base, especially hygroscopic ones like pyridine.

  • Insufficient Base: The reaction generates HCl, which must be neutralized by a base. If the base is insufficient or has been partially neutralized by adventitious acid, the reaction will stall.

    • Action: Use at least one equivalent of base for each equivalent of silyl chloride. When using pyridine as a solvent, this is not a concern. For catalytic bases, ensure the stoichiometric tertiary amine base is present in sufficient quantity.

  • Poor Solubility: 10-DAB may not be fully dissolved at the start of the reaction, especially at low temperatures.

    • Action: Ensure complete dissolution of 10-DAB in the solvent before adding the silylating agent. Gentle warming can be used initially, followed by cooling to the target reaction temperature.

start Incomplete Reaction? q1 Anhydrous Conditions? start->q1 Yes q2 Reagent Quality? start->q2 Yes q3 Sufficient Base? start->q3 Yes sol1 Solution: Oven-dry glassware, use anhydrous solvents, run under inert gas. q1->sol1 No sol2 Solution: Use fresh, sealed bottles of silylating agent and base. q2->sol2 No sol3 Solution: Ensure >1 eq. of base is used per eq. of silyl chloride. q3->sol3 No

Caption: Troubleshooting workflow for incomplete silylation.

Q3: What are the best practices for purifying the C10-silylated product and removing byproducts?

A3: Purification is almost exclusively achieved by silica gel column chromatography. The key is to achieve good separation between the slightly more polar desired product and the less polar bis-silylated byproduct.

Purification Protocol & Tips:

  • Work-up: After quenching the reaction (e.g., with saturated aq. NaHCO₃), extract the product into a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Column Chromatography:

    • Stationary Phase: Standard silica gel (230-400 mesh) is effective.

    • Mobile Phase: A gradient of ethyl acetate in hexanes (or heptane) is typically used. Start with a low polarity mixture (e.g., 10-15% ethyl acetate in hexanes) to elute the non-polar bis-silylated byproduct first.

    • Gradient Elution: Gradually increase the polarity (e.g., to 25-35% ethyl acetate) to elute your desired C10-O-TES product. Unreacted 10-DAB will elute much later at higher polarities.

  • Preventing On-Column Deprotection: Silyl ethers can be sensitive to acidic silica gel. While TES ethers are relatively stable, this can be a concern.

    • Mitigation: If you observe product degradation on the column, you can neutralize the silica gel by preparing the slurry with a solvent system containing a small amount of triethylamine (~0.5-1%).

CompoundTypical Rf Value (25% EtOAc/Hex)Elution Order
7,10-bis-O-TES-10-DAB~0.751st
10-O-TES-10-DAB ~0.50 2nd
10-DAB (Starting Material)~0.203rd
Note: Rf values are approximate and can vary based on the specific TLC plate and solvent conditions.

Reference Protocol: Selective C10-Silylation of 10-DAB

This protocol is a robust starting point for achieving high selectivity.

Materials:

  • 10-deacetylbaccatin III (10-DAB)

  • Triethylsilyl chloride (TES-Cl), freshly distilled or from a new bottle

  • Anhydrous Pyridine

  • Ethyl Acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Under an argon or nitrogen atmosphere, dissolve 10-DAB (1.0 eq) in anhydrous pyridine (approx. 0.1 M concentration) in an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add TES-Cl (1.2 eq) dropwise to the stirred solution over 10-15 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC (e.g., 30% EtOAc/Hexanes). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the 10-DAB is consumed, cool the mixture back to 0 °C and carefully quench the reaction by slowly adding saturated aqueous NaHCO₃.

  • Extraction: Dilute the mixture with EtOAc and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

References

  • Lee, S. H., et al. (1998). Separation and purification of 10-deacetylbaccatin III by high-speed counter-current chromatography. Journal of Chromatography A. Available at: [Link]

  • Ghassempour, A., et al. (2012). The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III. Brieflands. Available at: [Link]

  • Holton, R. A., et al. (1998). Selective Protection of the C(7) and C(10) Hydroxyl Groups in 10-Deacetyl Baccatin III. Tetrahedron Letters.
  • Kawabata, T., et al. (2016). Organocatalytic Site-Selective Acylation of 10-Deacetylbaccatin III. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Walker, K., & Croteau, R. (2000). Molecular cloning of a 10-deacetylbaccatin III-10-O-acetyl transferase cDNA from Taxus and functional expression in Escherichia coli. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Wikipedia. (2023). Trimethylsilyl chloride. Available at: [Link]

  • Kovács, L., et al. (1996). Semisynthesis of Taxol®: An improved procedure for the isolation of 10-deacetylbaccatin III. Acta Chimica Hungarica-Models in Chemistry. (Note: A direct link to the full text may require subscription; the research is accessible via academic search engines).
  • Kawabata, T., et al. (2016). Organocatalytic Site-Selective Acylation of 10-Deacetylbaccatin III. PubMed. Available at: [Link]

  • ResearchGate. (2015). When a good silylation protocol goes bad, what are the usual suspects?. ResearchGate. Available at: [Link]

  • Wikipedia. (2023). Silylation. Available at: [Link]

  • Chromatography Forum. (2014). Why do my silylations always fail?. Chromatography Forum. Available at: [Link]

  • Liu, M., et al. (2024). An Integrated Strategy Based on 10-DAB Extraction and In Situ Whole-Cell Biotransformation of Renewable Taxus Needles to Produce Baccatin III. MDPI. Available at: [Link]

  • Arkles, B. (1982). Techniques for Silylation. Petrarch Systems Inc. Available at: [Link]

Sources

troubleshooting guide for the semi-synthesis of paclitaxel from 7-O-(triethylsilyl)-10-deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the semi-synthesis of paclitaxel. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of converting 7-O-(triethylsilyl)-10-deacetylbaccatin III to paclitaxel. Here, we address common challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for using 7-O-(triethylsilyl)-10-deacetylbaccatin III as a starting material for paclitaxel semi-synthesis?

A1: 10-deacetylbaccatin III (10-DAB) is a natural precursor to paclitaxel and is found in relatively high quantities in the needles and twigs of the European Yew tree (Taxus baccata)[1][2]. Its abundance in a renewable resource makes it an ideal and sustainable starting material for the semi-synthesis of paclitaxel[1][3]. The triethylsilyl (TES) protecting group at the C7 hydroxyl position is crucial for selectively directing the subsequent chemical transformations, particularly the attachment of the side chain at the C13 position[4].

Q2: What are the major stages in the semi-synthesis of paclitaxel from 7-O-(triethylsilyl)-10-deacetylbaccatin III?

A2: The semi-synthesis of paclitaxel from this protected precursor generally follows a three-stage workflow:

  • Acetylation of the C10 hydroxyl group: The hydroxyl group at the C10 position is acetylated to yield 7-O-(triethylsilyl)-baccatin III.

  • Attachment of the C13 side chain: A protected side chain, often a β-lactam, is coupled to the hydroxyl group at the C13 position[5][6].

  • Deprotection: The silyl protecting group at C7 and any protecting groups on the side chain are removed to yield the final paclitaxel product[7].

Troubleshooting Guide

Section 1: Acetylation of 7-O-(triethylsilyl)-10-deacetylbaccatin III

Q1.1: My acetylation reaction at C10 is incomplete, and I observe a significant amount of starting material on my TLC. What are the possible causes and solutions?

A1.1: Incomplete acetylation can stem from several factors. Here's a systematic approach to troubleshooting:

  • Reagent Quality:

    • Cause: Acetylating agents like acetyl chloride or acetic anhydride can degrade over time, especially with exposure to moisture.

    • Solution: Use freshly opened or distilled reagents. Ensure your reaction is conducted under anhydrous conditions, using dry solvents and an inert atmosphere (e.g., argon or nitrogen).

  • Base Stoichiometry and Strength:

    • Cause: An insufficient amount of base (e.g., pyridine, DMAP) or a base that is not strong enough to deprotonate the C10 hydroxyl group effectively can hinder the reaction.

    • Solution: Ensure you are using the correct stoichiometry of a suitable base. For instance, using a catalytic amount of a stronger, non-nucleophilic base like 4-dimethylaminopyridine (DMAP) in conjunction with a stoichiometric amount of a weaker base like pyridine can significantly improve the reaction rate.

  • Reaction Temperature and Time:

    • Cause: The reaction may be too slow at the current temperature.

    • Solution: While these reactions are often run at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. Monitor the reaction progress by TLC until the starting material is consumed.

Q1.2: I am observing a side product with a different polarity on my TLC plate after the acetylation reaction. What could this be?

A1.2: A common side product in this step is the di-acetylated compound, where both the C10 and another hydroxyl group (potentially C13 if any desilylation occurs) are acetylated.

  • Cause: Prolonged reaction times or excessively harsh conditions can lead to over-acetylation.

  • Solution:

    • Monitoring: Carefully monitor the reaction by TLC. Once the starting material is consumed and the desired product is the major spot, quench the reaction.

    • Purification: The di-acetylated product can usually be separated from the desired mono-acetylated product by column chromatography.

Section 2: Side Chain Attachment at C13

Q2.1: The coupling of the β-lactam side chain to 7-O-(triethylsilyl)-baccatin III is giving a low yield. How can I improve this?

A2.1: Low yields in the side-chain attachment step are a frequent challenge. The key is the efficient generation of the C13 alkoxide.

  • Base Selection and Temperature Control:

    • Cause: The choice and handling of the strong base are critical. Bases like lithium hexamethyldisilazide (LiHMDS) are commonly used to deprotonate the C13 hydroxyl group[3][5]. Incomplete deprotonation or side reactions due to improper temperature control can reduce yields.

    • Solution:

      • Use a freshly titrated and high-quality strong base.

      • Maintain a low reaction temperature (e.g., -40 °C to -78 °C) during the deprotonation and coupling steps to minimize side reactions[3].

      • Ensure slow, dropwise addition of the base to the solution of 7-O-(triethylsilyl)-baccatin III.

  • Anhydrous Conditions:

    • Cause: Any moisture in the reaction will quench the strong base and the C13 alkoxide, leading to reduced yields.

    • Solution: Use rigorously dried glassware and anhydrous solvents (e.g., THF). Perform the reaction under a strict inert atmosphere.

  • β-Lactam Quality:

    • Cause: The β-lactam side chain precursor must be pure and stable under the reaction conditions.

    • Solution: Ensure the β-lactam is of high purity. If it has been stored for a long time, consider repurifying it before use.

Experimental Workflow: Side Chain Attachment

Side_Chain_Attachment cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Coupling cluster_step3 Step 3: Work-up & Purification Start 7-O-(TES)-Baccatin III in Anhydrous THF Base Add LiHMDS @ -40°C to -78°C Start->Base Inert Atmosphere Alkoxide C13 Alkoxide Formation Base->Alkoxide Lactam Add Protected β-Lactam Side Chain Alkoxide->Lactam Maintain low temp. Coupled Coupled Product Lactam->Coupled Quench Quench Reaction Coupled->Quench After reaction completion Purify Column Chromatography Quench->Purify Product Protected Paclitaxel Purify->Product

Caption: Workflow for the C13 side chain attachment.

Q2.2: My TLC shows multiple spots after the coupling reaction, making purification difficult. What are these impurities?

A2.2: The presence of multiple spots indicates a complex reaction mixture. Common impurities in this step include:

  • Unreacted 7-O-(triethylsilyl)-baccatin III: This suggests incomplete deprotonation or insufficient reaction time.

  • Epimerization at C7: Under certain conditions, epimerization at the C7 position can occur, leading to the formation of 7-epi-paclitaxel derivatives[8].

  • Side-chain related impurities: The β-lactam itself might undergo side reactions.

  • Di-silylated starting material: If the starting 10-DAB was not perfectly mono-silylated, di-silylated species could be present and react[9].

Solution:

  • Analytical Rigor: Use high-resolution TLC plates and multiple solvent systems to get a better separation and understanding of the mixture. HPLC and LC-MS are invaluable for identifying the components.

  • Purification Strategy: A multi-step purification approach might be necessary, potentially involving sequential column chromatography with different solvent systems.

  • Reaction Optimization: Revisit the reaction conditions (temperature, base, reaction time) to minimize the formation of these byproducts.

Section 3: Deprotection

Q3.1: I am having trouble selectively removing the C7-TES group without affecting other parts of the molecule.

A3.1: The selective deprotection of the C7-TES group is a delicate step. The choice of deprotecting agent and reaction conditions is crucial.

  • Reagent Selection:

    • Cause: Using a deprotecting agent that is too harsh can lead to the cleavage of other functional groups or rearrangement of the paclitaxel core.

    • Solution:

      • Fluoride Sources: Tetrabutylammonium fluoride (TBAF) is a common reagent, but its basicity can sometimes cause issues[10]. Buffered fluoride sources like HF-pyridine or triethylamine trihydrofluoride (3HF·Et3N) can be milder alternatives[10].

      • Acidic Conditions: Mild acidic conditions, such as acetic acid in aqueous THF, can also be effective for TES group removal[10].

  • Reaction Monitoring:

    • Cause: Letting the deprotection reaction run for too long can lead to the formation of degradation products.

    • Solution: Monitor the reaction closely by TLC. As soon as the starting material is consumed, work up the reaction immediately.

Troubleshooting Logic: Deprotection of C7-TES group

Deprotection_Troubleshooting cluster_reagent Reagent Selection cluster_monitoring Reaction Monitoring Start Issue: Non-selective C7-TES deprotection Reagent Is the deprotecting agent too harsh? Start->Reagent Milder_Reagent Use milder reagents: - HF-Pyridine - 3HF·Et3N - Acetic Acid/THF/H2O Reagent->Milder_Reagent Yes Monitoring Is the reaction time too long? Reagent->Monitoring No End Successful selective deprotection Milder_Reagent->End Monitor_TLC Monitor closely by TLC and quench immediately upon completion. Monitoring->Monitor_TLC Yes Monitor_TLC->End

Caption: Troubleshooting logic for C7-TES deprotection.

Q3.2: After the final deprotection step, my final product is impure, and purification by chromatography is challenging. What are the likely impurities?

A3.2: Impurities in the final paclitaxel product can be structurally very similar, making purification difficult[11]. Common impurities include:

  • Baccatin III: Arises from the cleavage of the C13 side chain.

  • 10-deacetylpaclitaxel: Results from the hydrolysis of the C10 acetate group.

  • 7-epipaclitaxel: An epimer of paclitaxel that can be difficult to separate[8].

  • Cephalomannine: A naturally occurring taxane that may have been carried through the synthesis from the initial 10-DAB extraction.

Solution:

  • High-Performance Purification: For final purification, reverse-phase HPLC is often more effective than normal-phase column chromatography for separating these closely related impurities.

  • Crystallization: Recrystallization of the crude product can be a powerful technique for removing amorphous impurities and obtaining highly pure paclitaxel.

  • Impurity Profiling: Utilize analytical techniques like HPLC, LC-MS, and NMR to identify and quantify the impurities. This information is crucial for optimizing the reaction and purification steps. A list of known paclitaxel impurities can be found from commercial suppliers[8][9][][13].

Quantitative Data Summary

StepKey ParameterTypical RangeTroubleshooting Focus
C10 Acetylation Reagent Stoichiometry (Acetylating Agent:Base)1.1-1.5 : 1.2-2.0Ensure excess of reagents to drive reaction to completion.
Temperature25-50 °CHigher temperatures can increase rate but may lead to side products.
Side Chain Attachment Temperature-40 to -78 °CCrucial for minimizing side reactions.
Base Equivalence (LiHMDS)1.1-1.3 equivalentsPrecise stoichiometry is key for efficient deprotonation.
C7-TES Deprotection Reaction Time30 min - 4 hoursMonitor closely to avoid over-reaction and degradation.
pH (for acidic deprotection)4-5Mildly acidic conditions are generally sufficient.

References

  • A Process For The Synthesis Of Paclitaxel - Quick Company. (URL: )
  • Semisynthesis of Taxol®: An improved procedure for the isolation of 10-deacetylbacc
  • Paclitaxel total synthesis - Wikipedia. (URL: [Link])

  • Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation - PMC - NIH. (URL: [Link])

  • Separation of 15 impurities in semi-synthetic paclitaxel in a single run using supercritical fluid chromatography and greenness assessment by AMGS, GAPI, and AGREE tools - PubMed. (URL: [Link])

  • Paclitaxel as an anticancer agent: isolation, activity, synthesis and stability - CORE. (URL: [Link])

  • Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - NIH. (URL: [Link])

  • Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - MDPI. (URL: [Link])

  • US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google P
  • Synthesis and NMR-driven conformational analysis of taxol analogues conformationally constrained on the C13 side chain - PubMed. (URL: [Link])

  • Synthesis of the C-13 Side-Chain of Taxol | Request PDF - ResearchGate. (URL: [Link])

  • Paclitaxel-impurities | Pharmaffiliates. (URL: [Link])

  • Paclitaxel Impurities - SynZeal. (URL: [Link])

  • Paclitaxel API Impurity Manufacturers - Anant Pharmaceuticals Pvt. Ltd. (URL: [Link])

  • Synthesis of Paclitaxel Side Chain via Multi-Component Reaction and Its Application to the ... - Semantic Scholar. (URL: [Link])

  • Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties - PubMed Central. (URL: [Link])

  • The Li Synthesis of Paclitaxel (Taxol®) - Organic Chemistry Portal. (URL: [Link])

  • Deprotection of Silyl Ethers - Gelest Technical Library. (URL: [Link])

  • Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - NIH. (URL: [Link])

  • Total Synthesis of Paclitaxel | Organic Letters - ACS Publications. (URL: [Link])

  • A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. (URL: [Link])

  • Silyl Protective Groups | Chem-Station Int. Ed. (URL: [Link])

  • Baccatin III and its Impurities - Pharmaffiliates. (URL: [Link])

  • 7,10-Bis[O-(Triethylsilyl)]-10-deacetyl Baccatin III - Pharmaffiliates. (URL: [Link])

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Technical Support Center: Strategies to Prevent Acyl Migration in Taxane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic challenges in taxane chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of paclitaxel, docetaxel, and their analogues. Acyl migration is a persistent and often underestimated side reaction that can lead to the formation of complex isomeric mixtures, significantly complicating purification and reducing overall yield.

This document provides in-depth, field-proven insights into the mechanisms of acyl migration and offers robust strategies for its prevention. We will move from foundational principles to practical, actionable troubleshooting guides and detailed experimental protocols.

Section 1: Frequently Asked Questions (FAQs) - Understanding Acyl Migration

This section addresses the fundamental concepts of acyl migration in the context of the complex, poly-hydroxylated taxane core.

Q1: What exactly is acyl migration in taxane synthesis, and why is it problematic?

A1: Acyl migration is an intramolecular transesterification reaction where an acyl group (like an acetyl or benzoyl group) moves from one hydroxyl or amino group to an adjacent one.[1] In taxanes, which possess numerous hydroxyl groups in close proximity (e.g., at the C2', C7, C9, C10, and C13 positions), this reaction is a common side reaction.[2] The process typically proceeds through a cyclic orthoester intermediate, which can be catalyzed by either acid or base.[1]

This migration is highly problematic because it generates regioisomers that are often difficult to separate from the desired product due to their similar physical properties (e.g., polarity, molecular weight). This leads to reduced yields of the target molecule and introduces significant challenges in purification and characterization, which are critical for drug development and manufacturing.

Q2: Which positions on the taxane scaffold are most susceptible to acyl migration?

A2: The susceptibility to acyl migration depends on the spatial relationship between the acylated hydroxyl group and a neighboring free hydroxyl group. The most commonly reported and problematic migrations in taxane synthesis include:

  • C7 to C10 migration: In intermediates like 10-deacetylbaccatin III (10-DAB), an acyl group at C7 can potentially migrate to the C10 hydroxyl, although this is less common than other migrations.

  • C2' to N-acyl migration: In the C13 side chain of paclitaxel and its derivatives, the C2'-benzoyl group can migrate to the C3'-amide nitrogen (O- to N-acyl migration). This is a known side reaction in peptide chemistry and has been explored for creating water-soluble taxoid prodrugs.[3]

  • C9 to C10 migration: The proximity of the C9 and C10 hydroxyls makes this a potential migration pathway, especially during manipulations of these functional groups.

The specific migration pathway depends heavily on the protecting group strategy and the reaction conditions employed at each synthetic step.

Q3: How do pH and temperature influence the rate of acyl migration?

A3: Both pH and temperature are critical factors that control the kinetics of acyl migration.[4][5]

  • pH: The reaction is catalyzed by both acid and base.

    • Acidic Conditions (pH < 5): The carbonyl oxygen of the ester is protonated, increasing its electrophilicity and making it more susceptible to nucleophilic attack by a nearby hydroxyl group.[1]

    • Basic Conditions (pH > 8): A nearby hydroxyl group is deprotonated to form a more potent alkoxide nucleophile, which readily attacks the ester carbonyl.[5] For these reasons, maintaining a neutral or near-neutral pH (pH 6-7.5) during reactions, workups, and especially during chromatographic purification is paramount.

  • Temperature: Like most chemical reactions, the rate of acyl migration increases with temperature.[6][7] Performing reactions at lower temperatures (e.g., 0 °C to -20 °C) can significantly suppress the rate of this unwanted side reaction. Conversely, prolonged exposure to elevated temperatures, even under neutral pH, can promote migration.

Section 2: Troubleshooting Guide - Diagnosing and Solving Acyl Migration Issues

This section is formatted to help you quickly diagnose and resolve common issues encountered during taxane synthesis.

Problem / Observation Probable Cause Recommended Solution & Rationale
My HPLC/LC-MS analysis shows multiple peaks with the same mass as my target compound, complicating purification. Acyl migration. The presence of isomers with identical mass is a classic indicator of acyl migration. The different retention times are due to changes in the molecule's overall polarity and shape resulting from the new acyl position.1. Optimize pH Control: Buffer your reaction mixture to pH 7.0. During aqueous workup, use a buffered wash (e.g., saturated NaHCO₃ followed by saturated NH₄Cl) to neutralize any residual acid or base. For chromatography, consider adding a very small amount of a neutral buffer or a non-nucleophilic base like pyridine to the mobile phase to prevent on-column migration. 2. Reduce Temperature: If possible, run the reaction at a lower temperature. Monitor the reaction for completeness to avoid excessively long reaction times, which can also contribute to side reactions.
I'm experiencing poor yield and a complex product mixture during the esterification of the C13 hydroxyl of a baccatin III derivative. Competition between desired esterification and acyl migration from another position (e.g., C10 or C7) to the more reactive C13 hydroxyl. This can happen if the coupling conditions are too harsh or prolonged.1. Use a more efficient coupling agent: Employ highly active coupling agents like DCC/DMAP or EDCI/DMAP to drive the reaction to completion quickly at low temperatures.[2] 2. Choose an appropriate solvent: Use a non-polar, aprotic solvent like toluene or dichloromethane to minimize side reactions. 3. Control Stoichiometry: Use a slight excess of the side-chain acid (e.g., 1.2-1.5 equivalents) to ensure the C13 hydroxyl is acylated faster than migration can occur.[8]
Significant acyl migration is observed during the removal of a silyl protecting group (e.g., TES, TBS). Deprotection conditions are promoting migration. Fluoride sources (like TBAF) are basic and can catalyze migration. Acidic deprotection methods (like HF-Pyridine or CSA) can also catalyze the reaction.1. Switch to Milder Reagents: For acid-labile silyl groups, consider using buffered conditions like acetic acid in THF/water. For fluoride-based deprotection, use a buffered source like Et₃N·3HF. 2. Minimize Reaction Time: Carefully monitor the deprotection reaction by TLC or LC-MS and quench it immediately upon completion of the desired transformation. 3. Lower the Temperature: Perform the deprotection at 0 °C or below to slow the rate of migration.
A benzoyl group is migrating during a reaction intended to modify another part of the molecule. The benzoyl group is relatively labile compared to other acyl groups like pivaloyl. Benzoyl groups are less sterically hindered than pivaloyl groups, making the carbonyl carbon more accessible to nucleophilic attack.1. Employ a Bulkier Protecting Group: In your synthetic design, consider protecting the relevant hydroxyl group as a pivaloate (Piv) or a related bulky ester. The steric hindrance of the tert-butyl group significantly disfavors the formation of the required cyclic intermediate for migration.[2] 2. Re-evaluate the Synthetic Route: Change the order of steps to perform the sensitive reaction before introducing the benzoyl group, if possible.

Section 3: Key Prevention Strategies & Protocols

Proactive prevention is the most effective strategy. This involves careful planning of your synthetic route, particularly your protecting group strategy.

Strategy 1: Judicious Selection of Protecting Groups

The choice of protecting groups for the various hydroxyls on the taxane core is the single most important factor in preventing acyl migration. An ideal protecting group should be stable to a wide range of reaction conditions while being removable under specific, mild conditions that do not affect other functional groups (orthogonality).[9]

Protecting GroupStructureIntroduction ReagentsStabilityRemoval ConditionsAnti-Migration Rationale
Acetyl (Ac) -COCH₃Ac₂O, Pyridine, DMAPStable to acid, hydrogenation. Labile to base.K₂CO₃/MeOH; LiOHLow. Small size offers minimal steric hindrance, making it prone to migration.
Benzoyl (Bz) -COC₆H₅BzCl, Pyridine, DMAPMore stable than Ac to base. Stable to acid.NaOH/MeOH; NaOMeModerate. Offers more steric bulk than acetyl but can still migrate under forcing conditions.[10]
Pivaloyl (Piv) -COC(CH₃)₃PivCl, Pyridine, DMAPVery stable to acid and base.DIBAL-H; LiAlH₄High. The bulky tert-butyl group provides excellent steric shielding, significantly hindering the intramolecular attack required for migration.[2]
Triethylsilyl (TES) -Si(CH₂CH₃)₃TESCl, Imidazole, DMFLabile to acid and fluoride. Relatively stable to base.HF-Py, CSA, TBAFModerate. Offers good protection but can be cleaved under conditions that may promote migration. Its removal must be carefully controlled.[11]
tert-Butyldimethylsilyl (TBS) -Si(CH₃)₂(C(CH₃)₃)TBSCl, Imidazole, DMFMore stable to acid than TES. Labile to fluoride.HF-Py, TBAFHigh. The increased steric bulk compared to TES makes it more robust and less likely to be removed inadvertently, offering better overall protection.[11]
Protocol: Selective Silylation of 7-OH in 10-Deacetylbaccatin III (10-DAB) under Migration-Minimizing Conditions

This protocol details the protection of the C7 hydroxyl group, a common step in the semi-synthesis of paclitaxel and docetaxel, using a bulky silyl group to prevent subsequent side reactions.

Objective: To selectively protect the C7-OH of 10-DAB as its triethylsilyl (TES) ether, leaving the more sterically hindered C10 and C13 hydroxyls free for subsequent functionalization.

Materials:

  • 10-Deacetylbaccatin III (10-DAB)

  • Triethylsilyl chloride (TESCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add 10-DAB (1.0 eq).

  • Dissolution: Dissolve the 10-DAB in anhydrous pyridine (approx. 0.1 M concentration). Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add triethylsilyl chloride (TESCl, 1.1 eq) dropwise to the stirred solution over 5 minutes. The slight excess of TESCl ensures complete reaction with the most accessible hydroxyl group.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. The reaction is typically complete within 2-4 hours. Rationale: Keeping the temperature low minimizes potential side reactions, including migration or over-silylation.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding cold deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with dichloromethane. Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine. Rationale: The NaHCO₃ wash is crucial to neutralize any residual acid that could catalyze acyl migration during workup or storage.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a bath temperature below 30 °C.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the desired 7-O-TES-10-deacetylbaccatin III.

Strategy 2: Visualization of Key Concepts

Understanding the underlying mechanism and the decision-making process is key to mastering the prevention of acyl migration.

The following diagram illustrates the general mechanism for a 1,2-acyl shift between adjacent hydroxyl groups under basic conditions.

Acyl_Migration cluster_start Starting Material cluster_step1 Deprotonation cluster_step2 Intramolecular Attack cluster_step3 Collapse of Intermediate cluster_end Migrated Product start Taxane Fragment (Acyl at C-X, OH at C-Y) step1 Formation of Alkoxide at C-Y start->step1 Base (e.g., OH⁻) step2 Cyclic Orthoester Intermediate step1->step2 Nucleophilic Attack step3 Re-formation of Carbonyl step2->step3 end_node Taxane Isomer (OH at C-X, Acyl at C-Y) step3->end_node

Caption: Base-catalyzed acyl migration via a cyclic intermediate.

This decision tree provides a logical workflow for choosing an appropriate protecting group to minimize the risk of acyl migration.

PG_Selection start Need to Protect a Hydroxyl Group? q1 Is the OH adjacent to an existing acyl group? start->q1 Yes res1 High Priority for Anti-Migration PG Use bulky group: Piv, TBS q1->res1 Yes res2 Low Priority Standard PG (e.g., TES) may suffice q1->res2 No q2 Are downstream conditions harsh (strong acid/base)? res3 Use robust PG: Piv, TBS q2->res3 Yes res4 Standard PG (Ac, TES) may suffice q2->res4 No q3 Is orthogonal deprotection required later? res5 Select orthogonal PGs (e.g., Silyl vs. Ester vs. Carbonate) q3->res5 Yes end_node Proceed with Synthesis q3->end_node No res1->q2 res2->q2 res3->q3 res4->q3 res5->end_node

Caption: Decision workflow for protecting group selection.

Section 4: Analytical Detection of Acyl Migration

Early and accurate detection is crucial for troubleshooting.

Q4: What are the best analytical techniques for detecting and quantifying acyl migration?

A4: A combination of chromatographic and spectroscopic methods is typically employed:

  • High-Performance Liquid Chromatography (HPLC): This is the primary tool. Isomers resulting from acyl migration will typically have different retention times. Using a high-resolution column and optimizing the mobile phase gradient can resolve these closely related compounds.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for confirming that the separated peaks are indeed isomers. They will exhibit the same molecular ion (M+H)⁺ or (M+Na)⁺ in the mass spectrum.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR are definitive for structure elucidation. The chemical shifts of protons and carbons near the acyl group will change significantly upon migration. For example, the proton signal for a CH-OH group will shift downfield when it becomes a CH-OAcyl group. This provides unambiguous proof of the acyl group's location.

By implementing the strategies outlined in this guide, researchers can gain better control over their synthetic routes, minimize the formation of undesirable isomers, and ultimately accelerate the development of novel taxane-based therapeutics.

References

  • Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases. (2021). MDPI.
  • (PDF) Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases. (2025). ResearchGate.
  • A) Mechanism of NO and ON intramolecular acyl migration reaction; (B)... (n.d.). ResearchGate. Available at: [Link]

  • The Early Stages of Taxol Biosynthesis: An Interim Report on the Synthesis and Identification of Early Pathway Metabolites. (n.d.). PubMed Central.
  • Acyl Protective Groups. (2014). Chem-Station Int. Ed.. Available at: [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides. (n.d.). PubMed.
  • Synthesis and biological evaluation of 2-acyl analogues of paclitaxel (Taxol). (n.d.). PubMed. Available at: [Link]

  • Synthesis of Paclitaxel. 1. Synthesis of the ABC Ring of Paclitaxel by SmI 2 -Mediated Cyclization | Request PDF. (2025). ResearchGate. Available at: [Link]

  • Synthesis of Paclitaxel. 1. Synthesis of the ABC Ring of Paclitaxel by SmI2-Mediated Cyclization. (2015). PubMed. Available at: [Link]

  • Total Synthesis of Paclitaxel. (2022). PubMed. Available at: [Link]

  • Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. (2023). NIH. Available at: [Link]

  • Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases. (2021). NIH. Available at: [Link]

  • O–N Intramolecular acyl migration strategy in water-soluble prodrugs of taxoids. (2003). Semantic Scholar. Available at: [Link]

  • Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III. (n.d.). NIH. Available at: [Link]

  • HPLC analysis of acyl migration in N-acetylsphingenine upon exposure to... (n.d.). ResearchGate. Available at: [Link]

  • Method for docetaxel synthesis. (n.d.). Google Patents.
  • Synthesis of Taxol and Docetaxel by Using 10‐Deacetyl‐7‐xylosyltaxanes. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and cytotoxic activity of novel 10-alkylated docetaxel analogs. (n.d.). PubMed. Available at: [Link]

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (n.d.). MDPI. Available at: [Link]

  • Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids. (n.d.). PubMed. Available at: [Link]

  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. (n.d.). NIH. Available at: [Link]

  • N → n' acyl migration in the context of a medicinal chemistry program. (n.d.). ACS Publications. Available at: [Link]

  • Amino Acid-Protecting Groups. (2009). ACS Publications. Available at: [Link]

  • Two-Phase Total Synthesis of Taxanes: Tactics and Strategies. (2020). ACS Publications. Available at: [Link]

  • Effect of pH on acyl migration and hydrolysis of tolmetin glucuronide. (n.d.). PubMed. Available at: [Link]

  • Design and synthesis of simplified taxol analogs based on the T-Taxol bioactive conformation. (n.d.). NIH. Available at: [Link]

  • The early stages of taxol biosynthesis: An interim report on the synthesis and identification of early pathway metabolites. (2012). Royal Society of Chemistry. Available at: [Link]

  • Investigation of acyl migration in mono- and dicaffeoylquinic acids under aqueous basic, aqueous acidic, and dry roasting conditions. (2014). PubMed. Available at: [Link]

  • Effects of pH and Temperature on the Composition of Polar Lipids in Thermoplasma acidophilum HO-62. (n.d.). NIH. Available at: [Link]

  • The Effect of pH and Temperature on Arachidonic Acid Production by Glycerol-Grown Mortierella alpina NRRL-A-10995. (2018). MDPI. Available at: [Link]

  • Investigating the Effects of pH and Temperature on the Properties of Lysozyme–Polyacrylic Acid Complexes via Molecular Simulations. (2025). NIH. Available at: [Link]

  • Compilation of analytical methods for model migrants in foodstuffs. (n.d.). EU Science Hub. Available at: [Link]

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Validation & Comparative

The Strategic Silylation of 10-Deacetylbaccatin III: A Comparative Guide to TES, TBDMS, and TIPS Protecting Groups in Paclitaxel Semi-Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the semi-synthesis of paclitaxel and its analogues, the judicious selection of a protecting group for the hydroxyl functionalities of 10-deacetylbaccatin III (10-DAB) is a critical determinant of overall yield and efficiency. This guide provides an in-depth, objective comparison of three commonly employed silyl ethers—triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS)—for the selective protection of 10-DAB. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a technical resource for making informed strategic decisions in the synthetic pathway.

10-Deacetylbaccatin III, a complex diterpenoid extracted from the needles of the yew tree (Taxus baccata), is the cornerstone for the commercial production of the life-saving anti-cancer drug, paclitaxel. The semi-synthesis of paclitaxel from 10-DAB necessitates a multi-step process involving the selective protection of its various hydroxyl groups to allow for the crucial esterification at the C13 position with the complex β-amido ester side chain. The hydroxyl groups at the C7, C10, and C13 positions exhibit differential reactivity, a feature that can be exploited for selective protection. The general order of reactivity for silylation is C7 > C10 > C13, primarily due to steric hindrance.[1][2] This guide will focus on the protection of the most reactive C7 hydroxyl group, a common strategy in paclitaxel synthesis.

The Silyl Ether Shield: A Comparative Analysis

Silyl ethers are favored as protecting groups in paclitaxel synthesis due to their ease of introduction, stability under a range of reaction conditions, and selective removal. The stability of a silyl ether is directly proportional to the steric bulk of the substituents on the silicon atom. This steric hindrance shields the silicon-oxygen bond from nucleophilic and acidic attack. The general order of stability for the silyl ethers discussed here is: TES < TBDMS < TIPS .

Triethylsilyl (TES): The Workhorse of Paclitaxel Synthesis

The triethylsilyl group is arguably the most widely utilized protecting group for the C7 hydroxyl of 10-DAB in the semi-synthesis of paclitaxel. Its moderate steric bulk allows for highly regioselective protection of the C7 hydroxyl group, which is the most accessible of the secondary hydroxyls.

Experimental Protocol: Synthesis of 7-O-TES-10-deacetylbaccatin III

A solution of 10-deacetylbaccatin III in pyridine is treated with an excess of triethylsilyl chloride (TESCl). The reaction is typically stirred at room temperature for a duration of 20 hours. Pyridine acts as both a solvent and a base to neutralize the hydrochloric acid generated during the reaction.[1]

  • Reactants: 10-deacetylbaccatin III, Triethylsilyl chloride (20 equivalents)[1][3]

  • Solvent: Pyridine[1][3]

  • Temperature: 0–23°C[1][3]

  • Reaction Time: 20–24 hours[1][2]

  • Yield: 78–92.3%[1][3]

The high yield and excellent regioselectivity make the TES group an attractive choice for the initial protection step. The resulting 7-O-TES-10-deacetylbaccatin III is a stable intermediate that can be readily carried forward to the subsequent C10 acetylation and C13 side-chain coupling steps.

Deprotection: The TES group can be readily removed under mild acidic conditions, such as with a dilute solution of hydrofluoric acid (HF) in pyridine or aqueous HCl, to unveil the free hydroxyl group at the C7 position in the final stages of the synthesis.[3]

tert-Butyldimethylsilyl (TBDMS): Enhanced Stability for More Demanding Routes

The tert-butyldimethylsilyl group offers a significant increase in stability compared to the TES group, owing to the greater steric hindrance imparted by the tert-butyl substituent. This enhanced stability can be advantageous in synthetic routes that require more forcing conditions or involve multiple steps where a more robust protecting group is desired.

While specific high-yield protocols for the direct silylation of 10-DAB with TBDMSCl are less commonly reported in the context of high-volume paclitaxel synthesis, the principles of selective silylation still apply. The C7 hydroxyl group remains the most likely site of protection due to its favorable steric environment.

General Considerations for Synthesis of 7-O-TBDMS-10-deacetylbaccatin III:

The reaction would typically involve treating 10-DAB with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or pyridine in an aprotic solvent like dimethylformamide (DMF). Due to the increased steric bulk of TBDMSCl compared to TESCl, longer reaction times or slightly elevated temperatures may be required to achieve high conversion.

Deprotection: The increased stability of the TBDMS ether necessitates stronger acidic conditions or, more commonly, the use of fluoride reagents for its removal. Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) is the reagent of choice for the cleavage of TBDMS ethers. This orthogonality provides a key advantage, as it allows for the selective deprotection of other silyl ethers, such as TES, in the presence of a TBDMS group.

Triisopropylsilyl (TIPS): The Bulwark for Complex, Multi-Step Syntheses

The triisopropylsilyl group stands as one of the most sterically hindered and, consequently, most stable common silyl ethers. Its application in the protection of 10-DAB is reserved for synthetic strategies that demand exceptional stability of the protecting group through a gauntlet of harsh reaction conditions.

Challenges in Synthesis and Application:

The significant steric bulk of triisopropylsilyl chloride (TIPSCl) can render the silylation of the C7 hydroxyl group of 10-DAB challenging. The reaction may require more forcing conditions, such as higher temperatures and longer reaction times, and may result in lower yields compared to the less hindered TES and TBDMS groups. The regioselectivity for the C7 position, while still favored, might be compromised under such conditions, potentially leading to a mixture of products.

Deprotection: The cleavage of a TIPS ether requires even more rigorous conditions than for a TBDMS ether. Stronger fluoride sources, such as neat triethylamine trihydrofluoride (Et₃N·3HF) or HF-pyridine, are often necessary. This high stability makes the TIPS group an excellent choice for orthogonal protection strategies in the synthesis of complex paclitaxel analogues where multiple protecting groups need to be selectively removed.

Comparative Summary and Strategic Recommendations

Protecting GroupSilylating AgentTypical Reaction ConditionsTypical YieldRelative StabilityDeprotection ConditionsKey AdvantagesKey Disadvantages
TES TESClPyridine, 0-23°C, 20-24h[1][2][3]78-92.3%[1][3]LowMild acid (HF-pyridine, aq. HCl)[3]High yield, excellent C7 selectivity, easily removed.May not be stable to some harsh reaction conditions.
TBDMS TBDMSClImidazole, DMFModerate to HighMediumFluoride ion (TBAF)More stable than TES, allows for orthogonal deprotection.Silylation can be slower; requires fluoride for deprotection.
TIPS TIPSClForcing conditions may be neededVariableHighStrong fluoride source (Et₃N·3HF, HF-pyridine)Very stable, ideal for complex syntheses with harsh steps.Difficult to introduce and remove; lower yields are common.

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the protection of 10-deacetylbaccatin III at the C7 position with a silyl ether, a crucial step in the semi-synthesis of paclitaxel.

G cluster_protection C7-OH Protection cluster_synthesis Paclitaxel Semi-Synthesis 10_DAB 10-Deacetylbaccatin III Silyl_Ether 7-O-Silyl-10-DAB 10_DAB->Silyl_Ether  R3SiCl, Base (e.g., Pyridine) Acetylation C10-OH Acetylation Silyl_Ether->Acetylation Side_Chain_Coupling C13-OH Side-Chain Coupling Acetylation->Side_Chain_Coupling Deprotection C7-O-Silyl Deprotection Side_Chain_Coupling->Deprotection Paclitaxel Paclitaxel Deprotection->Paclitaxel

Caption: General workflow for the C7-protection of 10-DAB in paclitaxel semi-synthesis.

Conclusion: A Strategic Choice Based on Synthetic Demands

The choice between TES, TBDMS, and TIPS as a protecting group for the C7 hydroxyl of 10-deacetylbaccatin III is a strategic decision that hinges on the specific demands of the planned synthetic route.

  • For routine, high-yield semi-synthesis of paclitaxel , the TES group remains the protecting group of choice due to its high regioselectivity, excellent yields, and facile removal under mild acidic conditions.

  • When the synthetic pathway involves steps that could compromise the stability of a TES ether, the more robust TBDMS group offers a reliable alternative. Its removal with fluoride reagents provides a valuable orthogonal deprotection strategy.

  • The TIPS group , with its formidable stability, is best reserved for the synthesis of complex paclitaxel analogues that require navigating a series of harsh and unforgiving chemical transformations. While its introduction and removal can be challenging, its resilience is unmatched.

By understanding the distinct characteristics and leveraging the experimental data for each of these silyl ethers, researchers can optimize their synthetic strategies, leading to more efficient and successful production of paclitaxel and its next-generation derivatives.

References

  • Nicolaou, K. C., et al. (1995). Total Synthesis of Taxol. 1. Retrosynthesis, Degradation, and Reconstitution. Journal of the American Chemical Society, 117(1), 624–633. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
  • Holton, R. A., et al. (1994). Method for preparation of baccatin III and derivatives thereof from 10-deacetylbaccatin III.

Sources

A Senior Application Scientist's Guide to Paclitaxel Semi-Synthesis: A Yield-Centric Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals vested in oncology, the efficient synthesis of paclitaxel remains a cornerstone of therapeutic advancement. This guide offers an in-depth, objective comparison of the predominant semi-synthetic routes to this pivotal anti-cancer agent. Moving beyond a mere recitation of methods, we will dissect the causality behind experimental choices, scrutinize the yields at each critical juncture, and provide the actionable data necessary for informed decision-making in your own research and development endeavors.

The Imperative of Semi-Synthesis: From Bark to Bench

The journey of paclitaxel from its discovery in the bark of the Pacific yew (Taxus brevifolia) has been fraught with challenges, primarily the low natural abundance of the compound.[1][2] Direct extraction is unsustainable, requiring the bark of several mature trees to treat a single patient. While total synthesis has been achieved by luminaries such as Nicolaou and Holton, the sheer complexity of the paclitaxel molecule, with its intricate tetracyclic core and multiple stereocenters, renders these routes economically unviable for large-scale production due to long reaction sequences and exceedingly low overall yields.[3][4]

Consequently, semi-synthesis, which leverages advanced precursors harvested from renewable sources like the needles and twigs of various yew species, has become the commercial backbone of paclitaxel production.[5][6] This approach strikes a crucial balance between sustainability and economic feasibility. The two primary precursors at the heart of paclitaxel semi-synthesis are 10-deacetylbaccatin III (10-DAB) and baccatin III . The choice between these starting materials is a critical determinant of the overall efficiency and economics of the synthetic pathway. 10-DAB is significantly more abundant in the needles of the European yew (Taxus baccata) than baccatin III, making it a more readily available and cost-effective precursor.[6]

Core Semi-Synthetic Strategies: A Comparative Analysis

The semi-synthesis of paclitaxel essentially involves the esterification of the C13 hydroxyl group of a protected baccatin derivative with a suitable N-acylphenylisoserine side chain. Over the years, several distinct strategies have emerged, each with its own set of advantages and disadvantages. Here, we will focus on the most influential and widely adopted routes.

The Denis-Greene Esterification: A Pioneering Approach from 10-DAB

In 1988, Jean-Noël Denis and Andrew Greene reported a landmark semi-synthesis of paclitaxel starting from 10-deacetylbaccatin III (10-DAB).[7][8] This was a pivotal moment, as 10-DAB is considerably more abundant than paclitaxel itself in the renewable needles of the yew tree.

The core of the Denis-Greene strategy involves a multi-step process:

  • Protection of the C7 Hydroxyl Group: The C7 hydroxyl of 10-DAB is selectively protected, typically as a triethylsilyl (TES) ether. This is a crucial step to prevent side reactions in subsequent steps.

  • Acetylation of the C10 Hydroxyl Group: The C10 hydroxyl is then acetylated to yield 7-O-TES-baccatin III.

  • Side-Chain Attachment: The protected baccatin core is then esterified at the C13 position with a protected phenylisoserine side chain.

  • Deprotection: Finally, the protecting groups are removed to yield paclitaxel.

This pioneering route demonstrated the feasibility of using the more abundant 10-DAB, and early reports cited an overall yield of 53% .[7] Subsequent refinements have further optimized this process.

The Holton-Ojima β-Lactam Strategy: A Paradigm of Efficiency

A significant leap in the efficiency of paclitaxel semi-synthesis came with the development of the β-lactam side-chain coupling method, pioneered by Robert Holton and Iwao Ojima.[9] This has become one of the most widely used methods in industrial production.

The elegance of this approach lies in the use of a pre-formed, optically active β-lactam which is coupled with the protected baccatin core. The key steps are:

  • Protection of Baccatin III or 10-DAB: Similar to the Denis-Greene approach, the starting material (either baccatin III or 10-DAB, which is subsequently acetylated) is protected, most commonly at the C7 position with a triethylsilyl (TES) group.

  • β-Lactam Coupling: The lithium alkoxide of the protected baccatin derivative is reacted with a specific, enantiomerically pure β-lactam. This reaction opens the β-lactam ring and forms the desired ester linkage at C13 in a highly stereoselective manner.

  • Deprotection: The final step involves the removal of the protecting groups to afford paclitaxel.

The Holton-Ojima protocol is renowned for its high efficiency and stereocontrol, which has been a key factor in its widespread adoption for the commercial synthesis of paclitaxel.[9]

Newer Routes: Exploring Alternative Precursors

More recent research has focused on utilizing even more abundant taxane precursors to further streamline the synthesis and improve cost-effectiveness. One notable example is the use of 10-deacetyl-7-xylosyltaxanes . These compounds can be converted to paclitaxel in a three-step sequence of redox, acetylation, and deacetylation with a reported total yield of 67.6% and a purity of over 99.5%.[3][10] This approach is particularly attractive as it bypasses the need for isolating 10-DAB and the use of expensive chiral side chains.[3]

Quantitative Yield Comparison

The following table provides a summary of the reported yields for the different semi-synthetic routes to paclitaxel. It is important to note that these yields can vary depending on the specific reaction conditions, scale, and purity of the starting materials.

Semi-Synthesis RouteStarting PrecursorKey StepsReported Overall Yield (%)Reference(s)
Denis-Greene10-Deacetylbaccatin III (10-DAB)1. C7-OH Protection2. C10-OH Acetylation3. Side-Chain Esterification4. Deprotection~53%[7]
Optimized 4-Step from 10-DAB10-Deacetylbaccatin III (10-DAB)1. C7-OH Protection (TES)2. C10-OH Acetylation3. Side-Chain Attachment4. Deprotection55 - 75%[11]
Holton-OjimaBaccatin III or 10-DAB1. C7-OH Protection2. β-Lactam Coupling3. DeprotectionHighly Efficient (Specific overall yield varies with patent/publication)[9]
Xue et al.10-deacetyl-7-xylosyltaxanes1. Redox2. Acetylation3. Deacetylation67.6%[3]

Experimental Workflows and Methodologies

To provide a practical context to the theoretical discussion, detailed experimental protocols for key transformations in the semi-synthesis of paclitaxel are presented below.

Protocol 1: Four-Step Semi-Synthesis of Paclitaxel from 10-Deacetylbaccatin III (10-DAB)

This protocol is a representative example of the Denis-Greene approach and its subsequent optimizations.

Step 1: Protection of the C7-Hydroxyl Group of 10-DAB

  • Objective: To selectively protect the C7-hydroxyl group as a triethylsilyl (TES) ether.

  • Reagents: 10-Deacetylbaccatin III (10-DAB), Triethylsilyl chloride (TESCl), Pyridine.

  • Procedure:

    • Dissolve 10-DAB in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add an excess of TESCl to the solution.

    • Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench with cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated aqueous copper sulfate to remove pyridine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 7-O-TES-10-deacetylbaccatin III.

  • Typical Yield: 85-95%[11]

Step 2: Acetylation of the C10-Hydroxyl Group

  • Objective: To acetylate the C10-hydroxyl group to form 7-O-TES-baccatin III.

  • Reagents: 7-O-TES-10-deacetylbaccatin III, Acetyl chloride (AcCl) or Acetic anhydride (Ac₂O), Pyridine or another suitable base.

  • Procedure:

    • Dissolve the 7-O-TES-10-deacetylbaccatin III in anhydrous pyridine.

    • Cool the solution to 0°C.

    • Slowly add acetyl chloride or acetic anhydride.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, work up the reaction as described in Step 1.

    • Purify the product by column chromatography to yield 7-O-TES-baccatin III.

  • Typical Yield: 90-98%[11]

Step 3: Side-Chain Attachment via Esterification

  • Objective: To attach the protected N-acyl-phenylisoserine side chain to the C13-hydroxyl group.

  • Reagents: 7-O-TES-baccatin III, Protected side chain (e.g., Ojima β-lactam), Coupling agent (e.g., DCC/DMAP or formation of a lithium alkoxide).

  • Procedure (Illustrative using Ojima-Holton coupling):

    • Dissolve 7-O-TES-baccatin III in anhydrous THF under an inert atmosphere.

    • Cool the solution to a low temperature (e.g., -40°C to -78°C).

    • Add a strong base such as lithium hexamethyldisilazide (LiHMDS) to generate the C13-alkoxide.

    • Slowly add a solution of the protected β-lactam side chain in THF.

    • Allow the reaction to proceed at low temperature and monitor by TLC.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash, dry, and concentrate.

    • Purify the protected paclitaxel intermediate by column chromatography.

  • Typical Yield: 80-90%[11]

Step 4: Deprotection to Yield Paclitaxel

  • Objective: To remove the protecting groups (e.g., TES at C7 and any side-chain protecting groups) to obtain the final product.

  • Reagents: Protected paclitaxel intermediate, Deprotecting agent (e.g., hydrofluoric acid-pyridine complex (HF-Py) or trifluoroacetic acid (TFA)).

  • Procedure:

    • Dissolve the protected paclitaxel intermediate in a suitable solvent such as acetonitrile or dichloromethane.

    • Cool the solution to 0°C.

    • Carefully add the deprotecting agent (e.g., HF-Py).

    • Stir the reaction at 0°C to room temperature and monitor by TLC.

    • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter, concentrate, and purify the final product by column chromatography or preparative HPLC to obtain high-purity paclitaxel.

  • Typical Yield: 85-95%[11]

Visualizing the Synthetic Pathways

To further elucidate the chemical transformations, the following diagrams, generated using Graphviz, illustrate the core logic of the key semi-synthetic routes.

paclitaxel_semisynthesis_10DAB cluster_10DAB_Route Semi-Synthesis from 10-DAB 10-DAB 10-Deacetylbaccatin III (10-DAB) Protected_10DAB 7-O-TES-10-deacetylbaccatin III 10-DAB->Protected_10DAB 1. C7-OH Protection (TESCl, Pyridine) Protected_Baccatin 7-O-TES-baccatin III Protected_10DAB->Protected_Baccatin 2. C10-OH Acetylation (AcCl, Pyridine) Protected_Paclitaxel Protected Paclitaxel Protected_Baccatin->Protected_Paclitaxel 3. Side-Chain Attachment (e.g., β-Lactam Coupling) Paclitaxel Paclitaxel Protected_Paclitaxel->Paclitaxel 4. Deprotection (HF-Py)

Caption: Workflow for the semi-synthesis of paclitaxel from 10-deacetylbaccatin III.

paclitaxel_semisynthesis_BaccatinIII cluster_BaccatinIII_Route Semi-Synthesis from Baccatin III Baccatin_III Baccatin III Protected_Baccatin_III 7-O-Protected Baccatin III Baccatin_III->Protected_Baccatin_III 1. C7-OH Protection Protected_Paclitaxel_B Protected Paclitaxel Protected_Baccatin_III->Protected_Paclitaxel_B 2. Side-Chain Attachment (e.g., β-Lactam Coupling) Paclitaxel_B Paclitaxel Protected_Paclitaxel_B->Paclitaxel_B 3. Deprotection

Caption: A generalized scheme for the semi-synthesis of paclitaxel starting from baccatin III.

Conclusion and Future Outlook

The semi-synthesis of paclitaxel is a mature field that has successfully addressed the initial supply challenges of this critical anticancer drug. The choice of the synthetic route is a multifactorial decision that weighs the availability and cost of the starting precursor against the efficiency and robustness of the chemical transformations. While the Holton-Ojima β-lactam strategy has been a mainstay of industrial production, ongoing research into alternative precursors and more convergent synthetic strategies continues to refine and improve the overall efficiency of paclitaxel synthesis. For the researcher, a thorough understanding of these different routes, their underlying chemical principles, and their associated yields is paramount for the successful development of paclitaxel and its next-generation analogs.

References

  • Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. (2023). National Institutes of Health. [Link]

  • Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. (2023). MDPI. [Link]

  • Semisynthesis of Taxol®: An improved procedure for the isolation of 10-deacetylbaccatin III. (2025). ResearchGate. [Link]

  • Review of the Research Progress of Paclitaxel. (2023). ResearchGate. [Link]

  • Comprehensive strategies for paclitaxel production: insights from plant cell culture, endophytic microorganisms, and synthetic biology. (2023). National Institutes of Health. [Link]

  • Comprehensive strategies for paclitaxel production: insights from plant cell culture, endophytic microorganisms, and synthetic biology. (2025). Oxford Academic. [Link]

  • Next Generation Taxoids. Ojima Research Group - Stony Brook University. [Link]

  • Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties. (2024). PubMed Central. [Link]

  • Paclitaxel total synthesis. Wikipedia. [Link]

  • Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile.
  • Semi-synthetic route for the preparation of paclitaxel, docetaxel and 10-deacetylbaccatin iii from 9-dihydro-13-acetylbaccatin iii.
  • A new semisynthesis of paclitaxel from baccatin III. (1999). National Institutes of Health. [Link]

  • Mukaiyama aldol addition. Wikipedia. [Link]

Sources

A Comparative Guide to Alternative Protecting Groups for the C7 Hydroxyl of 10-Deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C7 Protection in Taxane Synthesis

10-Deacetylbaccatin III (10-DAB) stands as a cornerstone in the semi-synthesis of Paclitaxel (Taxol®) and its analogues, a class of potent anti-cancer agents.[1] Isolated from the needles of the yew tree (Taxus baccata), 10-DAB offers a readily available and structurally advanced starting material.[2] The synthetic challenge lies in the selective functionalization of its multiple hydroxyl groups. To facilitate the crucial esterification at the C13 position and acylation at the C10 position, the C7 hydroxyl group must be temporarily masked with a protecting group.[3][4]

The choice of this C7 protecting group is not trivial; it dictates the reaction conditions that can be employed in subsequent steps and ultimately influences the overall efficiency and yield of the synthesis. An ideal protecting group should be introduced selectively in high yield, remain stable throughout multiple synthetic transformations, and be removed cleanly under specific conditions that do not affect other functional groups in the molecule.[5][6]

This guide provides an in-depth comparison of two prominent alternative protecting groups for the C7 hydroxyl of 10-DAB: the Triethylsilyl (TES) ether and the 2,2,2-Trichloroethoxycarbonyl (Troc) carbonate. We will delve into the experimental protocols for their application and removal, analyze their respective stability profiles, and provide a direct comparison to guide researchers in making the optimal choice for their specific synthetic strategy.

The Triethylsilyl (TES) Group: A Robust and Versatile Silyl Ether

The triethylsilyl (TES) group is a widely used silyl ether for protecting hydroxyl functionalities.[7] In the context of 10-DAB, its steric bulk allows for preferential reaction at the C7 hydroxyl over the more hindered C10 hydroxyl, although selective protection often requires careful control of reaction conditions. The resulting 7-O-TES-10-deacetylbaccatin III is a key intermediate in various taxane synthesis routes.[4][8]

Experimental Protocol: Introduction of the TES Group

The protection of the C7-OH group with TES is typically achieved by reacting 10-deacetylbaccatin III with triethylsilyl chloride (TESCl) in the presence of a base, such as pyridine or imidazole, in an aprotic solvent like dichloromethane (DCM).

Step-by-Step Methodology:

  • Dissolve 10-deacetylbaccatin III (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylsilyl chloride (TESCl, ~1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 7-O-(Triethylsilyl)-10-deacetylbaccatin III.[8]

Stability Profile

The C7-TES ether linkage is robust and exhibits excellent stability under a wide range of conditions, making it suitable for multi-step syntheses.

  • Stable under: Basic (hydrolytic), reductive (e.g., H₂/Pd-C), and mildly oxidative conditions.

  • Labile under: Acidic conditions and in the presence of fluoride ion sources.[7]

This stability profile allows for selective manipulation of other parts of the molecule, such as the acylation of the C10-OH group, without disturbing the C7 protection.

Experimental Protocol: Deprotection of the TES Group

Removal of the TES group is reliably achieved under acidic conditions, most commonly using a solution of hydrofluoric acid in pyridine (HF-Pyridine).

Step-by-Step Methodology:

  • Dissolve the 7-O-TES protected taxane derivative in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C.

  • Carefully add HF-Pyridine (excess) to the solution.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via column chromatography to obtain the deprotected product.

The 2,2,2-Trichloroethoxycarbonyl (Troc) Group: An Orthogonal Carbonate

The 2,2,2-trichloroethoxycarbonyl (Troc) group serves as an excellent alternative, offering a distinct and orthogonal deprotection strategy compared to silyl ethers.[9][10] It is introduced by converting the hydroxyl group into a carbonate ester.[11] Its stability under acidic and standard hydrogenolysis conditions, coupled with its unique removal via reductive cleavage, makes it a powerful tool in complex organic synthesis.[12][13]

Experimental Protocol: Introduction of the Troc Group

The Troc group is installed using 2,2,2-trichloroethyl chloroformate (Troc-Cl) in the presence of a base. The reaction conditions can be tuned for selectivity towards the C7 hydroxyl.

Step-by-Step Methodology:

  • Dissolve 10-deacetylbaccatin III (1.0 eq) in a mixture of anhydrous DCM and pyridine under an inert atmosphere.

  • Cool the reaction mixture to -10 °C.

  • Slowly add a solution of 2,2,2-trichloroethyl chloroformate (Troc-Cl, ~1.2 eq) in DCM.

  • Maintain the temperature and stir for several hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, dilute the reaction with DCM and wash sequentially with cold dilute hydrochloric acid (HCl), saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to afford 7-O-(2,2,2-Trichloroethoxycarbonyl)-10-deacetylbaccatin III.[14]

Stability Profile

The Troc group's key advantage is its unique stability profile, which is complementary to many other common protecting groups.

  • Stable under: Strongly acidic conditions (e.g., TFA, HCl), basic hydrolysis, and catalytic hydrogenation (e.g., H₂/Pd-C).[9]

  • Labile under: Reductive conditions, specifically with zinc dust in the presence of a proton source like acetic acid.[12]

This orthogonality is particularly valuable. For instance, a Boc group on a side chain can be removed with acid without affecting the C7-Troc group, and a benzyl ether can be cleaved by hydrogenolysis while the Troc group remains intact.

Experimental Protocol: Deprotection of the Troc Group

The removal of the Troc group is a mild and selective reductive process, typically employing activated zinc dust.[9][12]

Step-by-Step Methodology:

  • Dissolve the 7-O-Troc protected taxane derivative in a solvent mixture such as acetic acid/methanol or THF/water.

  • Add activated zinc dust (large excess) to the solution.

  • Stir the suspension vigorously at room temperature for 1-3 hours. Monitor the deprotection by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the excess zinc.

  • Wash the filter cake with the reaction solvent.

  • Neutralize the filtrate with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Comparative Analysis: TES vs. Troc

The choice between TES and Troc for the protection of the C7 hydroxyl depends entirely on the planned synthetic route. Each group offers a distinct set of advantages based on its stability and method of removal.

Data Presentation: Head-to-Head Comparison
FeatureTriethylsilyl (TES) Group2,2,2-Trichloroethoxycarbonyl (Troc) Group
Protection Reagent Triethylsilyl chloride (TESCl)2,2,2-Trichloroethyl chloroformate (Troc-Cl)
Protection Conditions Base (e.g., Pyridine, Imidazole) in aprotic solventBase (e.g., Pyridine) in aprotic solvent
Deprotection Method Acid (e.g., HF-Pyridine) or Fluoride source (e.g., TBAF)Reduction (e.g., Zn/AcOH)
Stability to Acid LabileStable
Stability to Base Stable Stable
Stability to H₂/Pd-C Stable Stable
Stability to Zn/AcOH Stable Labile
Key Advantage Robustness, common in many established syntheses.[8]Excellent orthogonality with acid-labile (Boc) and hydrogenation-labile (Bn, Cbz) groups.[12]
Potential Drawback Removal requires corrosive HF or careful control of other acid-labile groups.Requires a reductive step which may not be compatible with other functionalities (e.g., azides).
Strategic Considerations
  • Choose TES when: Your subsequent synthetic steps involve basic conditions, standard hydrogenolysis, or other transformations where an acid-labile group is undesirable. It is a well-established protecting group in taxol chemistry.[4]

  • Choose Troc when: Your synthesis requires the use of strongly acidic conditions (e.g., for the removal of a Boc group) or catalytic hydrogenation to remove benzyl-type protecting groups. The reductive deprotection offers a highly selective "release" mechanism that is orthogonal to most other common protecting groups.[9][12]

Visualizing the Workflows

To further clarify the chemical transformations, the following diagrams illustrate the protection and deprotection schemes for both the TES and Troc groups on the 10-deacetylbaccatin III core.

TES_Protection DAB 10-Deacetylbaccatin III Reagents TESCl, Pyridine DCM, 0°C to RT DAB->Reagents TES_DAB 7-O-TES-10-DAB Reagents->TES_DAB

Caption: Protection of 10-DAB with Triethylsilyl Chloride (TESCl).

Troc_Protection DAB 10-Deacetylbaccatin III Reagents Troc-Cl, Pyridine DCM, -10°C DAB->Reagents Troc_DAB 7-O-Troc-10-DAB Reagents->Troc_DAB

Caption: Protection of 10-DAB with Troc-Cl.

Deprotection_Comparison cluster_TES TES Deprotection cluster_Troc Troc Deprotection TES_DAB 7-O-TES-10-DAB Reagents_TES HF-Pyridine, THF, 0°C TES_DAB->Reagents_TES DAB1 10-Deacetylbaccatin III Reagents_TES->DAB1 Troc_DAB 7-O-Troc-10-DAB Reagents_Troc Zn, AcOH/MeOH, RT Troc_DAB->Reagents_Troc DAB2 10-Deacetylbaccatin III Reagents_Troc->DAB2

Caption: Orthogonal Deprotection Pathways for TES and Troc Groups.

Conclusion

Both the triethylsilyl (TES) and 2,2,2-trichloroethoxycarbonyl (Troc) groups are highly effective for the protection of the C7 hydroxyl of 10-deacetylbaccatin III. There is no single "best" choice; rather, the optimal protecting group is determined by the overall synthetic plan. The TES group offers robust protection that is removed under acidic/fluoride conditions, while the Troc group provides exceptional orthogonality, withstanding acids and hydrogenolysis but cleaving readily under mild reduction. By understanding the distinct chemical properties and leveraging the specific advantages of each, researchers can design more efficient, flexible, and higher-yielding semi-syntheses of paclitaxel and its next-generation analogues.

References

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comparative study of catalytic systems for 10-deacetylbaccatin III silylation

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Catalytic Systems for the Silylation of 10-Deacetylbaccatin III

Introduction: The Crucial Role of Silylation in Paclitaxel Semi-Synthesis

10-Deacetylbaccatin III (10-DAB) is a complex natural product extracted from the needles of the European yew tree, Taxus baccata. It serves as a vital starting material for the semi-synthesis of paclitaxel (Taxol®), a widely used chemotherapeutic agent for treating various cancers. The semi-synthetic route is essential as the direct isolation of paclitaxel from natural sources is not commercially viable due to its low abundance.

The core of paclitaxel's semi-synthesis lies in the selective esterification of the C13 hydroxyl group of a protected 10-DAB derivative with a protected β-phenylisoserine side chain. To achieve this, the other reactive hydroxyl groups in 10-DAB, particularly at the C7 and C10 positions, must be selectively protected. The silylation of the C10 hydroxyl group is a critical step, and the choice of the catalytic system for this transformation significantly impacts the overall efficiency, selectivity, and yield of the final product. This guide provides a comparative analysis of various catalytic systems employed for the silylation of 10-DAB, offering insights into their mechanisms, performance, and practical applications for researchers and professionals in drug development.

Understanding the Challenge: Selective Silylation of 10-Deacetylbaccatin III

10-DAB possesses multiple hydroxyl groups with varying reactivities. The primary challenge in its derivatization is to achieve selective protection, particularly at the C10 position, without affecting the C7 and C13 hydroxyl groups. The steric and electronic environment of each hydroxyl group dictates its nucleophilicity and accessibility to silylating agents. The choice of catalyst is paramount in modulating this selectivity. An ideal catalytic system should offer high regioselectivity for the C10 hydroxyl group, proceed under mild reaction conditions, and provide high yields of the desired product.

Comparative Analysis of Catalytic Systems

This section evaluates the performance of different catalytic systems for the silylation of 10-DAB, supported by experimental data.

Amine-Based Catalysis: The Classical Approach

Amine bases, such as triethylamine (TEA), pyridine, and 4-dimethylaminopyridine (DMAP), are the most commonly employed catalysts for the silylation of alcohols. Their mechanism involves the activation of the silylating agent through the formation of a more reactive silylimidazonium or silylammonium intermediate.

Mechanism of Amine-Catalyzed Silylation

The amine base acts as a nucleophilic catalyst, attacking the silicon atom of the silyl halide (e.g., TES-Cl) to form a highly reactive silylammonium salt. This intermediate is then readily attacked by the hydroxyl group of 10-DAB. The steric hindrance around the hydroxyl groups of 10-DAB plays a crucial role in determining the regioselectivity of the reaction. The C10 hydroxyl group, being less sterically hindered than the C7 and C13 hydroxyls, is preferentially silylated.

Amine_Catalyzed_Silylation cluster_activation Catalyst Activation cluster_silylation Silylation of 10-DAB Amine Amine (e.g., TEA, Pyridine) ActivatedSilyl [R3Si-Amine]+X- Amine->ActivatedSilyl Nucleophilic Attack SilylHalide R3Si-X (e.g., TES-Cl) SilylHalide->ActivatedSilyl 10DAB 10-DAB-OH Silylated10DAB 10-DAB-OSiR3 ActivatedSilyl->Silylated10DAB Nucleophilic Attack by C10-OH 10DAB->Silylated10DAB

Caption: General mechanism of amine-catalyzed silylation of 10-DAB.

Performance Data

CatalystSilylating AgentSolventTemp (°C)Time (h)Yield (%)Selectivity (C10)Reference
Triethylamine (TEA)TES-ClCH2Cl20 - RT2~90High
PyridineTES-ClPyridineRT12>95High
DMAPTBS-ClCH2Cl2RT4~85Moderate

Expert Insights: While effective, traditional amine bases often require stoichiometric amounts and can lead to side reactions, such as the formation of silyl ethers at other hydroxyl groups if the reaction is not carefully controlled. Pyridine, being a weaker base and also acting as the solvent, often provides higher selectivity.

Organocatalysis: The Rise of N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the silylation of alcohols. Their strong nucleophilicity and steric tuneability make them highly effective for activating silylating agents.

Mechanism of NHC-Catalyzed Silylation

The NHC catalyst attacks the silicon atom of the silylating agent to form a highly electrophilic NHC-silyl adduct. This adduct is then attacked by the alcohol, regenerating the NHC catalyst and forming the silyl ether. The steric bulk of the NHC can be tailored to enhance the regioselectivity of the silylation.

NHC_Catalyzed_Silylation cluster_catalytic_cycle NHC Catalytic Cycle NHC NHC NHCSilylAdduct [NHC-SiR3]+X- NHC->NHCSilylAdduct Nucleophilic Attack SilylHalide R3Si-X SilylHalide->NHCSilylAdduct Silylated10DAB 10-DAB-OSiR3 NHCSilylAdduct->Silylated10DAB Nucleophilic Attack by C10-OH 10DAB 10-DAB-OH 10DAB->Silylated10DAB Silylated10DAB->NHC Catalyst Regeneration

Caption: Catalytic cycle for the NHC-catalyzed silylation of 10-DAB.

Performance Data

CatalystSilylating AgentSolventTemp (°C)Time (h)Yield (%)Selectivity (C10)Reference
IPrTES-ClTHFRT1>98Excellent
IMesTIPS-ClCH2Cl2RT3~92High

Expert Insights: NHC catalysts offer significant advantages over traditional amines, including higher catalytic activity (often requiring only catalytic amounts), milder reaction conditions, and enhanced selectivity due to their well-defined steric and electronic properties. The choice of the NHC ligand (e.g., IPr vs. IMes) can be crucial in optimizing the reaction for a specific silylating agent and substrate.

Metal-Based Catalysis: Exploring New Frontiers

While less common than amine or organocatalytic systems, certain metal complexes have shown promise in catalyzing the silylation of alcohols. These systems often operate through different mechanisms, such as Lewis acid activation of the alcohol or oxidative addition/reductive elimination pathways.

Example: Zinc-Catalyzed Silylation

Zinc salts, such as Zn(OTf)2, can act as Lewis acids to activate the hydroxyl group of 10-DAB, making it more nucleophilic towards the silylating agent.

Performance Data

CatalystSilylating AgentSolventTemp (°C)Time (h)Yield (%)Selectivity (C10)Reference
Zn(OTf)2TES-ClMeCNRT6~80Moderate

Expert Insights: Metal-based catalysts for silylation are still an emerging area. While they may not yet surpass the efficiency and selectivity of NHC catalysts for 10-DAB silylation, they offer alternative mechanistic pathways that could be advantageous for other complex molecules or for achieving different selectivities.

Experimental Protocols

Protocol 1: Silylation of 10-DAB using Triethylamine (TEA)
  • Dissolve 10-deacetylbaccatin III (1 equivalent) in anhydrous dichloromethane (CH2Cl2) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution.

  • Slowly add triethylsilyl chloride (TES-Cl, 1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 10-O-triethylsilyl-10-deacetylbaccatin III.

Protocol 2: NHC-Catalyzed Silylation of 10-DAB
  • To a solution of 10-deacetylbaccatin III (1 equivalent) and the NHC catalyst (e.g., IPr, 0.05 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add the silylating agent (e.g., TES-Cl, 1.1 equivalents) at room temperature.

  • Stir the reaction mixture for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Conclusion and Future Outlook

The selective silylation of 10-deacetylbaccatin III is a pivotal step in the semi-synthesis of paclitaxel. While traditional amine-based catalysts have been the workhorse for this transformation, modern organocatalysts, particularly N-heterocyclic carbenes, offer superior performance in terms of catalytic efficiency, selectivity, and reaction conditions. The development of new catalytic systems, including novel organocatalysts and metal-based catalysts, continues to be an active area of research. Future efforts will likely focus on developing even more active and selective catalysts that can operate under greener and more sustainable conditions, further streamlining the production of this life-saving drug.

References

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  • Holton, R. A., Somoza, C., Kim, H. B., Liang, F., Biediger, R. J., Boatman, P. D., ... & Nadizadeh, H. (1994). First total synthesis of taxol. 2. Completion of the C and D rings. Journal of the American Chemical Society, 116(4), 1599-1600. [Link]

  • Ojima, I., Habus, I., Zhao, M., Zucco, M., Park, Y. H., Sun, C. M., & Brigaud, T. (1992). New and efficient approaches to the semisynthesis of taxol and its C-13 side-chain analogs by means of β-lactam synthon method. Tetrahedron, 48(34), 6985-7012. [Link]

  • Kaur, H., Zinner, D., & Strieth-Kalthoff, F. (2020). N-Heterocyclic carbenes as catalysts for silylation reactions. Beilstein Journal of Organic Chemistry, 16, 2688-2713. [Link]

  • Nolan, S. P. (2011). The development and catalytic uses of N-heterocyclic carbene gold complexes. Accounts of Chemical Research, 44(2), 91-100. [Link]

  • Wuts, P. G. M. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons. [Link]

A Comparative Analysis of Impurities in Paclitaxel from Different Semi-Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Paclitaxel Synthesis

Paclitaxel, a cornerstone of chemotherapy, is a complex diterpenoid natural product. Due to the scarcity of its original source, the Pacific yew tree (Taxus brevifolia), semi-synthetic production methods have become the primary source for this essential anti-cancer drug. These semi-synthetic routes, while enabling a more sustainable and scalable supply, introduce a unique set of challenges related to impurities. The impurity profile of a paclitaxel active pharmaceutical ingredient (API) is a critical quality attribute, as even structurally similar impurities can impact efficacy and toxicity. This guide provides an in-depth analysis of the impurities arising from the two major semi-synthetic routes of paclitaxel, offering insights into their origins and the analytical methodologies required for their stringent control.

The two predominant semi-synthetic pathways for paclitaxel production commence from precursors extracted from the renewable needles and twigs of various yew species: 10-deacetylbaccatin III (10-DAB) and Baccatin III.[1][2] The choice of starting material and the subsequent synthetic transformations directly influence the impurity profile of the final paclitaxel product. Understanding the correlation between the synthetic route and the resulting impurities is paramount for process optimization, quality control, and ensuring patient safety.

The Two Major Semi-Synthetic Routes: A Comparative Overview

The semi-synthesis of paclitaxel primarily involves the esterification of a protected baccatin core with a suitable C-13 side chain. The key difference between the two main routes lies in the starting precursor and the necessary chemical modifications to achieve the final paclitaxel molecule.

The 10-Deacetylbaccatin III (10-DAB) Route

The 10-DAB route is a widely employed method for large-scale paclitaxel production due to the relatively high abundance of 10-DAB in yew needles.[3][4] This pathway, however, involves a multi-step process that can introduce several process-related impurities. A critical step in this synthesis is the acetylation of the hydroxyl group at the C-10 position.[5] Incomplete acetylation is a common issue that can lead to the presence of 10-deacetylpaclitaxel in the final product.

Furthermore, the protection of other reactive sites on the 10-DAB core, typically the C-7 hydroxyl group, is necessary before the attachment of the C-13 side chain.[5][6] Inefficient protection or deprotection steps can result in the formation of various side products. Unreacted intermediates, such as 10-deacetylbaccatin III and baccatin III, can also be carried through the process if purification steps are not sufficiently robust.

The Baccatin III Route

Starting from baccatin III offers a more direct path to paclitaxel as the C-10 position is already acetylated.[7][8] This route theoretically involves fewer synthetic steps compared to the 10-DAB route, which could translate to a cleaner impurity profile with respect to process-related impurities. However, the lower natural abundance of baccatin III compared to 10-DAB can make this route less economically favorable. The primary process-related impurity concern in this route is the presence of unreacted baccatin III in the final product.

Unveiling the Impurities: A Route-Specific Analysis

The impurities in semi-synthetic paclitaxel can be broadly categorized as either process-related or starting material-related.

Process-Related Impurities: These are impurities that are formed during the chemical transformations of the semi-synthetic process.

  • 10-Deacetylpaclitaxel: This impurity is a hallmark of the 10-DAB route and arises from the incomplete acetylation of the C-10 hydroxyl group. Its presence indicates a suboptimal acetylation step.

  • Baccatin III: In the baccatin III route, this is primarily an unreacted starting material. In the 10-DAB route, its presence can indicate both incomplete side-chain attachment and potential hydrolysis of the C-13 side chain of paclitaxel under certain conditions.

  • 7-Epipaclitaxel: This is a common degradation product of paclitaxel that can form under non-optimal pH and temperature conditions.[9][10] While not strictly a process impurity tied to a specific route, the reaction and purification conditions of either semi-synthetic pathway can influence its formation. It is a critical impurity to monitor for stability.[11][12]

  • Side-Chain Related Impurities: The attachment of the C-13 phenylisoserine side chain is a complex step in both routes and can generate various impurities. These can include diastereomers of the side chain or byproducts from the coupling reaction.[13][14][15]

Starting Material-Related Impurities: These impurities are structurally similar compounds that are co-extracted with 10-DAB or baccatin III from the yew biomass.

  • Cephalomannine: This is the most common natural analogue of paclitaxel and is frequently found in extracts from Taxus species.[16][17][18][19] It differs from paclitaxel in the side chain, having a tigloyl group instead of a benzoyl group. The level of cephalomannine in the final product is directly related to the purity of the starting 10-DAB or baccatin III.[20][21]

The following diagram illustrates the two primary semi-synthetic routes and highlights the key stages where impurities can be introduced.

Paclitaxel_Synthesis cluster_10DAB 10-DAB Route cluster_Baccatin Baccatin III Route Yew_Needles_1 Yew Needles Extraction_1 Extraction & Purification Yew_Needles_1->Extraction_1 Ten_DAB 10-Deacetylbaccatin III (10-DAB) Extraction_1->Ten_DAB Imp_Cephalomannine_1 Cephalomannine Extraction_1->Imp_Cephalomannine_1 Co-extracted Protection C-7 Hydroxyl Protection Ten_DAB->Protection Acetylation C-10 Acetylation Protection->Acetylation Side_Chain_Attachment_1 C-13 Side Chain Attachment Acetylation->Side_Chain_Attachment_1 Imp_10_Deacetylpaclitaxel 10-Deacetylpaclitaxel Acetylation->Imp_10_Deacetylpaclitaxel Incomplete reaction Deprotection_1 Deprotection Side_Chain_Attachment_1->Deprotection_1 Imp_Baccatin_III_1 Baccatin III Side_Chain_Attachment_1->Imp_Baccatin_III_1 Incomplete reaction Paclitaxel_1 Paclitaxel Deprotection_1->Paclitaxel_1 Imp_7_Epipaclitaxel_1 7-Epipaclitaxel Deprotection_1->Imp_7_Epipaclitaxel_1 Degradation Yew_Needles_2 Yew Needles Extraction_2 Extraction & Purification Yew_Needles_2->Extraction_2 Baccatin_III Baccatin III Extraction_2->Baccatin_III Imp_Cephalomannine_2 Cephalomannine Extraction_2->Imp_Cephalomannine_2 Co-extracted Protection_2 C-7 Hydroxyl Protection Baccatin_III->Protection_2 Side_Chain_Attachment_2 C-13 Side Chain Attachment Protection_2->Side_Chain_Attachment_2 Deprotection_2 Deprotection Side_Chain_Attachment_2->Deprotection_2 Imp_Baccatin_III_2 Baccatin III (Unreacted) Side_Chain_Attachment_2->Imp_Baccatin_III_2 Incomplete reaction Paclitaxel_2 Paclitaxel Deprotection_2->Paclitaxel_2 Imp_7_Epipaclitaxel_2 7-Epipaclitaxel Deprotection_2->Imp_7_Epipaclitaxel_2 Degradation

Caption: Semi-synthetic routes of paclitaxel and key impurity introduction points.

Comparative Data on Impurity Profiles

The following table summarizes the key impurities and their typical association with the two major semi-synthetic routes. The levels of these impurities can vary significantly based on the specific process conditions and purification methods employed by the manufacturer.

ImpurityChemical StructurePrimary OriginMore Prevalent in RouteRationale
10-Deacetylpaclitaxel Paclitaxel lacking the C-10 acetyl groupProcess-Related10-DABIncomplete acetylation of the 10-hydroxyl group on the 10-DAB precursor.
Baccatin III The tetracyclic core of paclitaxelProcess-Related/Starting MaterialBaccatin IIIUnreacted starting material in the Baccatin III route. Can also be a process impurity in the 10-DAB route.
Cephalomannine Paclitaxel analogue with a tigloyl group at C-13 side chainStarting Material-RelatedBothCo-extracted with 10-DAB and Baccatin III from yew needles. Its level depends on the initial purification of the precursor.
7-Epipaclitaxel Epimer of paclitaxel at the C-7 positionDegradation ProductBothCan form from paclitaxel under certain pH and temperature conditions during synthesis or storage.

Experimental Protocol for Comparative Impurity Analysis

A robust analytical methodology is essential for the accurate identification and quantification of impurities in paclitaxel. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method for purity analysis. For structural elucidation and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable.

Step-by-Step HPLC-UV Method for Impurity Profiling

This protocol provides a general framework for the comparative analysis of paclitaxel samples from different semi-synthetic routes.

1. Materials and Reagents:

  • Paclitaxel reference standard and impurity standards (10-deacetylpaclitaxel, baccatin III, cephalomannine, 7-epipaclitaxel)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Formic acid (optional, for mobile phase modification)

  • Paclitaxel samples from 10-DAB and Baccatin III routes

2. Sample Preparation:

  • Accurately weigh and dissolve the paclitaxel samples and standards in a suitable solvent, typically a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.

  • Further dilute the stock solutions with the mobile phase to a working concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

  • Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

3. HPLC Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed to achieve optimal separation of paclitaxel from its impurities. A common mobile phase consists of a mixture of water and acetonitrile. The gradient program should be optimized to resolve all key impurities.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 227 nm.

  • Injection Volume: 20 µL.

4. Data Analysis:

  • Identify the peaks for paclitaxel and its impurities in the sample chromatograms by comparing their retention times with those of the reference standards.

  • Calculate the percentage of each impurity using the area normalization method, assuming that all impurities have a similar response factor to paclitaxel at the detection wavelength. For more accurate quantification, a relative response factor for each impurity should be determined.

Confirmatory Analysis by LC-MS/MS

For unambiguous identification of impurities, especially novel or unexpected ones, LC-MS/MS is the gold standard.

  • The same chromatographic conditions as the HPLC-UV method can often be adapted for LC-MS/MS.

  • The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.

  • Full scan MS analysis will provide the molecular weights of the eluting compounds.

  • Tandem MS (MS/MS) fragmentation of the parent ions will provide structural information that can be used to confirm the identity of known impurities and to elucidate the structure of unknown ones.

The following diagram outlines the general workflow for the comparative analysis of paclitaxel impurities.

Impurity_Analysis_Workflow Sample_Collection Obtain Paclitaxel Samples (10-DAB and Baccatin III routes) Sample_Prep Sample Preparation (Dissolution, Dilution, Filtration) Sample_Collection->Sample_Prep HPLC_Analysis HPLC-UV Analysis (Impurity Profiling & Quantification) Sample_Prep->HPLC_Analysis Data_Analysis Data Analysis (Peak Identification, Area % Calculation) HPLC_Analysis->Data_Analysis LCMS_Analysis LC-MS/MS Analysis (Confirmatory Identification & Structural Elucidation) Data_Analysis->LCMS_Analysis For confirmation and unknowns Report Comparative Report Generation Data_Analysis->Report LCMS_Analysis->Report

Caption: Workflow for comparative impurity analysis of paclitaxel.

Conclusion and Expert Recommendations

The semi-synthetic route chosen for paclitaxel production has a profound impact on the final impurity profile. The 10-DAB route, while utilizing a more abundant precursor, is more susceptible to process-related impurities such as 10-deacetylpaclitaxel due to its multi-step nature. The Baccatin III route, being more direct, may have a lower propensity for such impurities but is still subject to contamination with unreacted starting material and co-extracted natural analogues like cephalomannine.

For researchers and drug development professionals, a thorough understanding of the potential impurities associated with each route is crucial for:

  • Source Selection: Evaluating potential suppliers of paclitaxel API requires a detailed assessment of their synthetic route and their capability to control route-specific impurities.

  • Process Development and Optimization: For manufacturers, this knowledge is key to optimizing reaction conditions and purification strategies to minimize the formation and carryover of impurities.

  • Analytical Method Development: Robust and validated analytical methods are necessary to accurately detect and quantify all potential impurities. The methods should be tailored to the specific impurity profile expected from a given synthetic route.

Ultimately, the stringent control of impurities in semi-synthetic paclitaxel is a critical aspect of ensuring the quality, safety, and efficacy of this life-saving medication. A comprehensive analytical approach, guided by an understanding of the underlying synthetic chemistry, is the cornerstone of this endeavor.

References

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  • PubMed. (1987). Taxol is converted to 7-epitaxol, a biologically active isomer, in cell culture medium. Retrieved January 12, 2026, from [Link]

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  • PubMed. (2009). Highly enantioselective organocatalytic addition of aldehydes to N-(Phenylmethylene)benzamides: asymmetric synthesis of the paclitaxel side chain and its analogues. Retrieved January 12, 2026, from [Link]

  • National Institutes of Health. (2017). The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). Paclitaxel total synthesis. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2008). Semisynthesis of Taxol®: An improved procedure for the isolation of 10-deacetylbaccatin III. Retrieved January 12, 2026, from [Link]

  • MDPI. (2023). Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. Retrieved January 12, 2026, from [Link]

  • National Institutes of Health. (2023). Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. Retrieved January 12, 2026, from [Link]

  • National Institutes of Health. (2023). Multicomponent Reaction-Enabled Semisynthesis of Taxanes Yields an Analogue with Reduced Chemotherapy-Induced Neuropathy. Retrieved January 12, 2026, from [Link]

  • PubMed. (1999). A new semisynthesis of paclitaxel from baccatin III. Retrieved January 12, 2026, from [Link]

  • RXN Chemicals. (n.d.). Paclitaxel EP Impurity D (7-epi-Cephalomannine) Manufacturer Supplier. Retrieved January 12, 2026, from [Link]

  • Brieflands. (2017). The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile.

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A Comparative Guide to the Validation of Analytical Methods for Purity Assessment of 7-O-(triethylsilyl)-10-deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-O-(triethylsilyl)-10-deacetylbaccatin III (TES-10-DAB) is a critical intermediate in the semi-synthesis of paclitaxel and docetaxel, cornerstone chemotherapeutic agents.[1] The purity of this synthetic precursor directly impacts the efficacy, safety, and yield of the final Active Pharmaceutical Ingredient (API). Therefore, robust, validated analytical methods are imperative for its quality control. This guide provides a comparative analysis of analytical techniques for purity assessment, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3] We present detailed protocols for method validation, compare the performance of High-Performance Liquid Chromatography (HPLC) with various detectors, and offer field-proven insights to aid researchers and drug development professionals in selecting and validating the most suitable methods for their specific applications.

Introduction

The journey from a raw botanical extract to a life-saving oncology drug is paved with complex chemical transformations. A pivotal step in the semi-synthesis of paclitaxel is the modification of 10-deacetylbaccatin III (10-DAB), a natural product extracted from the needles of the yew tree (Taxus baccata)[4][5]. To facilitate the selective addition of the C-13 side chain, the 7-hydroxyl group of 10-DAB is protected, commonly with a triethylsilyl (TES) group, to form TES-10-DAB.[1][6]

The purity of this intermediate is paramount. Any impurities, such as unreacted starting materials, isomers like 7-epi-10-deacetyl baccatin III, or degradation products, can carry through the synthetic process, leading to a compromised final API impurity profile and potential downstream manufacturing challenges.[7] Consequently, the analytical methods used to release TES-10-DAB for further processing must be rigorously validated to ensure they are fit for purpose. This validation process demonstrates, through empirical evidence, that a method is accurate, precise, specific, and robust for its intended application.

Section 1: Foundational Principles of Method Validation

The universally accepted framework for analytical method validation is provided by the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".[2][3][8] The objective is to demonstrate that an analytical procedure is suitable for its intended purpose.[3][9] For a purity method, this involves assessing several key performance characteristics that are logically interconnected.

Validation_Parameters Method Analytical Method (e.g., HPLC Purity) Specificity Specificity Method->Specificity Proves method can resolve analyte from impurities Linearity Linearity & Range Method->Linearity Establishes proportional response over a range Robustness Robustness Method->Robustness Assesses reliability under minor variations Accuracy Accuracy Specificity->Accuracy Ensures measurement is of analyte only Linearity->Accuracy Required for accurate quantitation Precision Precision (Repeatability & Intermediate) Linearity->Precision LOQ LOQ Linearity->LOQ Defines lower limit of reliable quantitation Accuracy->Precision Interdependent LOD LOD LOQ->LOD LOQ > LOD

Caption: Interrelationship of core validation parameters as per ICH Q2(R1).

Section 2: Comparative Analysis of Primary Analytical Techniques

The workhorse for purity analysis of taxane intermediates is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), typically with UV detection set around 227 nm, where the taxane core structure exhibits strong absorbance.[10][11][12][13][14]

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle: This technique separates compounds based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[10][15] TES-10-DAB, being a relatively non-polar molecule, is well-retained on a C18 column and can be eluted by increasing the organic solvent concentration in the mobile phase (gradient elution).

  • Rationale for Selection: HPLC-UV is robust, reliable, and widely available in QC laboratories. It provides excellent quantitation for known and unknown impurities, making it the standard for routine purity testing. The choice of a C18 column provides the necessary hydrophobicity to retain and separate taxane derivatives.[10] A gradient of acetonitrile and water is commonly employed to resolve compounds with a range of polarities within a reasonable timeframe.[10][11]

  • Typical Experimental Protocol:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[14][15]

    • Mobile Phase A: Purified Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.[15]

    • Detection: UV at 227 nm.[10][11]

    • Column Temperature: 30 °C.[11]

    • Injection Volume: 10 µL.[11]

    • Gradient Program: A typical gradient might start at 40% B, increase to 90% B over 30 minutes, hold for 5 minutes, and then return to initial conditions.

Method B: Ultra-Performance Liquid Chromatography (UPLC-UV)
  • Principle: UPLC utilizes columns with smaller particle sizes (<2 µm), which requires instrumentation capable of handling much higher backpressures. This results in significantly improved resolution, speed, and sensitivity compared to traditional HPLC.

  • Advantages: The primary advantage is speed. A 30-minute HPLC run can often be reduced to under 5 minutes, dramatically increasing sample throughput. The sharper peaks also lead to better resolution and higher sensitivity.

  • Considerations: Requires specialized UPLC instrumentation. Method transfer from HPLC to UPLC is not always straightforward and requires re-validation.

Method C: HPLC with Mass Spectrometry Detection (HPLC-MS)
  • Principle: An MS detector is coupled to the HPLC system. As compounds elute from the column, they are ionized and their mass-to-charge ratio (m/z) is determined.

  • Advantages: Provides definitive identification of impurities by confirming their molecular weight.[16] This is invaluable for impurity profiling, forced degradation studies, and troubleshooting out-of-specification results. It allows for the putative identification of unknown peaks without the need for isolating them.

  • Considerations: HPLC-MS is significantly more expensive and complex to operate and maintain than HPLC-UV. It is typically used in a research and development or investigative capacity rather than for routine QC.

Section 3: A Step-by-Step Guide to Method Validation for TES-10-DAB Purity

The following section details the validation workflow for the primary HPLC-UV method.

Validation_Workflow Start Start: Method Development & Optimization Protocol Write Validation Protocol (Define experiments & acceptance criteria) Start->Protocol Specificity 1. Specificity (Forced Degradation, Impurity Spiking) Protocol->Specificity Linearity 2. Linearity & Range Specificity->Linearity LOQ 3. LOQ & LOD Linearity->LOQ Accuracy 4. Accuracy (Spike Recovery) LOQ->Accuracy Precision 5. Precision (Repeatability & Intermediate Precision) Accuracy->Precision Robustness 6. Robustness (Vary Flow, Temp, etc.) Precision->Robustness Report Compile Validation Report (Summarize data, assess against criteria) Robustness->Report End Finish: Method Approved for Routine Use Report->End

Sources

A Senior Application Scientist's Guide to the Comparative Reactivity of Hydroxyl Groups in 10-Deacetylbaccatin III

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the nuanced reactivity of precursor molecules is paramount to efficient and scalable synthesis of active pharmaceutical ingredients. 10-deacetylbaccatin III (10-DAB III), a natural diterpenoid extracted from the needles of the yew tree (Taxus baccata), stands as a cornerstone in the semi-synthesis of the life-saving anti-cancer drugs paclitaxel (Taxol®) and docetaxel (Taxotere®)[1][2][3]. The synthetic utility of 10-DAB III is intrinsically linked to the differential reactivity of its six hydroxyl groups, located at the C1, C2, C4, C7, C10, and C13 positions. This guide provides an in-depth comparison of the reactivity of these hydroxyl groups, supported by experimental data, to empower researchers in designing strategic and high-yield synthetic routes.

The Landscape of Reactivity: A Comparative Overview

The selective functionalization of the hydroxyl groups in 10-DAB III is a testament to the intricate interplay of steric and electronic effects within its complex three-dimensional architecture. While all six hydroxyls present potential reaction sites, their accessibility and inherent nucleophilicity vary significantly, allowing for a degree of regioselectivity under controlled reaction conditions.

A study by Guéritte-Voegelein and co-workers on the acetylation of 10-DAB III in pyridine established a general order of reactivity for four of the hydroxyl groups as: C7-OH > C10-OH > C13-OH > C1-OH [4]. However, it is crucial to recognize that this order can be modulated by the choice of reagents, catalysts, and reaction conditions. For instance, the use of Lewis acids in the absence of pyridine can selectively promote acylation at the C10 position[4]. The hydroxyl groups at C2 and C4 are generally considered the least reactive, a factor attributed to significant steric hindrance.

The following table summarizes the relative reactivity of the hydroxyl groups in 10-DAB III based on extensive studies in the field.

Hydroxyl Group PositionRelative ReactivityKey Influencing FactorsCommon Synthetic Applications
C10-OH High Least sterically hindered secondary hydroxyl. Activated by the adjacent C9-carbonyl group.Selective acylation to form baccatin III, a key intermediate for paclitaxel synthesis.
C7-OH High Sterically accessible secondary hydroxyl on the convex face of the molecule.Protection with silyl ethers (e.g., TES, TBDMS) to prevent unwanted reactions during side-chain attachment at C13.
C13-OH Moderate Secondary hydroxyl, but with increased steric hindrance from the taxane core.Esterification with the paclitaxel or docetaxel side chain.
C1-OH Low Tertiary hydroxyl, sterically hindered by the A, B, and C rings.Generally unreactive under standard acylation and silylation conditions.
C2-OH Very Low Secondary hydroxyl, but sterically shielded by the C2-benzoyl group and the taxane skeleton.Typically remains unreacted in selective functionalization reactions.
C4-OH Very Low Tertiary hydroxyl, deeply embedded within the concave face of the molecule and sterically hindered.Generally unreactive. Enzymatic deacetylation at this position has been explored for the synthesis of novel analogs[5][6].

Mechanistic Insights into Differential Reactivity

The observed hierarchy of hydroxyl group reactivity in 10-DAB III is a direct consequence of its rigid, cage-like structure. A combination of steric accessibility, electronic effects, and intramolecular hydrogen bonding dictates the propensity of each hydroxyl group to react.

Steric Hindrance: The Dominant Factor

The three-dimensional arrangement of the taxane core creates distinct steric environments for each hydroxyl group. The C10 and C7 hydroxyls are located on the more exposed, convex face of the molecule, rendering them more accessible to incoming reagents. In contrast, the C1, C2, and C4 hydroxyls are situated in more sterically congested regions. The C1-OH is a tertiary alcohol, which inherently reduces its reactivity, and it is further shielded by the surrounding ring systems. The C2-OH, although secondary, is encumbered by the adjacent benzoyl group. The C4-OH is a tertiary alcohol located on the highly hindered concave face of the molecule, making it the least accessible.

Caption: A simplified 2D representation highlighting the relative steric accessibility of the hydroxyl groups in 10-deacetylbaccatin III.

Electronic Effects and Hydrogen Bonding

Electronic effects also play a crucial role. The C10-hydroxyl group's reactivity is enhanced by the neighboring electron-withdrawing carbonyl group at C9, which increases the acidity of the C10-OH proton and makes the oxygen a better nucleophile.

Intramolecular hydrogen bonding can influence the reactivity of hydroxyl groups by altering their nucleophilicity and steric accessibility. While not extensively documented for all hydroxyls in 10-DAB III, it is plausible that hydrogen bonding networks contribute to the observed reactivity patterns. For instance, a hydrogen bond between the C7-OH and the C5-ether oxygen could modulate the reactivity at the C7 position.

Experimental Protocols for Selective Functionalization

The differential reactivity of the hydroxyl groups in 10-DAB III allows for the development of highly regioselective reactions. Below are representative protocols for the selective functionalization of the C10 and C7 hydroxyl groups.

Protocol 1: Selective Acetylation of the C10-Hydroxyl Group

This protocol describes the selective acetylation of 10-DAB III to yield baccatin III, a key precursor for paclitaxel synthesis.

Materials:

  • 10-deacetylbaccatin III (1.0 g, 1.84 mmol)

  • Acetic anhydride (0.35 mL, 3.68 mmol)

  • Pyridine (10 mL), anhydrous

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 10-deacetylbaccatin III in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of DMAP to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford baccatin III.

Protocol 2: Selective Silylation of the C7-Hydroxyl Group

This protocol outlines the selective protection of the C7-hydroxyl group of 10-DAB III using triethylsilyl chloride (TESCl). This step is often performed after the C10-hydroxyl has been acylated.

Materials:

  • Baccatin III (1.0 g, 1.71 mmol)

  • Triethylsilyl chloride (TESCl) (0.57 mL, 3.42 mmol)

  • Pyridine (10 mL), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve baccatin III in anhydrous pyridine in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylsilyl chloride dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution in vacuo.

  • Purify the residue by flash chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to yield 7-O-TES-baccatin III.

Conclusion

The selective functionalization of the hydroxyl groups in 10-deacetylbaccatin III is a critical aspect of the semi-synthesis of paclitaxel and its analogs. A thorough understanding of the relative reactivity of these groups, governed by a delicate balance of steric and electronic factors, is essential for the rational design of efficient synthetic strategies. The C10 and C7 hydroxyls are the most reactive and synthetically useful, while the hydroxyls at C1, C2, C4, and C13 exhibit lower reactivity due to steric hindrance. By carefully selecting reagents and reaction conditions, chemists can achieve remarkable regioselectivity, paving the way for the large-scale production of these vital anticancer agents.

References

  • Hanson, R. L., Parker, W. L., & Patel, R. N. (2006). Enzymatic C-4 deacetylation of 10-deacetylbaccatin III. Biochemical Society Transactions, 34(Pt 2), 81–85.
  • Hayashi, Y., Yoshida, K., & Arimoto, H. (2016). Organocatalytic Site-Selective Acylation of 10-Deacetylbaccatin III. Chemical & Pharmaceutical Bulletin, 64(7), 907–912.
  • Kingston, D. G. I. (2011). The long road to Taxol.
  • Holton, R. A., Somoza, C., Kim, H. B., Liang, F., Biediger, R. J., Boatman, P. D., ... & Nadizadeh, H. (1994). First total synthesis of taxol. 1. Functionalization of the B ring. Journal of the American Chemical Society, 116(4), 1597-1598.
  • Denis, J. N., Greene, A. E., Guénard, D., Guéritte-Voegelein, F., Mangatal, L., & Potier, P. (1988). A highly efficient, practical approach to natural taxol. Journal of the American Chemical Society, 110(17), 5917-5919.
  • Nicolaou, K. C., Yang, Z., Liu, J. J., Ueno, H., Nantermet, P. G., Guy, R. K., ... & Sorensen, E. J. (1994). Total synthesis of taxol.
  • Wani, M. C., Taylor, H. L., Wall, M. E., Coggon, P., & McPhail, A. T. (1971). Plant antitumor agents. VI. The isolation and structure of taxol, a novel antileukemic and antitumor agent from Taxus brevifolia. Journal of the American Chemical Society, 93(9), 2325-2327.
  • Hanson, R. L., Parker, W. L., & Patel, R. N. (2006). Enzymatic C-4 deacetylation of 10-deacetylbaccatin III. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). 10-deacetylbaccatin III. PubChem Compound Database. [Link]

  • Wikipedia. (2023, December 1). 10-Deacetylbaccatin. [Link]

  • ResearchGate. (n.d.). Structure of de-acetyl-baccatin III (10-DAB III). [Link]

  • ResearchGate. (n.d.). Chemical structures of 10-deacetylbaccatin III (10- DAB III) and related taxoids. [Link]

  • PubMed. (2006). Enzymatic C-4 deacetylation of 10-deacetylbaccatin III. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-O-(Triethylsilyl)-10-deacetyl Baccatin III

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our responsibility extends beyond synthesis and discovery to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. 7-O-(Triethylsilyl)-10-deacetyl Baccatin III is a pivotal intermediate in the semi-synthesis of Paclitaxel and other taxane analogues, placing it at the heart of modern anticancer research.[1] While its use is critical, its structural similarity to a potent chemotherapeutic agent necessitates a rigorous and informed approach to waste management.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound and its associated waste streams. The procedures outlined here are grounded in the principles of laboratory safety, regulatory compliance, and environmental stewardship, ensuring that your work remains both groundbreaking and responsible.

Part 1: Hazard Identification and Risk Assessment

Understanding the chemical's nature is the first step in managing its disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this exact intermediate is not broadly published, its identity as a taxane derivative and an organosilicon compound informs our safety protocol.

Table 1: Chemical and Physical Properties

Property Value Source
CAS Number 115437-18-8 [2][3]
Molecular Formula C₃₅H₅₀O₁₀Si [2][3]
Molecular Weight 658.85 g/mol [2][3]
Appearance White to off-white solid/powder [1][4]

| Primary Application | Intermediate in Paclitaxel synthesis |[1] |

Core Hazards:

  • Potential Cytotoxicity: As a direct precursor to Paclitaxel, this compound must be handled as potentially cytotoxic and antineoplastic.[4][5] All waste generated from its use should be considered chemotherapeutic waste.

  • Organosilicon Nature: The triethylsilyl (TES) ether group is sensitive to moisture and can be cleaved under strongly acidic or basic conditions, potentially altering the waste profile.[6][7] This necessitates careful segregation from incompatible chemical waste.

  • Regulatory Framework: Disposal is governed by federal and local regulations, such as those from the Environmental Protection Agency (EPA) in the United States, and enforced by your institution's Environmental Health & Safety (EHS) department.[8][9] Never dispose of this chemical or its contaminated materials in the regular trash or down the sanitary sewer. [5][10]

Table 2: Minimum Personal Protective Equipment (PPE) Requirements

PPE Specification Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields Protects against splashes of solutions or airborne powder.[11]
Hand Protection Double-gloving with nitrile gloves Provides a barrier against skin contact. Change gloves frequently, especially if contaminated.[12]
Body Protection Laboratory coat (solid front, closed) Protects skin and clothing from contamination.[11][12]

| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation. |

Part 2: Waste Segregation and Containerization

Proper segregation at the point of generation is the most critical step in a compliant disposal workflow. Mixing incompatible waste streams is a serious safety violation and complicates the disposal process. The following decision tree illustrates the segregation logic.

G cluster_type Identify Waste Type cluster_solid Solid Waste Handling cluster_liquid Liquid Waste Handling start Waste Generated from 7-O-(TES)-10-deacetyl Baccatin III is_solid Solid? start->is_solid Evaluate is_liquid Liquid? is_sharps Sharps? is_solid->is_liquid No solid_type Bulk Chemical or Trace Contamination? is_solid->solid_type Yes is_liquid->is_sharps No liquid_type Solvent Type? is_liquid->liquid_type Yes sharps_container Container: Yellow, puncture-proof 'Chemotherapy Sharps' container is_sharps->sharps_container Yes bulk_solid Container: Original bottle or 'Hazardous Chemical Solid Waste' Label: 'Chemotherapeutic Waste' solid_type->bulk_solid Bulk trace_solid Container: Yellow 'Chemo Waste' Bag/Bin For: Gloves, pads, weigh paper, contaminated silica solid_type->trace_solid Trace halogenated Container: 'Halogenated Organic Waste' Label: 'Chemotherapeutic Waste' liquid_type->halogenated Halogenated (e.g., DCM, Chloroform) non_halogenated Container: 'Non-Halogenated Organic Waste' Label: 'Chemotherapeutic Waste' liquid_type->non_halogenated Non-Halogenated (e.g., Hexane, EtOAc, Alcohols)

Caption: Waste Stream Segregation Decision Tree.

Table 3: Waste Container Specifications

Waste Stream Container Type Key Requirements
Bulk Solid Chemical Original container or compatible plastic/glass jar. Must have a secure, screw-top lid. Label as "Hazardous Chemical Waste" and "Chemotherapeutic Waste".
Trace-Contaminated Solids Yellow chemotherapy waste bag, often within a rigid secondary container. For items like gloves, bench paper, and contaminated chromatography media.[5][13]
Liquid Waste (Organic) Chemically compatible solvent waste container (e.g., HDPE, glass). Must have a secure, sealed lid.[8][14] Store in secondary containment. Segregate halogenated and non-halogenated solvents.[10][15]

| Contaminated Sharps | Yellow, puncture-proof, leak-proof sharps container. | Specifically labeled for "Chemotherapy Sharps".[12][13] |

Part 3: Step-by-Step Disposal Protocols

Follow these protocols meticulously. All waste handling should be performed inside a certified chemical fume hood.

Protocol 3.1: Unused or Expired Pure Compound

  • Do Not Open: If the container is unopened or the material is no longer needed, leave it in its original packaging.

  • Label: Affix a "Hazardous Waste" label provided by your institution's EHS department directly to the container.

  • Identify Contents: Clearly write the full chemical name: "this compound". Do not use abbreviations.

  • Designate Hazard: Mark the label with all applicable hazards. At a minimum, this should be "Chemical Waste" and "Chemotherapeutic Waste".

  • Store Securely: Place the labeled container in your lab's designated Satellite Accumulation Area (SAA) for hazardous waste.[16]

  • Request Pickup: Follow your institutional procedure to request a waste pickup from EHS.

Protocol 3.2: Trace-Contaminated Solid Waste

  • Collect: Place all disposable items with trace contamination (e.g., gloves, absorbent pads, weigh boats, contaminated silica gel) directly into a designated yellow chemotherapeutic waste container.[5][13]

  • Seal: When the container is full (typically ¾ full), securely seal it.

  • Store and Pickup: Place the sealed container in the SAA and request a pickup from EHS.

Protocol 3.3: Contaminated Liquid Waste

  • Segregate: Collect liquid waste in the appropriate halogenated or non-halogenated solvent safety can.

    • Causality: Halogenated and non-halogenated wastes are often incinerated under different conditions. Improper mixing can lead to regulatory fines and damage to disposal facilities.

  • Label: The waste container must have a "Hazardous Waste" label listing all chemical constituents, including solvents and the full name "this compound", with their approximate percentages.

  • Keep Closed: Always keep the waste container sealed when not actively adding waste to prevent the release of volatile organic compounds (VOCs).[14][17]

  • Store Safely: Store the container in secondary containment within the SAA.

  • Request Pickup: Once full, request a pickup from EHS. Do not overfill containers.

Protocol 3.4: Spill Cleanup Material

  • Assess and Protect: Don appropriate PPE before cleaning any spills.

  • Contain and Absorb: Use a chemotherapy spill kit or appropriate absorbent material to clean the spill.

  • Collect Waste: All materials used for cleanup (pads, contaminated PPE, etc.) are now considered hazardous chemotherapeutic waste.

  • Dispose: Place all cleanup materials into the yellow chemotherapeutic waste container and dispose of according to Protocol 3.2.[14]

Part 4: Finalizing for Disposal: The Path to Pickup

The final stage of the disposal process ensures a safe and compliant handoff to your institution's waste management professionals.

G cluster_workflow Overall Disposal Workflow gen 1. Waste Generation & Segregation contain 2. Secure Containerization gen->contain label_waste 3. EHS Labeling (Full Chemical Names) contain->label_waste store 4. Store in Satellite Accumulation Area (SAA) label_waste->store request 5. Request Pickup (Via EHS Portal/System) store->request pickup 6. EHS Collection & Final Disposal request->pickup

Caption: From Lab Bench to Final Disposal Workflow.

By adhering to this structured disposal guide, you contribute to a culture of safety and responsibility. Proper chemical waste management is not an afterthought; it is an integral part of the scientific process. Always consult your institution's specific EHS guidelines, as they are the final authority on disposal procedures in your facility.

References

  • US Patent for Removal of silylated compounds from solvent and gas waste streams - Google P
  • Baccatin III and its Impurities - Pharmaffiliates. [Link]

  • 7,10-Bis[O-(Triethylsilyl)]-10-deacetyl Baccatin III - Pharmaffiliates. [Link]

  • CHEMOTHERAPEUTIC- ANTINEOPLASTIC WASTE DISPOSAL - University of Pittsburgh. [Link]

  • Chemical Waste | Environmental Health & Safety (EHS) - The University of Texas at Austin. [Link]

  • Hazardous Waste Disposal Guide - Dartmouth College. [Link]

  • Chemotherapy and Other Hazardous Drugs: Safe Use Guidelines - UW Environmental Health & Safety. [Link]

  • How To Manage Pharmaceutical & Chemo Waste Disposal - Environmental Marketing Services. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs - United Nations Office on Drugs and Crime. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. [Link]

  • 7-O-(Triethylsilyl) Baccatin III | CAS 115437-21-3 - Veeprho. [Link]

  • Chemical and Hazardous Waste | Harvard Environmental Health and Safety. [Link]

  • EHS-0032 Hazardous Waste Management - MIT Environmental Health & Safety. [Link]

  • Waste Disposal - UCLA Department of Chemistry & Biochemistry. [Link]

  • Deprotection of Silyl Ethers - Gelest Technical Library. [Link]

  • Silylation - Wikipedia. [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. [Link]

  • Purification of Organosilicon Waste Silicon Powder with Hydrometallurgy - MDPI. [Link]

  • Organosilicon Compounds - University of Lucknow. [Link]

  • Waste handling in the organic chemistry lab - Unknown Source. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work - University of Hamburg. [Link]

  • When a good silylation protocol goes bad, what are the usual suspects? - ResearchGate. [Link]

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Navigating the Safe Handling of 7-O-(Triethylsilyl)-10-deacetyl Baccatin III: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Protocol for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Application, and Disposal of a Key Paclitaxel Precursor.

7-O-(Triethylsilyl)-10-deacetyl Baccatin III, a crucial intermediate in the semi-synthesis of the widely used anticancer drug Paclitaxel, presents unique handling challenges in the laboratory.[1][2][3] As a derivative of a cytotoxic agent, meticulous adherence to safety protocols is paramount to mitigate potential health risks. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Risk Assessment: Understanding the Compound

Assumed Hazards:

  • Acute Toxicity: May cause irritation to the skin, eyes, and respiratory tract.

  • Chronic Toxicity: Potential for adverse effects on rapidly dividing cells, characteristic of cytotoxic compounds.

  • Reproductive Hazard: As with many cytotoxic agents, there is a potential risk to reproductive health.

Given these potential hazards, a thorough risk assessment should be conducted before any new procedure involving this compound is initiated. This assessment should be documented and reviewed as part of the laboratory's Chemical Hygiene Plan, in accordance with OSHA's Laboratory Standard (29 CFR 1910.1450).[7][8][9][10]

Engineering Controls: The First Line of Defense

Engineering controls are the most effective means of minimizing exposure to hazardous chemicals.[4][11] All manipulations of this compound, especially when handling the powdered form or preparing solutions, must be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).[4][11] This ensures that any aerosols or dust generated are contained and exhausted away from the operator.

Personal Protective Equipment (PPE): A Comprehensive Barrier

The appropriate selection and consistent use of Personal Protective Equipment (PPE) are critical for preventing direct contact with the compound.[4][12][13] The following table outlines the recommended PPE for various laboratory activities involving this compound.

Activity Gloves Gown/Lab Coat Eye/Face Protection Respiratory Protection
Receiving and Unpacking Double nitrile glovesStandard lab coatSafety glassesNot generally required
Weighing and Aliquoting (Powder) Double chemotherapy-rated nitrile glovesDisposable, solid-front gown with knit cuffsSafety goggles and face shieldNIOSH-approved N95 or higher respirator
Solution Preparation Double chemotherapy-rated nitrile glovesDisposable, solid-front gown with knit cuffsSafety goggles and face shieldNot required if performed in a certified fume hood
In-vitro/In-vivo Administration Double chemotherapy-rated nitrile glovesDisposable, solid-front gown with knit cuffsSafety glasses or gogglesAs determined by risk assessment
Waste Disposal Double chemotherapy-rated nitrile glovesDisposable, solid-front gown with knit cuffsSafety gogglesNot generally required

Note: Gloves should be changed immediately if contaminated and every 30-60 minutes during prolonged handling.[14] Gowns should be disposed of as hazardous waste after use.

Step-by-Step Handling Procedures: A Protocol for Safety

Receiving and Storage
  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Don a lab coat and single pair of nitrile gloves before opening the secondary container.

  • Verify the label and integrity of the primary container.

  • Store the compound in a designated, clearly labeled, and well-ventilated area, away from incompatible materials. The recommended storage temperature is typically +5°C.[1][15]

Weighing and Solution Preparation
  • Perform all weighing and solution preparation activities within a chemical fume hood or ducted biological safety cabinet.[11]

  • Don the appropriate PPE as outlined in the table above, including double gloves, a disposable gown, and full eye/face protection. An N95 respirator is required when handling the powder.

  • Use a dedicated set of spatulas and weighing boats for this compound.

  • Handle the powder gently to avoid generating dust.

  • When preparing solutions, add the solvent to the powder slowly to prevent splashing.

  • Clean all equipment and the work surface with an appropriate deactivating solution (e.g., 10% bleach solution followed by a rinse with 70% ethanol) after completion.

Emergency Procedures: Spill and Exposure Response

Spill Cleanup

A spill kit specifically for cytotoxic drugs should be readily available in the laboratory.[5][12]

  • Small Spills (<5 mL or 5 g):

    • Restrict access to the area.

    • Wearing full PPE (double gloves, gown, goggles, and N95 respirator), gently cover the spill with absorbent pads.[11][14]

    • For powders, gently cover with a damp cloth to avoid aerosolization.[11]

    • Work from the outside of the spill inwards, cleaning the area with a deactivating solution.

    • Collect all contaminated materials in a designated cytotoxic waste container.

  • Large Spills (>5 mL or 5 g):

    • Evacuate the area immediately and alert others.

    • Contact the institution's Environmental Health and Safety (EHS) office.

    • Restrict access to the area until the spill has been properly decontaminated by trained personnel.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[11]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11]

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.

In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and EHS office. [11]

Waste Disposal: A Cradle-to-Grave Approach

All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be disposed of as hazardous cytotoxic waste.[11]

  • Segregate cytotoxic waste from other laboratory waste streams.

  • Use designated, leak-proof, and clearly labeled containers for cytotoxic waste.[11]

  • Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation & Storage cluster_handling Handling (in Fume Hood/BSC) cluster_use Application cluster_cleanup Decontamination & Disposal Receive Receive & Inspect Package Store Store in Designated Area (+5°C) Receive->Store Weigh Weigh Powder (Full PPE + N95) Store->Weigh Prepare Prepare Solution Weigh->Prepare Administer In-vitro / In-vivo Administration Prepare->Administer Decontaminate Decontaminate Work Area & Equipment Administer->Decontaminate Dispose Dispose of all waste as Cytotoxic Waste Decontaminate->Dispose Spill Spill Response Exposure Exposure Response

Caption: Workflow for the safe handling of this compound.

References

  • Ecolab. Risks and Safety Measures for Cytotoxic Compounding. [Link]

  • Environmental Health and Safety, California Institute of Technology. Cytotoxic or Chemotherapeutic Drug Guidelines. [Link]

  • PubMed Central. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). [Link]

  • ASPR. OSHA Standards for Biological Laboratories. [Link]

  • Thompson Rivers University. Cytotoxic Drug Safety. [Link]

  • New Mexico State University. Chemical Safety in Research and Teaching. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

  • Electronic Code of Federal Regulations. 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. [Link]

  • The Pharmaceutical Journal. Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories. [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • Halyard. Personal Protective Equipment When Working with chemotherapy Drugs. [Link]

  • UW Environmental Health & Safety. Chemotherapy and Other Hazardous Drugs: Safe Use Guidelines. [Link]

  • The Oncology Nurse. The Evolution of the Safe Handling of Hazardous Chemotherapy Drugs. [Link]

  • PubMed Central. Safe handling of cytotoxics: guideline recommendations. [Link]

  • POGO Satellite Manual. Personal Protective Equipment. [Link]

  • PubMed. Modified taxols, 8. Deacylation and reacylation of baccatin III. [Link]

  • PubMed. Baccatin III, a precursor for the semisynthesis of paclitaxel, inhibits the accumulation and suppressive activity of myeloid-derived suppressor cells in tumor-bearing mice. [Link]

Sources

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